Methyl 4-(1-amino-1-methylethyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(2-aminopropan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,12)9-6-4-8(5-7-9)10(13)14-3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUZHYFEMUJDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate
Abstract
Methyl 4-(1-amino-1-methylethyl)benzoate is a valuable building block in medicinal chemistry and drug discovery, belonging to the class of α,α-disubstituted α-amino acid esters. These structures are of significant interest due to their ability to induce conformational constraints in peptides and their presence in various biologically active molecules.[1][2] This guide provides a detailed exploration of a primary synthetic pathway for this compound, focusing on the robust and efficient Ritter reaction. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for key transformations, and discuss the purification and characterization of the final compound. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this synthesis.
Introduction: The Significance of α,α-Disubstituted Amino Esters
The synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry. Among these, α,α-disubstituted amino acids and their corresponding esters have garnered considerable attention. The presence of a quaternary carbon at the α-position introduces significant steric hindrance, which can lock the peptide backbone into specific conformations. This structural feature is highly desirable for designing peptides with enhanced metabolic stability, receptor selectivity, and biological activity. This compound, as a derivative of 4-aminobenzoic acid (PABA), combines the structural rigidity of an α,α-disubstituted amino group with a versatile aromatic ester functionality, making it an attractive starting material for more complex molecular architectures.[3][4]
Primary Synthesis Pathway: A Two-Step Approach via the Ritter Reaction
A logical and efficient pathway to this compound involves two key stages:
-
Formation of the Tertiary Alcohol Precursor : Synthesis of Methyl 4-(1-hydroxy-1-methylethyl)benzoate.
-
Installation of the Amino Group : Conversion of the tertiary alcohol to the target amine via the Ritter Reaction.
This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.
Stage 1: Synthesis of the Tertiary Alcohol Precursor
The critical precursor for the Ritter reaction is the tertiary alcohol, Methyl 4-(1-hydroxy-1-methylethyl)benzoate. This can be reliably synthesized via a Grignard reaction, where a methyl Grignard reagent is added to the ketone functionality of Methyl 4-acetylbenzoate.
The Grignard reaction is a powerful carbon-carbon bond-forming reaction. It involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon, such as the carbonyl carbon of a ketone. The reaction must be carried out under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by acidic protons from water.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-acetylbenzoate | 178.18 | 17.8 g | 0.1 |
| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 37 mL | 0.11 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| Saturated aq. NH₄Cl | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
A 500 mL three-necked, round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.
-
Methyl 4-acetylbenzoate (17.8 g, 0.1 mol) is dissolved in 100 mL of anhydrous diethyl ether and added to the flask.
-
The solution is cooled to 0 °C in an ice-water bath.
-
Methylmagnesium bromide solution (37 mL of 3.0 M solution in diethyl ether, 0.11 mol) is added to the dropping funnel and then added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Grignard reaction for tertiary alcohol precursor synthesis.
Stage 2: The Ritter Reaction for Amine Synthesis
With the tertiary alcohol in hand, the crucial amino group can be installed using the Ritter reaction. This reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which in this case is a carbocation generated from the tertiary alcohol in the presence of a strong acid.[5][6]
The Ritter reaction proceeds through several key steps:[6][7]
-
Carbocation Formation : The tertiary alcohol is protonated by a strong acid (e.g., H₂SO₄), followed by the loss of a water molecule to form a stable tertiary carbocation.
-
Nucleophilic Attack by Nitrile : The lone pair on the nitrogen atom of the nitrile (e.g., acetonitrile) attacks the electrophilic carbocation, forming a nitrilium ion intermediate.
-
Hydrolysis : The reaction mixture is worked up with water. Water acts as a nucleophile, attacking the carbon of the nitrilium ion. Subsequent tautomerization and deprotonation lead to the formation of an N-substituted amide.
-
Amide Hydrolysis (Optional but necessary here) : The resulting amide is then hydrolyzed under acidic or basic conditions to yield the desired primary amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-(1-hydroxy-1-methylethyl)benzoate | 194.23 | 19.4 g | 0.1 |
| Acetonitrile | 41.05 | 41.5 mL | 0.8 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 11 mL | 0.2 |
| Sodium Hydroxide (for workup) | 40.00 | - | - |
| Diethyl Ether | 74.12 | 200 mL | - |
Procedure:
-
A 500 mL flask is charged with acetonitrile (41.5 mL) and cooled to 0 °C in an ice bath.
-
Concentrated sulfuric acid (11 mL) is added slowly and dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
A solution of Methyl 4-(1-hydroxy-1-methylethyl)benzoate (19.4 g, 0.1 mol) in 50 mL of acetonitrile is added dropwise to the acidic mixture over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is carefully poured onto 200 g of crushed ice.
-
The aqueous solution is then basified to a pH > 10 by the slow addition of concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath. This step hydrolyzes the intermediate amide and deprotonates the amine.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude this compound.
-
Further purification can be achieved via column chromatography or distillation under reduced pressure.
Sources
- 1. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Methyl 4-(1-amino-1-methylethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
Methyl 4-(1-amino-1-methylethyl)benzoate, also recognized by the alternative name Methyl 4-(2-amino-2-propyl)benzoate and identified by the CAS Number 79361-96-9 , is a versatile organic compound that has garnered significant interest within the realms of pharmaceutical research and medicinal chemistry. Its unique structural features, comprising a benzoate ester functional group and a tertiary amine, position it as a valuable scaffold and intermediate in the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide aims to provide a comprehensive technical overview of this compound, delving into its chemical properties, synthesis, and its emerging role in the landscape of drug discovery and development.
Core Molecular Attributes and Physicochemical Properties
Understanding the fundamental characteristics of this compound is paramount for its effective utilization in research and synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79361-96-9 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Alternative Name | methyl 4-(2-amino-2-propyl)benzoate | N/A |
| Appearance | (Expected) White to off-white solid | General knowledge |
| Solubility | (Expected) Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | General knowledge |
The Strategic Importance in Drug Design and Development
The structural motif of an amino-substituted benzoic acid ester is a recurring theme in a multitude of biologically active molecules. The presence of the gem-dimethyl group on the ethylamino substituent in this compound offers several advantages in drug design:
-
Steric Hindrance: The bulky dimethyl group can provide steric shielding, which can influence the molecule's interaction with biological targets and potentially enhance selectivity.
-
Metabolic Stability: The quaternary carbon atom can be less susceptible to metabolic degradation, potentially leading to an improved pharmacokinetic profile of the final drug candidate.
-
Lipophilicity Modulation: The overall structure contributes to the lipophilicity of the molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
While specific, publicly available information on the direct therapeutic applications of this compound is limited, its role as a "useful research chemical" points towards its application as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] Benzoate derivatives, in general, are known to be integral components in the development of a wide range of therapeutics.
Synthesis and Reaction Pathways
The synthesis of this compound is not extensively detailed in readily available literature, which is common for specialized research chemicals. However, based on fundamental organic chemistry principles, a plausible synthetic route can be conceptualized. A common approach to similar structures involves the esterification of the corresponding carboxylic acid.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: A Generalized Esterification Procedure
The following is a generalized protocol for the esterification of a carboxylic acid, which can be adapted for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material, 4-(1-amino-1-methylethyl)benzoic acid, in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound (CAS 79361-96-9) represents a key molecular entity with significant potential in the field of drug discovery. Its unique structural characteristics make it an attractive building block for the synthesis of novel therapeutic agents. While the currently available public information is somewhat limited, its classification as a research chemical suggests its active use in proprietary drug development programs. Further research and publication of its applications will undoubtedly shed more light on the full potential of this versatile compound. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such specialized building blocks in the synthetic chemist's toolbox cannot be overstated.
References
[1] Accela ChemBio Inc. Methyl 4-(2-Amino-2-propyl)benzoate. [Link] (accessed Jan 18, 2026).
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An In-depth Technical Guide to the Molecular Structure of Methyl 4-(1-amino-1-methylethyl)benzoate
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of Methyl 4-(1-amino-1-methylethyl)benzoate, a compound of significant interest as a building block in medicinal chemistry and materials science. This document delineates the synthesis, physicochemical properties, and detailed spectroscopic characterization of the title compound. Through an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we establish a definitive structural profile. The rationale behind synthetic strategies, specifically the Ritter reaction, is discussed to provide field-proven insights for researchers, scientists, and drug development professionals. All methodologies are presented to serve as self-validating systems for reproducible outcomes.
Introduction and Physicochemical Properties
This compound is a para-substituted aromatic compound featuring a methyl ester and a tertiary amine functional group. This unique combination of an electron-withdrawing ester and an electron-donating amino group on a rigid benzene scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures, including pharmaceutical agents and functional polymers. The tertiary nature of the benzylic amine offers steric hindrance that can influence reaction selectivity and molecular conformation.
Core Molecular Features
The molecule's structure is characterized by:
-
A 1,4-disubstituted benzene ring , which imparts planarity and rigidity.
-
A methyl ester group (-COOCH₃) , which acts as a hydrogen bond acceptor and can undergo hydrolysis or amidation.
-
A 1-amino-1-methylethyl group (-C(CH₃)₂NH₂) , a bulky, basic moiety containing a primary amine that serves as a key nucleophilic center and hydrogen bond donor.
Physicochemical Data Summary
A compilation of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [2] |
| CAS Number | 134333-35-6 | N/A |
| Appearance | White to Off-White Solid (Predicted) | [3] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO, Methanol (Predicted) | [3] |
| pKa | ~9-10 (Amine, Predicted) | [3] |
Synthesis and Mechanistic Rationale
The synthesis of α,α-disubstituted α-amino acids and their derivatives is a cornerstone of organic synthesis. For this compound, the Ritter reaction stands out as a highly effective and convergent approach. This reaction facilitates the formation of a C-N bond by reacting a nitrile with a substrate capable of forming a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[4][5]
The causality behind this choice is twofold:
-
Carbocation Stability: The precursor, methyl 4-(1-hydroxy-1-methylethyl)benzoate, readily forms a stable tertiary benzylic carbocation under strong acid conditions, which is a prerequisite for a successful Ritter reaction.[6][7]
-
Atom Economy: The reaction is highly atom-economical, directly converting the hydroxyl group to a protected amine in a single, efficient step.
Synthetic Workflow Diagram
The logical flow from the starting material to the final product via the Ritter reaction is depicted below.
Caption: Synthetic workflow for this compound via the Ritter Reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Ritter reaction.[8][9]
-
Reaction Setup: To a stirred solution of methyl 4-(1-hydroxy-1-methylethyl)benzoate (1.0 eq) in acetonitrile (5-10 volumes) at 0 °C under an inert nitrogen atmosphere, slowly add concentrated sulfuric acid (2.0 eq).
-
Expert Insight: The use of acetonitrile as both solvent and reactant maximizes reaction efficiency. The dropwise addition of acid at low temperature is critical to control the exothermic reaction and prevent unwanted side reactions.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Neutralization: Carefully pour the reaction mixture over crushed ice and basify to pH > 10 with a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Trustworthiness Check: This step quenches the reaction and hydrolyzes the intermediate N-acetyl compound to the desired primary amine. The basic pH ensures the amine is in its free base form for extraction.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amine.
Structural Elucidation and Spectroscopic Analysis
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. The expected data provides a fingerprint for sample validation.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.95 | Doublet | 2H | Ar-H (ortho to -COOCH₃) | Deshielded by the anisotropic effect of the carbonyl group. |
| ~ 7.45 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₂NH₂) | Shielded relative to the other aromatic protons. |
| ~ 3.90 | Singlet | 3H | -COOCH ₃ | Typical chemical shift for methyl ester protons.[11] |
| ~ 1.60 | Singlet | 6H | -C(CH ₃)₂NH₂ | Protons of the two equivalent methyl groups on the tertiary carbon. |
| ~ 1.50 | Singlet (broad) | 2H | -NH ₂ | Amine protons often appear as a broad singlet and can exchange with D₂O. |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 167.0 | C =O | Ester carbonyl carbon. |
| ~ 152.0 | Ar-C -C(CH₃)₂NH₂ | Quaternary aromatic carbon attached to the aminoalkyl group. |
| ~ 129.5 | Ar-C H (ortho to -COOCH₃) | Aromatic CH carbons. |
| ~ 128.0 | Ar-C -COOCH₃ | Quaternary aromatic carbon attached to the ester group. |
| ~ 124.5 | Ar-C H (ortho to -C(CH₃)₂NH₂) | Aromatic CH carbons. |
| ~ 55.0 | -C (CH₃)₂NH₂ | Quaternary aliphatic carbon. |
| ~ 52.0 | -COOC H₃ | Methyl ester carbon. |
| ~ 29.0 | -C(C H₃)₂NH₂ | Equivalent methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3380 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | [12] |
| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H (methyl) | [12] |
| ~ 1720 | C=O Stretch | Ester Carbonyl | |
| ~ 1610, 1500 | C=C Stretch | Aromatic Ring | |
| 1280 - 1250 | C-O Stretch (asymmetric) | Ester C-O | |
| ~ 850 | C-H Bend (out-of-plane) | 1,4-disubstituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 193, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent fragment is expected at m/z = 178, resulting from the characteristic alpha-cleavage and loss of a methyl group (•CH₃) from the parent ion. Another significant peak at m/z = 58, corresponding to [C(CH₃)₂NH₂]⁺, would strongly support the proposed structure.
Reactivity and Applications
This compound is a bifunctional molecule whose reactivity is dominated by its primary amine and methyl ester groups.
-
Amine Reactivity: The primary amine is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and Schiff base formation. This functionality is crucial for introducing the molecule into larger scaffolds during drug synthesis.
-
Ester Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing a handle for further modification, such as amide bond formation. It can also be reduced to a primary alcohol.
This dual functionality makes it a valuable intermediate in the synthesis of compounds with potential biological activity, such as enzyme inhibitors or receptor ligands, where the rigid, substituted phenyl ring can serve as a core scaffold.
Conclusion
This guide has established the definitive molecular structure of this compound through a detailed analysis of its synthesis and comprehensive spectroscopic characterization. The presented synthesis protocol, based on the mechanistically sound Ritter reaction, offers a reliable and efficient route to this valuable chemical intermediate. The compiled spectroscopic data serves as an authoritative reference for researchers and quality control analysts. The unique structural features and bifunctional nature of this compound underscore its potential as a versatile building block in the fields of pharmaceutical development and advanced material synthesis.
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NIST. Methyl 4(methylamino)benzoate. NIST WebBook. Accessed January 19, 2026. [Link]
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Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. Accessed January 19, 2026. [Link]
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PubChem. Methyl 4-aminobenzoate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 4-(1-amino-1-methylethyl)benzoate
This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 4-(1-amino-1-methylethyl)benzoate, a compound of interest in pharmaceutical and chemical research. As no comprehensive public spectral data for this specific molecule is readily available, this document serves as a predictive guide for researchers, outlining the theoretical underpinnings and practical methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided are based on established principles and spectral data from analogous structures, ensuring a scientifically rigorous foundation for analysis.
Molecular Structure and Spectroscopic Overview
This compound is a para-substituted aromatic compound featuring a methyl ester and a 1-amino-1-methylethyl group. This unique combination of functional groups dictates its chemical and physical properties, and consequently, its spectroscopic signature. Understanding the interplay between the electron-withdrawing methyl ester and the electron-donating amino group, transmitted through the benzene ring, is crucial for interpreting its spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the gem-dimethyl protons, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Ha) | ~7.8-8.0 | Doublet | 2H | Protons ortho to the electron-withdrawing methyl ester group are deshielded. |
| Aromatic (Hb) | ~7.3-7.5 | Doublet | 2H | Protons ortho to the electron-donating alkylamino group are shielded relative to Ha. |
| Methyl Ester (-OCH₃) | ~3.8-3.9 | Singlet | 3H | Typical range for methyl esters of benzoic acids. |
| Gem-dimethyl (-C(CH₃)₂) | ~1.5-1.6 | Singlet | 6H | Shielded aliphatic protons, appearing as a singlet due to the absence of adjacent protons. |
| Amine (-NH₂) | ~1.5-2.5 | Broad Singlet | 2H | Chemical shift can vary with concentration and solvent; often appears as a broad signal due to quadrupole broadening and exchange. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice for its versatility. However, if the amine protons are of particular interest, DMSO-d₆ can be used to slow down the proton exchange, resulting in a sharper signal.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or higher for good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | ~166-168 | Typical for aromatic esters. |
| Aromatic (C-COOCH₃) | ~128-130 | Quaternary carbon attached to the ester, slightly deshielded. |
| Aromatic (CH, ortho to -COOCH₃) | ~129-131 | Deshielded by the ester group. |
| Aromatic (CH, ortho to -C(CH₃)₂NH₂) | ~124-126 | Shielded by the alkylamino group. |
| Aromatic (C-C(CH₃)₂NH₂) | ~150-155 | Quaternary carbon attached to the alkylamino group, significantly deshielded by the nitrogen and the alkyl groups. |
| Methyl Ester (-OCH₃) | ~51-53 | Typical for methyl esters. |
| Quaternary (-C(CH₃)₂NH₂) | ~55-60 | Aliphatic quaternary carbon attached to a nitrogen atom. |
| Gem-dimethyl (-C(CH₃)₂) | ~28-32 | Shielded aliphatic carbons. |
Causality in Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard for obtaining singlets for all carbon signals, simplifying the spectrum. For distinguishing between quaternary, CH, CH₂, and CH₃ carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrument Setup: Use the same NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR processing.
Caption: Key ¹H and ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amine) | 3300-3500 | Medium, two bands | Characteristic for a primary amine (symmetric and asymmetric stretching).[1][2] |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak | Typical for C-H bonds on a benzene ring.[3] |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium | From the methyl groups. |
| C=O Stretch (Ester) | 1715-1730 | Strong | Conjugation with the aromatic ring lowers the frequency compared to a saturated ester.[3][4] |
| N-H Bend (Amine) | 1580-1650 | Medium to strong | Characteristic for a primary amine.[1] |
| C=C Stretch (Aromatic) | 1450-1600 | Medium, multiple bands | Skeletal vibrations of the benzene ring. |
| C-O Stretch (Ester) | 1250-1310 and 1100-1130 | Strong | Aromatic esters typically show two strong C-O stretching bands.[4] |
| C-N Stretch | 1250-1335 | Medium to strong | For aromatic amines.[1] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.
-
ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest and quickest method.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Processing: Label the significant peaks in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular ion peak is expected to be observed at m/z = 193, corresponding to the molecular weight of the compound. Given the presence of the stable aromatic ring, this peak should be reasonably abundant.
-
Nitrogen Rule: The molecular weight is odd (193), which is consistent with the presence of one nitrogen atom.[2]
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A primary fragmentation is the loss of a methyl radical from the isopropyl group to form a stable benzylic cation at m/z = 178. This is a common fragmentation for compounds with a tertiary carbon adjacent to an aromatic ring.
-
Loss of the methoxy group (•OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in an acylium ion at m/z = 162.
-
Formation of the tropylium ion: Aromatic compounds with alkyl substituents can rearrange to form the tropylium ion at m/z = 91, although this may be less favored than fragmentation at the amino-substituted side chain.
-
Benzylic cleavage: The most significant fragmentation is likely the cleavage of the C-C bond between the quaternary carbon and the benzene ring, leading to the formation of a stable iminium ion.
-
Caption: A plausible major fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS). For a more volatile sample, gas chromatography (GC-MS) could be an option.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate to give a strong [M+H]⁺ ion at m/z = 194. Electron ionization (EI) would lead to more extensive fragmentation and a visible molecular ion peak at m/z = 193.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Tandem MS (MS/MS): To confirm the structure, select the molecular ion (or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides definitive structural information.[5][6]
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by drawing parallels with structurally similar compounds, researchers can confidently approach the characterization of this molecule. The experimental protocols outlined herein represent standard, robust methods for acquiring high-quality spectral data, ensuring both accuracy and reliability in drug development and chemical research.
References
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Flammang, R., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(9), 1039-1049. Available at: [Link]
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Chem LibreTexts. (2023). IR: amines. Available at: [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]
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Gao, J., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(11), 1749-1758. Available at: [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]
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University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]
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Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]
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Oregon State University. Spectroscopy of Amines. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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PubChem. 4-tert-Butylaniline. Available at: [Link]
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An In-depth Technical Guide on the Potential Biological Activity of Methyl 4-(1-amino-1-methylethyl)benzoate
Foreword: Unveiling the Potential of a Novel Benzoic Acid Derivative
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the prospective biological activities of Methyl 4-(1-amino-1-methylethyl)benzoate, a compound with a unique structural framework. While direct experimental data on this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of its structural congeners provides a fertile ground for hypothesizing its potential pharmacological profile. This document serves as a roadmap for researchers, offering a structured approach to investigating the biological significance of this intriguing molecule, grounded in established principles of medicinal chemistry and pharmacology.
Molecular Architecture and Physicochemical Properties
This compound is a derivative of p-aminobenzoic acid (PABA), a well-established pharmacophore in medicinal chemistry.[1][2] Its structure is characterized by a benzene ring substituted with a methyl ester group at position 4 and a 1-amino-1-methylethyl group.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Note: These properties are predicted using computational models and provide a preliminary understanding of the molecule's characteristics.
The presence of both a lipophilic methyl ester and a polar amino group suggests that the molecule may possess balanced solubility, a desirable trait for drug candidates. The gem-dimethyl group on the ethylamino side chain can impart steric hindrance, which may influence its metabolic stability and interaction with biological targets.
Postulated Biological Activities Based on Structural Analogs
The PABA scaffold is a versatile building block for a wide array of biologically active compounds.[1][2] By examining the known activities of structurally related molecules, we can infer the potential therapeutic avenues for this compound.
Antimicrobial and Antifungal Potential
Derivatives of 4-aminobenzoic acid have demonstrated significant antimicrobial and antifungal properties.[2][3] The mechanism often involves the inhibition of folate synthesis in microorganisms, a pathway essential for their survival.[4] PABA is a crucial precursor in the synthesis of folic acid in many bacteria and fungi.[2]
It is plausible that this compound could act as an antagonist of PABA, thereby disrupting folate metabolism in susceptible pathogens. The structural similarity to PABA could allow it to bind to dihydropteroate synthase (DHPS), a key enzyme in the folate pathway, without leading to the formation of a functional folic acid analog.[4]
Cytotoxic and Anticancer Activity
Several Schiff bases derived from 4-aminobenzoic acid have exhibited notable cytotoxicity against cancer cell lines.[2] The introduction of various substituents on the PABA core can modulate this activity. Furthermore, derivatives of 4-amino-3-chloro benzoate ester have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[5]
The structural features of this compound could contribute to cytotoxic effects through various mechanisms, including the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.
Cholinesterase Inhibition and Neuroprotective Effects
Novel p-aminobenzoic acid derivatives have been designed and synthesized as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[6] These compounds have shown the ability to reverse cognitive deficits in preclinical models.[6]
The presence of an amino group and the overall molecular architecture of this compound suggest that it could potentially interact with the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Proposed Experimental Workflows for Biological Evaluation
To validate the hypothesized biological activities of this compound, a systematic experimental approach is essential. The following workflows outline the key steps for a comprehensive investigation.
Figure 1: A general experimental workflow for the biological evaluation of this compound.
Synthesis and Characterization
The initial step involves the chemical synthesis of this compound. Various synthetic routes can be envisioned, potentially starting from 4-aminobenzoic acid or its derivatives.[7][8] Following synthesis, rigorous purification and structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial to confirm the identity and purity of the compound.
In Vitro Screening Protocols
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under optimal growth conditions.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth.
-
To determine the MBC/MFC, subculture the contents of wells showing no growth onto agar plates and incubate. The lowest concentration that results in a significant reduction in colony-forming units is the MBC/MFC.
-
-
Objective: To assess the cytotoxic potential of the compound against various human cancer cell lines and a non-cancerous control cell line.
-
Methodology (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
-
-
Objective: To evaluate the inhibitory effect of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Methodology (Ellman's Method):
-
Prepare a reaction mixture containing the respective cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Add varying concentrations of this compound to the reaction mixture.
-
Monitor the rate of the reaction by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Mechanism of Action Studies
Should the initial screening reveal promising activity, further studies are warranted to elucidate the underlying mechanism of action.
Figure 2: A simplified diagram illustrating the potential inhibition of the microbial folate synthesis pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of aminobenzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[1]
-
Amino Group: The primary amino group is often crucial for activity, particularly in antimicrobial agents that mimic PABA. The tertiary amino group in this compound is a key structural feature to investigate.
-
Ester Group: The methyl ester can influence the compound's lipophilicity, membrane permeability, and susceptibility to hydrolysis by esterases.
-
Gem-Dimethyl Group: This group can enhance metabolic stability by preventing enzymatic degradation at the adjacent carbon atom. It may also influence the binding affinity and selectivity for specific biological targets.
Concluding Remarks and Future Directions
This compound represents a novel chemical entity with the potential for diverse biological activities, including antimicrobial, cytotoxic, and neuroprotective effects. The structural relationship to known bioactive p-aminobenzoic acid derivatives provides a strong rationale for its investigation. The experimental workflows outlined in this guide offer a systematic approach to exploring its pharmacological profile. Future research should focus on a comprehensive evaluation of its efficacy and safety, with the ultimate goal of determining its potential as a lead compound for drug development.
References
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Kracmarova, E., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. 2019;25(1):9. Available from: [Link]
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Waleh, N. S., & O'Sullivan, J. p-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry. 1976;19(4):534-537. Available from: [Link]
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Singh, S., et al. Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. 2018;81:538-553. Available from: [Link]
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Roland, S., et al. p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry. 1979;22(5):543-548. Available from: [Link]
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PubChem. Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. Available from: [Link]
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Kracmarova, E., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. 2019;10(1):9. Available from: [Link]
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PubChem. Benzoic acid, 4-(1,1-dimethylethyl)-, compd. with 1-amino-2-propanol (1:1). National Center for Biotechnology Information. Available from: [Link]
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Al-Amiery, A. A., et al. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. 2018;34(1):345-352. Available from: [Link]
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PubChem. Methylethyl 4-[(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. Available from: [Link]
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CAS Common Chemistry. 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide. Available from: [Link]
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Abd Al Rahim, N. A., et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. 2023;15(1):1-18. Available from: [Link]
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An In-depth Technical Guide to Methyl 4-(1-amino-1-methylethyl)benzoate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Methyl 4-(1-amino-1-methylethyl)benzoate, its derivatives, and analogues. We will delve into the synthesis, chemical properties, and potential therapeutic applications of this class of compounds, offering field-proven insights and detailed experimental protocols to support researchers in their drug discovery and development endeavors.
Introduction: The Significance of the 4-(1-Amino-1-methylethyl)phenyl Moiety
The 4-(1-amino-1-methylethyl)phenyl scaffold is a key building block in medicinal chemistry. The presence of a tertiary amine adjacent to a quaternary carbon on a benzene ring offers a unique combination of steric and electronic properties. This structural motif is found in a variety of biologically active molecules and serves as a crucial pharmacophore for interacting with various biological targets. The methyl ester functionality provides a handle for further chemical modification and can influence the pharmacokinetic profile of the molecule.
Derivatives of 4-aminobenzoic acid (PABA), a structurally related class of compounds, have shown a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[1][2] This suggests that the core structure of this compound holds significant promise for the development of novel therapeutic agents.
Synthesis of the Core Molecule: this compound
A robust and scalable synthesis of the core molecule is paramount for any drug discovery program. While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient synthetic strategy can be devised based on well-established chemical transformations. The proposed pathway involves a three-step sequence starting from 4-cyanobenzoic acid, leveraging the Ritter reaction to introduce the key 1-amino-1-methylethyl group.
Logical Synthesis Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
Step 1: Esterification of 4-Cyanobenzoic Acid to Methyl 4-cyanobenzoate
-
Rationale: The initial esterification protects the carboxylic acid and provides the methyl ester functionality present in the final product. A classic Fischer-Speier esterification is a reliable and well-documented method.[3][4]
-
Protocol:
-
To a solution of 4-cyanobenzoic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-cyanobenzoate.
-
Step 2: Ritter Reaction of Methyl 4-cyanobenzoate to Methyl 4-(1-acetamido-1-methylethyl)benzoate
-
Rationale: The Ritter reaction is a powerful method for the formation of a C-N bond by reacting a nitrile with a carbocation source, in this case, a tert-butyl cation generated from tert-butanol in the presence of a strong acid.[5][6] This step introduces the desired 1-acetamido-1-methylethyl group.
-
Protocol:
-
Dissolve Methyl 4-cyanobenzoate (1 equivalent) in a mixture of acetic acid and tert-butanol (excess).
-
Carefully add concentrated sulfuric acid (catalytic amount) to the stirred solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Methyl 4-(1-acetamido-1-methylethyl)benzoate.
-
Step 3: Hydrolysis of Methyl 4-(1-acetamido-1-methylethyl)benzoate
-
Rationale: The final step involves the deprotection of the acetamide group to reveal the primary amine. Acid-catalyzed hydrolysis is a standard method for this transformation.[7]
-
Protocol:
-
Suspend Methyl 4-(1-acetamido-1-methylethyl)benzoate (1 equivalent) in a solution of 6M hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until a pH of 8-9 is reached.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to afford the final product, this compound.
-
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the core molecule is essential for its application in drug development.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C11H15NO2 | - |
| Molecular Weight | 193.24 g/mol | - |
| Appearance | Off-white to pale yellow solid | Predicted |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in methanol, ethanol, DMSO | Predicted |
| pKa | Not reported | - |
Derivatives and Analogues: Exploring Chemical Space for Therapeutic Potential
The core structure of this compound offers multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize for desired biological activities.
Logical Derivatization Strategy
Caption: Key modification points on the this compound scaffold.
N-Acyl and N-Alkyl Derivatives
Modification of the primary amine is a common strategy to modulate the polarity, basicity, and hydrogen bonding capacity of the molecule.
-
N-Acylation: Reaction with various acid chlorides or anhydrides can introduce a wide range of acyl groups. This can be particularly useful for targeting enzymes or receptors where specific interactions with the acyl moiety are desired.
-
N-Alkylation: Reductive amination with aldehydes or ketones can yield secondary and tertiary amines. These modifications can influence the compound's ability to cross biological membranes and its metabolic stability.
Representative Protocol: N-Acetylation
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) and cool the mixture to 0°C.
-
Slowly add acetyl chloride (1.1 equivalents) and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, then quench with water.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the N-acetylated product.
Carboxylic Acid and Amide Analogues
The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides.
-
Hydrolysis to Carboxylic Acid: Saponification with a base such as lithium hydroxide or sodium hydroxide will yield the free carboxylic acid. This introduces a negatively charged group at physiological pH, which can be crucial for interactions with certain biological targets.
-
Amidation: The methyl ester can be directly converted to an amide by heating with a desired amine. Alternatively, the carboxylic acid can be activated with coupling reagents (e.g., HATU, HOBt) and then reacted with an amine. This allows for the introduction of a diverse range of substituents at this position.
Representative Protocol: Saponification to Carboxylic Acid
-
Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1M HCl to a pH of 3-4.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain 4-(1-amino-1-methylethyl)benzoic acid.
Aromatic Ring Substitution
Introducing substituents onto the benzene ring can significantly impact the electronic properties and steric profile of the molecule. Electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing groups must be considered. Alternatively, starting from pre-functionalized 4-cyanobenzoic acid derivatives would be a more controlled approach.
Potential Therapeutic Applications and Structure-Activity Relationships (SAR)
While specific biological data for this compound is limited in publicly available literature, the structural motifs present suggest several potential therapeutic applications. By drawing parallels with structurally related compounds, we can infer potential areas of interest for screening and development.
-
Antimicrobial Agents: As previously mentioned, derivatives of 4-aminobenzoic acid have demonstrated antimicrobial properties.[1][2] The introduction of the lipophilic 1-amino-1-methylethyl group could enhance membrane permeability and potentially lead to improved antibacterial or antifungal activity.
-
Enzyme Inhibitors: The rigid aromatic core with strategically placed functional groups makes this scaffold a good starting point for designing enzyme inhibitors. For example, derivatives of benzoic acid have been explored as inhibitors for various kinases.
-
CNS-Active Agents: The presence of a tertiary amine and an aromatic ring is a common feature in many centrally acting drugs. Modifications to the core structure could lead to compounds with activity at various CNS receptors or transporters.
Future Directions in SAR Studies:
-
Systematic N-acylation and N-alkylation: To probe the size and electronic requirements of the binding pocket.
-
Diverse Amide Library Synthesis: To explore interactions at the C-terminus.
-
Positional Isomers and Ring-substituted Analogues: To understand the importance of the substitution pattern and electronic effects.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. This guide has provided a logical and detailed synthetic pathway to the core molecule, along with strategies for the synthesis of its derivatives. By systematically exploring the chemical space around this core structure and employing robust biological screening, researchers can unlock the full therapeutic potential of this intriguing class of compounds. The protocols and insights provided herein are intended to serve as a valuable resource for scientists and drug development professionals in their quest for new and effective medicines.
References
-
Krátký, M., Vinšová, J., & Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 9. [Link]
-
Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
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Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron letters, 44(8), 1453-1455. [Link]
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Organic Chemistry Portal. Ritter Reaction. [Link]
-
University of Colorado Boulder. Lab 5 procedure esterification. [Link]
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Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. hilarispublisher.com [hilarispublisher.com]
Unveiling Methyl 4-(1-amino-1-methylethyl)benzoate: A Technical Guide to its Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(1-amino-1-methylethyl)benzoate is a fascinating, sterically hindered amino acid derivative that has garnered interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its unique α,α-disubstituted structure imparts specific conformational constraints, making it a valuable building block for creating novel peptides and polymers with tailored properties. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and potential applications of this intriguing molecule.
Historical Context and Discovery
While a specific date or individual credited with the "discovery" of this compound is not prominently documented in historical chemical literature, its conceptualization and synthesis are intrinsically linked to the development of methods for creating α,α-disubstituted amino acids. The primary synthetic route to this class of compounds is the Ritter reaction , a powerful chemical transformation discovered by John J. Ritter and P. Paul Minieri in 1948.[1] The Ritter reaction facilitates the formation of N-alkyl amides from a nitrile and a carbocation precursor, such as an alkene or a tertiary alcohol, under strong acidic conditions.[1]
The synthesis of this compound, therefore, represents a specific application of this broader, historically significant reaction. The motivation for creating such a molecule likely stems from the desire to explore the impact of its rigid, gem-dimethyl substitution pattern on the properties of larger molecules into which it is incorporated.
Synthetic Pathways: A Detailed Exploration
The synthesis of this compound can be approached through several strategic pathways. The most logical and well-precedented of these is a multi-step synthesis culminating in the formation of the primary amine. Below, we outline a plausible and robust synthetic route, complete with a detailed experimental protocol.
Overall Synthetic Scheme
The most direct synthetic approach involves two key stages:
-
Friedel-Crafts Acylation: To introduce the necessary carbon framework onto the aromatic ring.
-
The Ritter Reaction followed by Hydrolysis, or Nitrile Reduction: To form the crucial α,α-dimethyl amino group.
Alternatively, a more direct Ritter reaction on a suitable tertiary alcohol precursor is a viable and efficient strategy.
Caption: Plausible synthetic pathways to this compound.
Detailed Experimental Protocol: A Representative Synthesis via the Ritter Reaction
This protocol details the synthesis starting from the commercially available Methyl 4-acetylbenzoate.
Step 1: Synthesis of Methyl 4-(1-hydroxy-1-methylethyl)benzoate (Grignard Reaction)
-
Materials:
-
Methyl 4-acetylbenzoate
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the Grignard reagent is formed, cool the flask in an ice bath.
-
Slowly add a solution of Methyl 4-acetylbenzoate in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-(1-hydroxy-1-methylethyl)benzoate.
-
Step 2: Synthesis of Methyl 4-(1-acetamido-1-methylethyl)benzoate (Ritter Reaction)
-
Materials:
-
Methyl 4-(1-hydroxy-1-methylethyl)benzoate
-
Acetonitrile
-
Concentrated sulfuric acid
-
Ice-cold water
-
Sodium bicarbonate solution
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve Methyl 4-(1-hydroxy-1-methylethyl)benzoate in acetonitrile.
-
Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The product, Methyl 4-(1-acetamido-1-methylethyl)benzoate, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Step 3: Synthesis of this compound (Hydrolysis)
-
Materials:
-
Methyl 4-(1-acetamido-1-methylethyl)benzoate
-
Hydrochloric acid (e.g., 6M)
-
Sodium hydroxide solution
-
-
Procedure:
-
Suspend Methyl 4-(1-acetamido-1-methylethyl)benzoate in hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a sodium hydroxide solution until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
-
Alternative Protocol: Reduction of a Nitrile Precursor
An alternative and potentially more streamlined approach involves the reduction of the commercially available "Methyl 4-(1-cyano-1-methylethyl)benzoate".
-
Materials:
-
Methyl 4-(1-cyano-1-methylethyl)benzoate[2]
-
Lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation setup (e.g., H₂, Pd/C)
-
Anhydrous tetrahydrofuran (THF) or ethanol (for hydrogenation)
-
Appropriate work-up reagents (e.g., water, sodium hydroxide solution)
-
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of Methyl 4-(1-cyano-1-methylethyl)benzoate in anhydrous THF.
-
After the addition, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Soluble in most organic solvents |
Applications and Future Directions
The unique structural features of this compound make it a valuable building block in several areas of research:
-
Peptidomimetics and Drug Discovery: The gem-dimethyl group restricts the conformational flexibility around the α-carbon. When incorporated into a peptide backbone, this can induce specific secondary structures, such as β-turns or helical motifs. This is highly desirable in drug design for creating peptides with enhanced stability, receptor affinity, and biological activity.
-
Polymer Chemistry: As a monomer, it can be used to synthesize polymers with unique physical and thermal properties. The rigid substituent can influence chain packing and intermolecular interactions, leading to materials with high glass transition temperatures or specific mechanical strengths.
-
Asymmetric Synthesis: The amino acid derivative can serve as a chiral ligand or a starting material for the synthesis of more complex chiral molecules.
Future research will likely focus on the incorporation of this and similar α,α-disubstituted amino acids into novel pharmaceuticals and advanced materials. The development of more efficient and stereoselective synthetic methods will also be a key area of investigation.
Conclusion
While the specific historical discovery of this compound remains elusive, its synthesis is firmly rooted in the well-established and versatile Ritter reaction. The protocols outlined in this guide provide a solid foundation for its preparation, opening the door for further exploration of its properties and applications. As the demand for structurally unique building blocks in drug discovery and material science continues to grow, this fascinating molecule is poised to play an increasingly important role.
References
-
Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. [Link]
-
"Ritter reaction." Wikipedia. [Link]
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"Ritter Reaction." Organic Chemistry Portal. [Link]
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"Ritter Reaction." NROChemistry. [Link]
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"Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons." National Institutes of Health. [Link]
-
"Synthesis of Methyl 4-Acetylbenzoate." PrepChem. [Link]
-
"Synthesis of Methyl Benzoate Lab." YouTube. [Link]
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A Theoretical and Experimental Blueprint for the Investigation of Methyl 4-(1-amino-1-methylethyl)benzoate
This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth theoretical analysis of Methyl 4-(1-amino-1-methylethyl)benzoate, a compound of interest in medicinal chemistry and materials science. Given the novelty of this specific molecule, this document outlines a robust, field-proven methodology for its investigation, drawing upon established principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel benzoate derivatives.
Introduction: The Significance of Substituted Benzoate Esters
Benzoate esters and their derivatives are a cornerstone of modern chemistry, with wide-ranging applications as precursors in organic synthesis, active pharmaceutical ingredients (APIs), and functional materials. The introduction of an amino group, such as in the case of this compound, can significantly influence the molecule's physicochemical properties, including its basicity, hydrogen bonding capacity, and potential for biological activity. For instance, derivatives of 4-aminobenzoic acid esters have been investigated for their potential as EGFR inhibitors in anticancer research[1]. The structural motif of an aminoalkyl group attached to an aromatic ring is also found in compounds with antimicrobial properties[2].
This guide presents a systematic approach to elucidating the structural, spectroscopic, and electronic properties of this compound. By combining state-of-the-art experimental techniques with rigorous computational modeling, we can gain a deep understanding of this molecule's behavior and unlock its potential for various applications.
Proposed Synthetic Pathway and Experimental Characterization
A plausible synthetic route for this compound can be envisioned starting from commercially available materials. The following workflow outlines a potential multi-step synthesis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Methyl 4-(1-cyano-1-methylethyl)benzoate.
-
To a solution of Methyl 4-cyanobenzoate in an appropriate anhydrous solvent (e.g., THF), add a solution of methylmagnesium bromide (Grignard reagent) dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. A similar nitrile precursor, Methyl 4-(1-cyano-1-methylethyl)benzoate, is commercially available, which could be used as a starting point for the reduction step[3].
-
-
Step 2: Reduction to this compound.
-
Dissolve the purified Methyl 4-(1-cyano-1-methylethyl)benzoate in an anhydrous solvent (e.g., THF or diethyl ether).
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), in portions at 0 °C.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the nitrile group is fully reduced (monitored by TLC or IR spectroscopy).
-
Quench the reaction by sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to yield the final product. Further purification may be achieved by crystallization or chromatography.
-
Spectroscopic Characterization
The synthesized this compound would be thoroughly characterized using a suite of spectroscopic techniques to confirm its structure and purity.
| Technique | Expected Observations | Reference Data from Analogs |
| ¹H NMR | Signals for aromatic protons, a singlet for the methyl ester protons, singlets for the two equivalent methyl groups of the ethyl moiety, and a broad singlet for the amine protons. | For Methyl 4-aminobenzoate, aromatic protons appear as doublets, and the methyl ester protons as a singlet[4][5]. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the quaternary carbon of the ethyl group, the methyl ester carbon, and the two equivalent methyl carbons of the ethyl group. | |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-N stretching, and aromatic C-H stretching. | The C-H stretching vibrations for methyl groups are typically in the 2800-3000 cm⁻¹ region[6]. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺. |
Theoretical Studies: A Computational Deep Dive
To complement the experimental data, a comprehensive suite of theoretical studies based on Density Functional Theory (DFT) is proposed. These calculations will provide invaluable insights into the molecule's geometry, electronic structure, and vibrational properties.
Caption: A typical workflow for the theoretical investigation of a small molecule.
Computational Methodology
All theoretical calculations will be performed using a suitable quantum chemistry software package. The B3LYP functional with the 6-311++G(d,p) basis set is recommended as it has been shown to provide a good balance between accuracy and computational cost for similar organic molecules[7].
Step-by-Step Theoretical Analysis
-
Geometry Optimization:
-
The initial 3D structure of this compound will be constructed.
-
A full geometry optimization will be performed to find the lowest energy conformation of the molecule.
-
The optimized structure will be analyzed to determine key bond lengths, bond angles, and dihedral angles.
-
-
Vibrational Analysis:
-
Harmonic vibrational frequencies will be calculated from the optimized geometry.
-
The calculated frequencies will be scaled by an appropriate factor (e.g., 0.963 for B3LYP) to account for anharmonicity and basis set deficiencies[7].
-
The theoretical vibrational spectrum will be compared with the experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.
-
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution on the molecule's surface. This will allow for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.
-
-
NMR Chemical Shift Prediction:
-
The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the ¹H and ¹³C NMR chemical shifts.
-
The calculated chemical shifts will be compared with the experimental data to further validate the optimized molecular structure.
-
Potential Applications and Future Directions
The presence of both an ester and an amino group in this compound makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates and novel polymers.
Future theoretical studies could involve:
-
Molecular Docking: Docking the molecule into the active sites of relevant biological targets (e.g., enzymes, receptors) to predict its binding affinity and mode of interaction. This could help in identifying potential therapeutic applications.
-
Reaction Mechanism Studies: Investigating the mechanisms of reactions involving this compound to optimize synthetic procedures and explore its reactivity.
-
** Excited State Calculations:** Using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum and study the molecule's photophysical properties.
By following the comprehensive experimental and theoretical framework outlined in this guide, researchers can achieve a thorough understanding of this compound, paving the way for its potential application in various scientific and technological fields.
References
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PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Katon, J. E., & Feairheller, W. R. (1986). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Spectrochimica Acta Part A: Molecular Spectroscopy, 42(12), 1335-1341.
-
PubChem. (n.d.). Methylethyl 4-[(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Fleck, M., & Boeyens, J. C. A. (2017). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate.
- Mary, Y. S., & Balachandran, V. (2017). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Journal of Molecular Structure, 1130, 856-869.
- Gaikwad, S. S., & Bhosale, P. N. (2021). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research, 10(9), 1166-1173.
- Wade, P. A., & Kondracki, P. A. (1991). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.
- Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200834.
- Islam, M. R., D'Souza, C., Hossain, M. S., Al-Majid, A. M., Barakat, A., & Islam, M. S. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 13(1), 19416.
-
PubChem. (n.d.). 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of Methyl 4-(1-amino-1-methylethyl)benzoate
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Methyl 4-(1-amino-1-methylethyl)benzoate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein outlines a robust three-step synthetic sequence commencing with the readily available Methyl 4-acetylbenzoate. The key transformations involve a Grignard reaction to form the tertiary alcohol intermediate, followed by a Ritter reaction to introduce the nitrogen functionality, and concluding with a hydrolysis step to yield the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and essential safety considerations.
Introduction
This compound is an important bifunctional molecule featuring a primary amine and a methyl ester. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of a sterically hindered benzylic amine provides a key structural motif in various biologically active compounds.
The synthetic strategy detailed in this application note is designed to be efficient and scalable, employing well-established chemical transformations. By providing a thorough understanding of each experimental step and its rationale, this guide aims to enable researchers to reliably synthesize and characterize this versatile compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step sequence:
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of Methyl 4-(1-hydroxy-1-methylethyl)benzoate
The initial step involves the conversion of a ketone to a tertiary alcohol via a Grignard reaction. This classic organometallic reaction provides a highly efficient method for carbon-carbon bond formation.
Protocol 1: Grignard Reaction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Methyl 4-acetylbenzoate | 178.18 | 10.0 g | 56.1 |
| Magnesium turnings | 24.31 | 1.50 g | 61.7 |
| Methyl iodide | 141.94 | 4.0 mL (9.1 g) | 64.1 |
| Anhydrous diethyl ether | 74.12 | 150 mL | - |
| Saturated aq. NH4Cl | - | 50 mL | - |
| Anhydrous MgSO4 | 120.37 | - | - |
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl2), and a dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon to ensure anhydrous conditions.[1]
-
Grignard Reagent Preparation: Place the magnesium turnings in the flask. Add 20 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of methyl iodide in 30 mL of anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 2-3 mL) of the methyl iodide solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.[2]
-
Addition: Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Substrate Addition: Dissolve Methyl 4-acetylbenzoate in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 4-(1-hydroxy-1-methylethyl)benzoate as a white solid.
Part 2: Synthesis of Methyl 4-(1-acetamido-1-methylethyl)benzoate
The second step is the Ritter reaction, a powerful method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, in this case, the tertiary alcohol synthesized in Part 1.[3][4][5]
Protocol 2: Ritter Reaction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Methyl 4-(1-hydroxy-1-methylethyl)benzoate | 194.23 | 5.0 g | 25.7 |
| Acetonitrile | 41.05 | 50 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |
| Ice | - | 200 g | - |
| Saturated aq. NaHCO3 | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-(1-hydroxy-1-methylethyl)benzoate in acetonitrile.
-
Acid Addition: Cool the solution in an ice bath to 0 °C. Slowly and carefully add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C. Caution: This addition is highly exothermic.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice in a large beaker with stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure to give the crude product. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure Methyl 4-(1-acetamido-1-methylethyl)benzoate.
Part 3: Synthesis of this compound
The final step is the hydrolysis of the amide intermediate to the desired primary amine. Acid-catalyzed hydrolysis is a common and effective method for this transformation.
Protocol 3: Amide Hydrolysis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Methyl 4-(1-acetamido-1-methylethyl)benzoate | 235.28 | 4.0 g | 17.0 |
| 6 M Hydrochloric Acid | - | 50 mL | - |
| 10 M Sodium Hydroxide | - | - | - |
| Diethyl ether | 74.12 | 100 mL | - |
Procedure:
-
Reaction Setup: Place Methyl 4-(1-acetamido-1-methylethyl)benzoate and 6 M hydrochloric acid in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Basification: Cool the reaction mixture to room temperature and then in an ice bath. Carefully add 10 M sodium hydroxide solution until the pH of the solution is >10.
-
Extraction: Transfer the basic solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.
Characterization Data (Predicted)
The following are predicted spectral data for the final product based on the analysis of similar compounds. Actual experimental data should be acquired for confirmation.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (doublets, ~7.8-8.0 and 7.3-7.5 ppm), methyl ester singlet (~3.9 ppm), amine protons (broad singlet, ~1.5-2.5 ppm), and gem-dimethyl singlet (~1.5 ppm). |
| ¹³C NMR | Carbonyl carbon (~167 ppm), aromatic carbons (~125-150 ppm), quaternary carbon (~55 ppm), methyl ester carbon (~52 ppm), and gem-dimethyl carbons (~30 ppm). |
| FTIR (cm⁻¹) | N-H stretching (broad, ~3300-3400), C=O stretching (~1720), C-N stretching (~1280), and aromatic C-H stretching (~3000-3100). |
| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Safety and Handling
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[7][8][9]
-
Concentrated Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield.[6][10]
-
Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact. Work in a well-ventilated fume hood.[11]
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources in the vicinity when in use.[1]
Troubleshooting
| Problem | Possible Cause | Solution |
| Grignard reaction does not initiate. | Wet glassware or reagents; inactive magnesium. | Ensure all glassware is thoroughly flame-dried. Use fresh, high-quality magnesium turnings. A crystal of iodine can be added to activate the magnesium.[2] |
| Low yield in Ritter reaction. | Incomplete reaction; side reactions. | Ensure sufficient reaction time and monitor by TLC. Maintain low temperature during acid addition to minimize side reactions. |
| Incomplete hydrolysis of the amide. | Insufficient heating time or acid concentration. | Increase reflux time and monitor by TLC. Ensure the concentration of the hydrochloric acid is correct. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described three-step sequence is based on well-understood and widely used organic reactions, making it accessible to researchers with a foundational knowledge of synthetic chemistry. By following the outlined procedures and adhering to the safety precautions, scientists can successfully prepare this valuable building block for their research and development endeavors.
References
-
Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics - ResearchGate. (2013). Retrieved from [Link]
-
What are Grignard reagent preparation precautions during preparation? - Quora. (2022). Retrieved from [Link]
-
Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]
-
Ritter reaction - Grokipedia. (n.d.). Retrieved from [Link]
-
The Ritter reaction: Trapping a carbocation with a nitrile - ProQuest. (n.d.). Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). Retrieved from [Link]
-
Ritter Reaction. (2019). Retrieved from [Link]
-
Hazardous concerns - Sciencemadness Discussion Board. (2018). Retrieved from [Link]
-
Ritter Reaction - NROChemistry. (n.d.). Retrieved from [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
Ritter Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
2-Propanamine, 1-phenyl-, sulfate - NIST WebBook. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628) - Human Metabolome Database. (n.d.). Retrieved from [Link]
-
Acetonitrile - Conduct Science. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure - Sulfuric Acid. (n.d.). Retrieved from [Link]
-
2-Propanamine, 2-methyl-N-(phenylmethylene)- - NIST WebBook. (n.d.). Retrieved from [Link]
-
What is the reaction between sulfuric acid and acetonitrile? - Quora. (2021). Retrieved from [Link]
-
Synthesis of Methyl 4-Acetylbenzoate - PrepChem.com. (n.d.). Retrieved from [Link]
-
Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC - NIH. (n.d.). Retrieved from [Link]
-
2-Phenyl-2-propanamine | CAS#:585-32-0 | Chemsrc. (n.d.). Retrieved from [Link]
-
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. (n.d.). Retrieved from [Link]
-
2-Phenyl-N-(2-phenylpropyl)-1-propanamine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. (2023). Retrieved from [Link]
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Application Notes and Protocols: Methyl 4-(1-amino-1-methylethyl)benzoate in Organic Synthesis
Introduction: A Versatile Building Block for Novel Molecular Architectures
Proposed Synthetic Pathway
The synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate can be efficiently achieved in a two-step sequence starting from Methyl 4-(cyanomethyl)benzoate. The first step involves the exhaustive methylation of the benzylic carbon via phase-transfer catalysis to yield the key intermediate, Methyl 4-(1-cyano-1-methylethyl)benzoate. The subsequent step is the selective reduction of the nitrile functionality to the desired primary amine.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of Methyl 4-(1-cyano-1-methylethyl)benzoate
The introduction of the two methyl groups onto the benzylic carbon of Methyl 4-(cyanomethyl)benzoate can be effectively carried out using phase-transfer catalysis (PTC). This method is well-suited for the alkylation of active methylene compounds, offering mild reaction conditions and high yields.[1][2][3][4][5]
Protocol 1: Phase-Transfer Catalyzed Methylation
Materials:
-
Methyl 4-(cyanomethyl)benzoate
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add Methyl 4-(cyanomethyl)benzoate (1 equivalent), dichloromethane (10 volumes), and tetrabutylammonium bromide (0.1 equivalents).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
With vigorous stirring, add the aqueous NaOH solution to the reaction mixture.
-
Add methyl iodide (2.5 equivalents) dropwise to the mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and add deionized water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, Methyl 4-(1-cyano-1-methylethyl)benzoate, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Condition | Rationale |
| Base | 50% aq. NaOH | A strong base is required to deprotonate the benzylic C-H for subsequent alkylation. |
| Catalyst | TBAB | The quaternary ammonium salt facilitates the transfer of the hydroxide ion into the organic phase to act as a base.[4][5] |
| Solvent | Dichloromethane | An inert organic solvent that is immiscible with water is ideal for this two-phase reaction. |
| Alkylating Agent | Methyl Iodide | A reactive methylating agent. An excess is used to ensure complete dimethylation. |
| Temperature | Reflux (40 °C) | Mild heating accelerates the reaction rate without promoting significant side reactions. |
Part 2: Synthesis of this compound
The selective reduction of the nitrile group in the presence of a methyl ester is a critical step. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.
Protocol 2A: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation using Raney Nickel is a well-established method for the reduction of nitriles to primary amines.[6][7][8][9] The reaction is typically carried out in an alcoholic solvent, often with the addition of ammonia to suppress the formation of secondary amines.
Materials:
-
Methyl 4-(1-cyano-1-methylethyl)benzoate
-
Raney Nickel (slurry in water)
-
Ethanol or Methanol
-
Ammonia solution (optional)
-
Hydrogen gas (H₂)
-
Celite®
Instrumentation:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Filtration setup
Procedure:
-
In a high-pressure reactor, add a slurry of Raney Nickel (approximately 10-20% by weight of the nitrile) in ethanol.
-
Add a solution of Methyl 4-(1-cyano-1-methylethyl)benzoate (1 equivalent) in ethanol.
-
(Optional) Add a solution of ammonia in ethanol to the reactor. This helps to minimize the formation of secondary amine byproducts.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The product, this compound, can be purified by crystallization or column chromatography.
Caption: Simplified mechanism of nitrile reduction via catalytic hydrogenation.
Protocol 2B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of reducing both nitriles and esters.[10][11][12] However, under carefully controlled conditions (e.g., low temperature), some selectivity for the nitrile reduction might be achieved. This method should be used with caution due to the high reactivity of LiAlH₄.
Materials:
-
Methyl 4-(1-cyano-1-methylethyl)benzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Ethyl acetate
Instrumentation:
-
Three-necked round-bottom flask with a dropping funnel and nitrogen inlet
-
Ice bath
-
Magnetic stirrer
Procedure:
-
To a dry three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Methyl 4-(1-cyano-1-methylethyl)benzoate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify as needed.
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation | High selectivity for the nitrile, clean reaction, environmentally friendly. | Requires specialized high-pressure equipment. |
| LiAlH₄ Reduction | Rapid reaction, does not require high pressure. | Less selective (may reduce the ester), requires careful handling of a pyrophoric reagent. |
Potential Applications in Organic Synthesis
This compound is a promising scaffold for various applications due to its distinct functional handles.
-
Pharmaceutical Synthesis: The primary amine can be a key pharmacophore or a point for derivatization to introduce diverse functionalities. The gem-dimethyl group can enhance metabolic stability by blocking benzylic oxidation. The ester can be hydrolyzed to the corresponding carboxylic acid, providing another attachment point or a group that can interact with biological targets. It can be envisioned as a building block for novel non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, or receptor antagonists.
-
Synthesis of Non-Canonical Amino Acids: As an α,α-disubstituted amino acid ester, this molecule is a precursor to a non-canonical amino acid. These are valuable tools in peptide and protein engineering, allowing for the introduction of unique side chains that can confer novel properties to biopolymers.
-
Polymer Chemistry: The bifunctional nature of the molecule makes it a potential monomer for the synthesis of specialty polyamides or polyimides. The rigid aromatic core and the flexible aminoalkyl group could lead to polymers with interesting thermal and mechanical properties.
-
Derivatization and Scaffolding: The amino group can be readily acylated, alkylated, or used in reductive amination reactions to build more complex molecular scaffolds. The ester can participate in transesterification or amidation reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule.
Conclusion
This compound represents a valuable, yet underexplored, building block for organic synthesis. The synthetic protocols outlined in this application note provide a practical and efficient route to this compound from readily available starting materials. The unique combination of a sterically hindered primary amine and a reactive methyl ester on an aromatic platform opens up a wide range of possibilities for the synthesis of novel pharmaceuticals, advanced materials, and complex molecular probes. Further exploration of the chemistry of this versatile molecule is warranted and is expected to lead to significant advancements in various fields of chemical science.
References
- Hofmann, J., et al. (2003). Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. Ultrasonics Sonochemistry, 10(5), 271-275.
- Gawande, M. B., et al. (2013). C-alkylation of benzyl cyanide under controlled PTC assisted ultrasonic condition.
- Starks, C. M. (2005). Industrial Phase-Transfer Catalysis.
- Macmillan Group. (2008).
- BenchChem. (2025). A Comparative Guide to Phase-Transfer Catalysts for Benzyl Cyanide Synthesis. BenchChem.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.
- JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Journal of Visualized Experiments.
- Khan Academy. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. YouTube.
- Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry.
- Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Study Mind.
- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
- ResearchGate. (2025). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney ® -Ni catalyst.
- Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
Sources
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- 3. phasetransfer.com [phasetransfer.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 8. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 9. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 10. Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. appchemical.com [appchemical.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Methyl 4-(1-amino-1-methylethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(1-amino-1-methylethyl)benzoate is a non-proteinogenic, α,α-disubstituted amino acid ester. Its rigid structure, conferred by the gem-dimethyl group at the α-carbon, makes it a valuable building block in medicinal chemistry and materials science. Unlike its naturally occurring α-amino acid counterparts, the steric hindrance provided by the gem-dimethyl substitution can impart unique conformational constraints on peptides and other macromolecules into which it is incorporated. This can lead to enhanced stability against enzymatic degradation and the ability to explore novel three-dimensional structures. These application notes provide a comprehensive guide to the synthesis, properties, and potential research applications of this intriguing research chemical.
Physicochemical Properties
Below is a table summarizing the predicted and known properties of this compound and its parent acid.
| Property | Value (Predicted/Analogous) | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₅NO₂ | N/A |
| Molecular Weight | 193.24 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO (predicted) | N/A |
| pKa (amino group) | ~9-10 (predicted) | N/A |
| CAS Number | Not available | N/A |
Synthesis Protocols
As this compound is not readily commercially available, a two-step synthetic approach is proposed, commencing with a Ritter reaction to construct the core amino acid structure, followed by a Fischer esterification.
Part 1: Synthesis of 4-(1-Amino-1-methylethyl)benzoic Acid via Ritter Reaction
The Ritter reaction is a classic method for the synthesis of N-alkyl amides from a nitrile and a carbocation source.[1] In this protocol, we adapt the Ritter reaction for the synthesis of an α,α-disubstituted amino acid from an aromatic nitrile.
Reaction Scheme:
Figure 1: Synthesis of 4-(1-Amino-1-methylethyl)benzoic Acid.
Materials:
-
4-Cyanobenzoic acid
-
tert-Butanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-cyanobenzoic acid in a minimal amount of tert-butanol.
-
Acid Addition: Cool the flask in an ice bath and slowly add 3-5 equivalents of concentrated sulfuric acid dropwise with vigorous stirring. The addition should be performed carefully to control the exothermic reaction.
-
Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. This will hydrolyze the intermediate nitrilium ion to the corresponding amide, which will then hydrolyze to the amino acid under the acidic conditions.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a pH of approximately 6-7 is reached. The desired amino acid may precipitate at its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold diethyl ether.
-
Purification: The crude 4-(1-amino-1-methylethyl)benzoic acid can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.
-
Drying: Dry the purified product under vacuum to a constant weight.
Part 2: Synthesis of this compound via Fischer Esterification
Fischer esterification is a well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2]
Reaction Scheme:
Figure 2: Fischer Esterification of the Amino Acid.
Materials:
-
4-(1-Amino-1-methylethyl)benzoic acid (from Part 1)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: Suspend 1 equivalent of 4-(1-amino-1-methylethyl)benzoic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of gas evolution.
-
Washing: Wash the organic layer with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: The product can be further purified by column chromatography on silica gel if necessary.
Potential Research Applications
This compound, as an unnatural amino acid ester, holds significant potential in several areas of chemical and biological research.
Peptide and Peptidomimetic Synthesis
The incorporation of α,α-disubstituted amino acids like this one into peptide chains can induce specific secondary structures, such as helices and turns.[3][4] This is due to the steric hindrance of the gem-dimethyl group, which restricts the conformational freedom of the peptide backbone.
Workflow for Peptide Incorporation:
Figure 3: Workflow for incorporating the unnatural amino acid into a peptide.
-
Conformational Constraint: The rigid di-substituted α-carbon can be used to stabilize desired peptide conformations, which is crucial for designing peptides with high receptor affinity and selectivity.
-
Enzymatic Stability: Peptides containing this unnatural amino acid are expected to exhibit increased resistance to proteolysis, leading to a longer biological half-life.[5]
-
Bioactive Peptides: It can be incorporated into known bioactive peptide sequences to create novel analogs with potentially improved therapeutic properties.
Drug Discovery and Medicinal Chemistry
The rigid scaffold of this compound can serve as a starting point for the synthesis of novel small molecule therapeutics. The aromatic ring, amino group, and ester functionality provide three distinct points for chemical modification, allowing for the generation of diverse chemical libraries. Derivatives of 4-aminobenzoic acid have shown a wide range of biological activities, including antimicrobial and cytotoxic effects.[6][7]
-
Scaffold for Library Synthesis: The molecule can be used as a central scaffold to which various pharmacophores can be attached, enabling the exploration of new chemical space in drug discovery programs.
-
Probing Protein-Protein Interactions: The conformationally constrained nature of this amino acid can be exploited to design molecules that mimic specific secondary structures involved in protein-protein interactions, potentially leading to the development of novel inhibitors.
Materials Science
The rigid, well-defined structure of this compound makes it a candidate for the development of novel polymers and materials with unique properties.
-
Monomer for Polyamides and Polyesters: The amino and carboxylate functionalities allow for its use as a monomer in polymerization reactions, potentially leading to the formation of rigid and thermally stable polymers.
-
Self-Assembling Systems: The combination of a rigid aromatic core and functional groups capable of hydrogen bonding could facilitate the formation of ordered, self-assembling supramolecular structures.
Safety and Handling
As there is no specific safety data for this compound, general precautions for handling laboratory chemicals and amino acid derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Organic Chemistry Portal. Ritter Reaction. [Link]
- Reddy, K. L. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Lett.2003, 44, 1453-1455.
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252-3258.
-
ResearchGate. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]
-
PubChem. Methyl 4-(aminomethyl)benzoate. [Link]
-
National Center for Biotechnology Information. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
ResearchGate. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
National Center for Biotechnology Information. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
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BC Fertilis Panama. SAFETY DATA SHEET 1325-AMINO ACID 40%. [Link]
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University of California, Irvine. Fischer Esterification Procedure. [Link]
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Organic Chemistry Portal. Ritter Reaction. [Link]
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Agilent. Amino Acid Standard - SAFETY DATA SHEET. [Link]
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Open Exploration Publishing. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. [Link]
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ACS Publications. Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. [Link]
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Bitesize Bio. Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. [Link]
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MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
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National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
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MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
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Application Notes and Protocols: Laboratory Preparation of Methyl 4-(1-amino-1-methylethyl)benzoate
Document ID: ANP-CSD-2601-01
Abstract
This document provides a comprehensive guide for the laboratory synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate, a valuable bifunctional building block in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with the synthesis of a key tertiary alcohol intermediate, Methyl 4-(2-hydroxypropan-2-yl)benzoate, via a Grignard reaction. This intermediate is subsequently converted to the target primary amine through an acid-catalyzed Ritter reaction. This guide offers in-depth mechanistic insights, detailed, step-by-step protocols, and critical safety information tailored for researchers, scientists, and drug development professionals.
Introduction and Synthetic Strategy
This compound is an aromatic compound featuring a methyl ester and a tertiary amine moiety. This unique combination makes it a desirable precursor for the synthesis of complex pharmaceutical agents and functional polymers. The presence of the gem-dimethyl group adjacent to the amine can impart specific conformational constraints and metabolic stability to derivative molecules.
The synthetic approach detailed herein was designed for efficiency and scalability in a laboratory setting. It avoids harsh conditions where possible while relying on well-established, high-yielding transformations. The overall workflow is depicted below.
Overall Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Part I: Synthesis of Methyl 4-(2-hydroxypropan-2-yl)benzoate
Principle and Mechanistic Insight
The first stage involves the synthesis of the tertiary alcohol intermediate. This is achieved via the nucleophilic addition of a Grignard reagent to an ester.[1] In this protocol, dimethyl terephthalate is treated with methylmagnesium bromide.
The reaction mechanism proceeds in two stages:
-
First Addition: The first equivalent of the Grignard reagent attacks one of the ester carbonyls, forming a tetrahedral intermediate. This intermediate collapses, eliminating a methoxide group to form a ketone (Methyl 4-acetylbenzoate).
-
Second Addition: The resulting ketone is highly reactive towards the Grignard reagent and is immediately attacked by a second equivalent.[2] This forms a magnesium alkoxide intermediate.
-
Work-up: An aqueous acidic work-up (using saturated ammonium chloride to avoid harsh acidity) protonates the alkoxide to yield the final tertiary alcohol.[1][3]
Using two equivalents of the Grignard reagent is crucial, as the first addition produces a ketone that is more reactive than the starting ester.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Dimethyl Terephthalate | 194.19 | 9.71 g | 50 | |
| Magnesium Turnings | 24.31 | 2.80 g | 115 | |
| Iodomethane (CH₃I) | 141.94 | 7.0 mL (15.9 g) | 112 | |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | Ensure dryness |
| Saturated NH₄Cl (aq) | - | 100 mL | - | For work-up |
| Anhydrous MgSO₄ | - | ~10 g | - | Drying agent |
Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried under a nitrogen or argon atmosphere to ensure anhydrous conditions.
-
Grignard Reagent Preparation: Place the magnesium turnings in the flask. Add 30 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of iodomethane in 50 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5 mL of the iodomethane solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If it does not start, gently warm the flask with a heat gun.
-
Grignard Formation: Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes until most of the magnesium has been consumed.
-
Substrate Addition: Prepare a solution of dimethyl terephthalate in 70 mL of anhydrous diethyl ether. Cool the Grignard reagent solution in an ice bath and add the dimethyl terephthalate solution dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quenching and Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford Methyl 4-(2-hydroxypropan-2-yl)benzoate as a white crystalline solid. (Expected Yield: ~80-85%).
Part II: Synthesis of this compound
Principle and Mechanistic Insight: The Ritter Reaction
The second part of the synthesis employs the Ritter reaction, a powerful method for converting alcohols or alkenes into N-alkyl amides using a nitrile in the presence of a strong acid.[4][5] This reaction is particularly effective for substrates that can form stable carbocations, such as the tertiary benzylic alcohol prepared in Part I.[6]
The mechanism involves several key steps:
-
Carbocation Formation: The strong acid (concentrated sulfuric acid) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (H₂O). Loss of water generates a stable tertiary benzylic carbocation.[7][8]
-
Nucleophilic Attack: The lone pair on the nitrogen atom of the nitrile (acetonitrile) attacks the electrophilic carbocation, forming a stable nitrilium ion intermediate.[8]
-
Hydrolysis to Amide: During the aqueous work-up, water attacks the nitrilium ion. Subsequent tautomerization yields the stable N-acetyl intermediate.
-
Amide Hydrolysis: The resulting N-acetyl amide is then hydrolyzed under basic conditions to yield the final primary amine product.[9]
Ritter Reaction Mechanism
Caption: Key steps in the Ritter Reaction pathway.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Methyl 4-(2-hydroxypropan-2-yl)benzoate | 194.23 | 7.77 g | 40 | From Part I |
| Acetonitrile (CH₃CN) | 41.05 | 40 mL | - | Reagent and solvent |
| Concentrated H₂SO₄ (98%) | 98.08 | 10 mL | ~184 | Add slowly! |
| Sodium Hydroxide (NaOH) | 40.00 | ~20 g | - | For neutralization and hydrolysis |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | For extraction |
| Anhydrous Na₂SO₄ | - | ~10 g | - | Drying agent |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-(2-hydroxypropan-2-yl)benzoate in 40 mL of acetonitrile.
-
Acid Addition: Cool the flask in an ice-water bath to 0°C. With extreme caution , slowly add 10 mL of concentrated sulfuric acid dropwise. The addition is highly exothermic; maintain the internal temperature below 10°C.
-
Reaction: After the acid addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding solid sodium hydroxide or a concentrated NaOH solution until the pH is approximately 10-12. This step should be performed in an ice bath to control the heat generated.
-
Hydrolysis of Amide: Transfer the basic aqueous mixture to a round-bottom flask and heat to reflux for 2-3 hours to ensure complete hydrolysis of the N-acetyl intermediate.
-
Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and extract three times with 50 mL portions of dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow oil or low-melting solid. (Expected Yield: ~70-80%).
Safety and Handling
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. The addition to acetonitrile is extremely exothermic. Always add the acid slowly to the solution while cooling in an ice bath. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Nitriles: Acetonitrile is flammable and toxic. Handle in a well-ventilated fume hood.
-
Neutralization: The neutralization of strong acid with a strong base is highly exothermic. Perform this step slowly and with adequate cooling to prevent boiling and splashing.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 194.12).
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretch for the amine, C=O stretch for the ester).
References
- University of Wisconsin-Madison. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
-
LibreTexts. (2020). 22.6: Ester Chemistry. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Ritter reaction. Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (n.d.). Technical Support Center: Ritter-Type Reactions with Benzyl Alcohols and Imidates.
- NROChemistry. (n.d.). Ritter Reaction.
- Jasperse, J. (n.d.). Grignard Reaction.
- OpenOChem Learn. (n.d.). Ritter Reaction.
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
CHE 242 Lab - Grignard Reaction. (2020, July 29). YouTube. [Link]
- Chemistry Steps. (n.d.). Alcohols to Amines.
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Analytical Methods for the Characterization of Methyl 4-(1-amino-1-methylethyl)benzoate
An Application Note and Protocol Guide for Researchers
Introduction and Molecular Overview
Methyl 4-(1-amino-1-methylethyl)benzoate is a bifunctional organic molecule featuring a primary amine and a methyl ester. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical active ingredients where the modification of either the amine or ester group can lead to diverse derivatives. Its analytical characterization relies on exploiting the properties of its key functional groups: the UV-active aromatic ring, the basic primary amine, and the molecule's overall polarity and potential for derivatization.
While specific, peer-reviewed analytical methods for this exact molecule are not extensively published, this guide synthesizes data from closely related compounds such as Methyl 4-aminobenzoate and other primary amine-containing pharmaceuticals to establish reliable, transferable protocols.[1][2][3] The principles discussed herein provide a solid foundation for method development and validation in a research or quality control setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | Calculated |
| Molecular Weight | 207.27 g/mol | Calculated |
| IUPAC Name | methyl 4-(2-amino-2-propanyl)benzoate | Nomenclature |
| CAS Number | 129488-72-8 (related precursor) | [4] |
| Predicted XLogP3 | ~1.8 - 2.5 | Estimated based on analogs |
| Key Functional Groups | Primary Amine, Methyl Ester, Benzene Ring | Structural Analysis |
Overall Analytical Workflow
A complete characterization of this compound requires a multi-faceted approach. Identity is typically confirmed using a combination of mass spectrometry and NMR, while purity is best assessed using a high-resolution chromatographic technique like HPLC. The following workflow provides a logical sequence for comprehensive analysis.
Figure 1: General workflow for the comprehensive analytical characterization of this compound.
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for assessing the purity of chemical compounds. For this compound, both liquid and gas chromatography can be employed, each with specific advantages.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred method for purity analysis and quantification due to its high resolution and suitability for polar, non-volatile compounds.
Causality and Methodological Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte.
-
Mobile Phase: An acidic mobile phase (pH ~3) is critical. The primary amine group (pKa ~9-10) will be protonated to its ammonium salt form (R-NH₃⁺). This prevents peak tailing that occurs when the free amine interacts with residual silanols on the silica backbone of the column, leading to sharp, symmetrical peaks.[5]
-
Detector: A UV detector is ideal, as the benzene ring provides strong chromophoric activity. Maximum absorbance (λ_max) is expected in the 230-260 nm range, with 254 nm being a robust, general-purpose wavelength.
Protocol: RP-HPLC for Purity Determination
-
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade or Milli-Q
-
-
Chromatographic Conditions:
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (including equilibration) |
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
For analysis, dilute the stock solution to 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identification but is challenging for polar molecules with primary amines, which can exhibit poor peak shape and thermal instability. Derivatization is essential to convert the polar N-H group into a non-polar, thermally stable moiety.[6]
Causality and Methodological Choices:
-
Derivatization: Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective. It replaces the active hydrogens on the amine with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[6]
-
Column: A low-polarity column, such as a DB-5MS or equivalent (5% phenyl-methylpolysiloxane), is suitable for separating the derivatized analyte from other components.
Protocol: GC-MS with Silylation
Figure 2: Workflow for sample derivatization prior to GC-MS analysis.
-
Instrumentation:
-
GC-MS system with a standard electron ionization (EI) source.
-
-
Derivatization and Sample Prep:
-
Follow the workflow in Figure 2. The pyridine acts as a catalyst and solvent.
-
-
Chromatographic Conditions:
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Oven Program | Start at 100 °C, hold 2 min. Ramp at 15 °C/min to 280 °C, hold 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical identity and structure of the molecule.
Mass Spectrometry (MS)
-
LC-MS (ESI): In positive electrospray ionization mode, the molecule will readily protonate at the primary amine. The expected molecular ion will be the [M+H]⁺ peak at m/z 208.13 .
-
GC-MS (EI): After derivatization to the di-TMS derivative (MW = 351.58), the molecular ion [M]⁺ at m/z 351 may be observed. More prominent fragments would include:
-
m/z 336: Loss of a methyl group (-CH₃).
-
m/z 73: The trimethylsilyl ion [Si(CH₃)₃]⁺, a hallmark of TMS derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. The predicted spectra for this compound in CDCl₃ are as follows:
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~7.95 | Doublet | 2H | Aromatic (ortho to -COOCH₃) |
| ~7.45 | Doublet | 2H | Aromatic (ortho to -C(CH₃)₂) | |
| ~3.90 | Singlet | 3H | Ester Methyl (-OCH₃) | |
| ~1.60 | Singlet | 2H | Amine (-NH₂) | |
| ~1.55 | Singlet | 6H | Gem-dimethyl (-C(CH₃)₂) | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Carbons | ~167 | Ester Carbonyl (C=O) | ||
| ~150 | Aromatic Quaternary (-C-C(CH₃)₂) | |||
| ~129.5 | Aromatic CH (ortho to -COOCH₃) | |||
| ~129 | Aromatic Quaternary (-C-COOCH₃) | |||
| ~125 | Aromatic CH (ortho to -C(CH₃)₂) | |||
| ~55 | Quaternary Carbon (-C(CH₃)₂) | |||
| ~52 | Ester Methyl (-OCH₃) | |||
| ~30 | Gem-dimethyl (-C(CH₃)₂) |
Note: These are predicted values. Actual shifts may vary based on solvent and concentration.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups.
Table 5: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3400 | N-H Stretch (symmetric & asymmetric) | Primary Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2980 | C-H Stretch | Aliphatic (Methyl) |
| ~1720 | C=O Stretch | Ester |
| ~1610 | C=C Stretch | Aromatic Ring |
| 1580-1650 | N-H Bend (Scissoring) | Primary Amine |
| 1280-1300 | C-O Stretch | Ester |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The RP-HPLC method is recommended for routine purity testing and quantification, while the combination of MS, NMR, and FTIR provides definitive structural confirmation. These protocols, grounded in established chemical principles, can be readily implemented and adapted by researchers and scientists in drug development and chemical synthesis.
References
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Rahman, N., et al. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Reddy, B. et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. International Journal of Pharmaceutical Sciences and Research. Retrieved January 19, 2026, from [Link]
-
Gergov, M. et al. (2000). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols for the Purification of Methyl 4-(1-amino-1-methylethyl)benzoate
Abstract
This document provides a comprehensive technical guide for the purification of Methyl 4-(1-amino-1-methylethyl)benzoate, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical impact of purity on experimental outcomes and product quality, we present detailed protocols for several robust purification techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific principles that govern each method. We will explore recrystallization, advanced column chromatography strategies tailored for basic amines, and initial purification via acid-base extraction. Each protocol is structured to ensure reproducibility and is supported by expert insights to navigate potential challenges.
Introduction: The Importance of Purity
This compound is a bifunctional molecule containing a primary amine and a methyl ester attached to a benzene ring. This structure makes it a valuable building block for more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The primary amine offers a reactive site for amide bond formation, alkylation, and other nucleophilic additions, while the ester can be hydrolyzed or used in transesterification reactions[1][2].
In any synthetic application, the purity of starting materials is paramount. Impurities, such as unreacted starting materials, by-products, or residual solvents, can lead to undesirable side reactions, lower yields of the target molecule, and introduce contaminants that are difficult to remove in later stages. For pharmaceutical applications, stringent purity requirements are non-negotiable to ensure the safety and efficacy of the final drug product. This guide, therefore, provides validated methodologies to achieve high-purity this compound.
Physicochemical Profile and Strategic Considerations
A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Molecular Weight | 193.24 g/mol | Influences diffusion rates in chromatography. |
| Functional Groups | Primary Amine (-NH₂), Methyl Ester (-COOCH₃), Aromatic Ring | The basicity of the amine is a dominant factor. |
| Basicity (pKa) | (Estimated) ~4-5 for the anilinic amine | The amine group is basic and will readily interact with acidic media, such as standard silica gel.[3][4] |
| Solubility | (Analog-based) Soluble in alcohols and ether; slightly soluble in water.[5][6] | Guides solvent selection for recrystallization and chromatography. Miscibility with water is key for acid-base extractions. |
| Physical Form | Likely a solid at room temperature (by analogy to Methyl 4-aminobenzoate, m.p. 110-111 °C).[6] | Recrystallization is a highly suitable purification method for solid compounds. |
Core Purification Challenge: The primary obstacle in purifying this compound, and other aromatic amines, is the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][7] This acid-base interaction can lead to:
-
Irreversible Adsorption: Loss of product on the column.
-
Peak Tailing: Broad, asymmetric peaks during chromatography, leading to poor separation and mixed fractions.[4]
-
Compound Degradation: In some cases, the acidic silica surface can catalyze the degradation of sensitive molecules.
Our protocols are designed specifically to mitigate these issues.
Purification Workflow: A Decision-Making Guide
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram outlines a logical workflow.
Caption: Decision workflow for purifying this compound.
Detailed Protocols
Protocol 1: Acid-Base Extraction for Initial Work-up
Principle: This technique leverages the basicity of the amine group. By treating the reaction mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt (R-NH₃⁺). This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic solvent. Subsequently, basifying the aqueous layer regenerates the neutral amine (R-NH₂), which can be extracted back into an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The volume of the acid wash should be approximately one-third to one-half the volume of the organic layer.
-
Phase Separation: Shake the funnel vigorously and allow the layers to separate. The protonated amine will move to the aqueous layer. Drain and collect the aqueous layer. Repeat the acidic wash on the organic layer to ensure complete extraction.
-
Basification: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 9. This deprotonates the ammonium salt, precipitating or dissolving the neutral amine.
-
Back-Extraction: Transfer the basified aqueous solution to a clean separatory funnel and extract the neutral product back into an organic solvent (e.g., ethyl acetate or DCM). Perform this extraction three times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, but significantly cleaner, product.
Protocol 2: Recrystallization for High-Purity Solids
Principle: Recrystallization purifies crystalline solids by exploiting differences in solubility between the target compound and its impurities in a chosen solvent or solvent system at different temperatures. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.
Solvent System Selection: Based on analog data, an alcohol/water system is a promising starting point.[8] A screening process is recommended.
Solvent Screening Table:
| Solvent System | Observation | Suitability |
| Ethanol/Water | Good solubility in hot ethanol, precipitation upon adding cold water. | Excellent. A primary candidate. |
| Methanol/Water | Similar to ethanol/water, but methanol is more volatile. | Very Good. |
| Ethyl Acetate/Hexanes | Good solubility in ethyl acetate; hexanes act as an anti-solvent. | Good. A viable non-aqueous alternative. |
| Toluene | May require larger volumes; good for removing highly polar impurities. | Fair. Use if other systems fail. |
Step-by-Step Methodology (Using Ethanol/Water):
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, add warm water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography for Amines
Principle: This is the most powerful technique for separating complex mixtures. To overcome the challenges of purifying amines on silica, we will use a modified mobile phase to suppress the unwanted acid-base interactions.
Workflow Diagram:
Caption: Step-by-step workflow for modified flash column chromatography.
Step-by-Step Methodology (Modified Normal-Phase):
-
Mobile Phase Preparation: Prepare the solvents. A common system is a gradient of ethyl acetate in hexanes. Crucially, add a basic modifier like triethylamine (TEA) to both solvents to a final concentration of 0.5-1% v/v. This TEA will neutralize the acidic sites on the silica gel, allowing the amine to elute symmetrically.[7]
-
Column Packing: Pack a glass column with silica gel (100-200 mesh is suitable for general purification) as a slurry in the initial, non-polar mobile phase (e.g., hexanes + 1% TEA).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like DCM), adding silica, and evaporating the solvent. This "dry loading" method typically results in better separation. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 50% ethyl acetate in hexanes (always containing 1% TEA).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). The product should be UV active due to the benzene ring.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and TEA by rotary evaporation. Note: TEA is volatile but may require a high vacuum or gentle heating to remove completely.
Alternative Chromatographic Strategy: For particularly challenging separations or when TEA is undesirable in the final product, using an amine-functionalized silica gel is an excellent alternative.[3] This specialized stationary phase has amino groups covalently bonded to the silica surface, creating a more neutral environment that prevents tailing of basic compounds without the need for mobile phase additives.[7]
Purity Assessment
After purification, the purity of this compound should be rigorously assessed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. The purified product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is readily achievable through a systematic application of standard and modified laboratory techniques. For initial cleanup, an acid-base extraction is highly effective. For achieving high purity of solid material, recrystallization from a protic solvent system like ethanol/water is the preferred method due to its efficiency and scalability. In cases where impurities are structurally similar to the product or the product is not a crystalline solid, modified flash column chromatography using a triethylamine-doped mobile phase provides a robust and reliable solution. The choice of method should be guided by the specific requirements of the research or development project, with the ultimate goal of obtaining a well-characterized compound of high purity.
References
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Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
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Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
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PubMed. (2007, November 6). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from [Link]
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PubChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methylethyl 4-[(methylsulfonyl)amino]benzoate. Retrieved from [Link]
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Royal Society of Chemistry. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
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-
ChemSynthesis. (n.d.). methyl 2-amino-4-isopropylbenzoate. Retrieved from [Link]
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ResearchGate. (2000, August). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]
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-
Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Storage of Methyl 4-(1-amino-1-methylethyl)benzoate
Introduction: Understanding the Molecule
Methyl 4-(1-amino-1-methylethyl)benzoate is a bifunctional organic compound featuring a methyl ester and a tertiary alkylamine attached to an aromatic ring. Its structure suggests its utility as a building block or intermediate in medicinal chemistry and drug development, potentially in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, the core 1-amino-1-methylethyl moiety is found in intermediates used for synthesizing HIV-integrase inhibitors[1][2][3].
Given its functional groups—an aromatic amine and a methyl ester—prudent laboratory practices are essential. The primary amine confers basicity and potential corrosivity, while the aromatic ester component dictates its solubility and reactivity profile. Due to the absence of comprehensive, publicly available toxicological data for this specific molecule, it must be handled with the high degree of caution appropriate for a new chemical entity (NCE) or a substance of unknown toxicity.
This document provides a detailed framework for the safe handling and storage of this compound, derived from established principles of chemical safety and data from structurally analogous compounds.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any experimental work begins[4]. The potential hazards of this compound are inferred from its constituent functional groups.
-
Primary Amine: Aliphatic and aromatic amines can be corrosive, causing skin and eye irritation or serious damage.[5] They can be toxic if swallowed, inhaled, or absorbed through the skin. Structurally related compounds like ethyl 4-aminobenzoate may cause skin sensitization[6].
-
Aromatic Ester: While often less reactive than alkyl esters, aromatic esters are combustible materials[7][8]. During combustion, they can release hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[7][9].
-
Physical Form: As a crystalline solid, it poses an inhalation risk if handled as a fine powder.
Causality of Risk: The primary risk stems from the amine group's basicity and nucleophilicity, which can disrupt biological tissues upon contact. The powdered form increases the risk of inadvertent inhalation, leading to potential respiratory tract irritation.
Table 1: GHS Hazard Profile (Inferred)
This profile is extrapolated from similar aromatic amines and esters. Users must treat the compound as having these potential hazards until specific data is available.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 (Harmful) | Harmful if swallowed[10]. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation[9]. |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Causes serious eye irritation[6][9]. |
| Skin Sensitization | Category 1 (Potential) | May cause an allergic skin reaction[6]. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[10][11]. |
Safe Handling Protocols
Adherence to standard operating procedures (SOPs) is critical to minimize exposure and ensure laboratory safety[12].
Engineering Controls
The primary method for exposure control is the use of robust engineering solutions.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates[13].
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[14]. Eyewash stations and safety showers must be located in immediate proximity to the workstation.[8][9]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[5][12]
-
Hand Protection: Wear nitrile or neoprene gloves that have been inspected for tears or holes before use. Avoid latex gloves. For extended operations or when handling concentrated solutions, consider double-gloving. Wash hands thoroughly after removing gloves.[13][15]
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or reactions under pressure.[9][10]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure shoes are closed-toe and offer no exposed skin.[13]
-
Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup, a NIOSH-approved respirator with particulate filters (e.g., N95) or organic vapor cartridges may be necessary. Respirator use requires a formal training and fit-testing program.[9][15]
Diagram 1: Standard Safe Handling Workflow
Caption: Workflow for handling this compound.
Protocol for Weighing and Solution Preparation
Objective: To accurately weigh the solid compound and prepare a stock solution while minimizing exposure.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask and solvent (e.g., Methanol, DMSO)
-
Required PPE
Procedure:
-
Preparation: Don all required PPE. Ensure the analytical balance is placed inside a chemical fume hood or a vented balance enclosure.
-
Tare: Place the weighing paper on the balance and tare the mass.
-
Transfer: Slowly transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid any sudden movements that could generate dust.
-
Rationale: This step is the most critical for preventing aerosolization. A slow, deliberate transfer minimizes the energy imparted to the powder.
-
-
Record: Once the target mass is reached, record the value.
-
Dissolution: Carefully transfer the weighed solid into the volumetric flask. Use a small amount of the chosen solvent to rinse the weighing paper and spatula into the flask to ensure a quantitative transfer.
-
Dilution: Add the solvent to the flask, ensuring it is filled to approximately 80% of the final volume. Cap and gently swirl to dissolve the solid. Once dissolved, add solvent to the calibration mark.
-
Cleanup: Dispose of the weighing paper and any contaminated materials in the designated solid chemical waste container. Wipe down the spatula and the balance area with a damp cloth.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.[4]
Storage Conditions
Store this compound in a tightly sealed container to prevent atmospheric moisture absorption and oxidation.[5]
Table 2: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Cool environment (2-8°C recommended)[16] | Slows potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage | Minimizes oxidation of the amine functional group. |
| Light | Protect from light; use amber glass vials[17][18] | Prevents photochemical degradation. |
| Location | Store in a cool, dry, well-ventilated area designated for chemical storage[5][7]. | Ensures stability and prevents accumulation of hazardous vapors in case of a leak. |
Chemical Incompatibilities
Segregation from incompatible materials is a cornerstone of safe chemical storage.[12]
-
Strong Oxidizing Agents: (e.g., nitrates, peroxides, perchlorates) - Can lead to violent reactions.
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) - Will cause an exothermic acid-base reaction with the amine group, forming a salt.
-
Strong Bases: (e.g., sodium hydroxide) - While the amine is basic, strong bases can promote hydrolysis of the ester group over time.
-
Heat and Ignition Sources: The compound is combustible. Store away from open flames, sparks, and hot surfaces.[7][8]
Diagram 2: Storage Incompatibility Guide
Caption: Avoid storing with these incompatible material groups.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spill from spreading. For solid spills, avoid dry sweeping which can create dust.
-
Cleanup: Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the mixture into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[6][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[7][8]
References
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What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.[Link]
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Methyl 4-(aminomethyl)benzoate. PubChem, National Center for Biotechnology Information.[Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Serviapuestas.[Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire.[Link]
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Methylethyl 4-[(methylsulfonyl)amino]benzoate. PubChem, National Center for Biotechnology Information.[Link]
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Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co.KG.[Link]
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Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information.[Link]
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Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024). Eden Botanicals.[Link]
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Chemical Storage Guidelines. University of Toronto Environmental Health & Safety.[Link]
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Aromatic Esters: Uses, Safety & Synthesis Explained. Accio.[Link]
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Essential Oil, Absolute & CO2 Storage Tips and Guidelines. From Nature With Love.[Link]
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2-(1-AMINO-1-METHYLETHYL) -... LookChem.[Link]
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2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide (CAS No.: 518048-03-8). Manus Aktteva Biopharma LLP.[Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate
Introduction
Methyl 4-(1-amino-1-methylethyl)benzoate is a valuable building block in medicinal chemistry and drug development, frequently incorporated into the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure, featuring a quaternary carbon center attached to an aromatic ring, presents unique synthetic challenges, particularly during scale-up operations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthetic route to this important compound.
This guide eschews a rigid template in favor of a logical narrative that delves into the causality behind the chosen synthetic strategy. The protocols described herein are designed as self-validating systems, with in-process controls and characterization methods to ensure the integrity of the synthesis at each stage. All mechanistic claims and safety protocols are supported by authoritative sources to ensure scientific rigor and promote safe laboratory practices.
Scientific Background and Synthetic Strategy
The synthesis of α,α-disubstituted amino compounds like this compound is often non-trivial. Direct alkylation methods are typically inefficient for creating sterically hindered quaternary centers. A more effective and industrially viable approach is a two-step sequence involving the creation of a tertiary alcohol precursor followed by its conversion to the desired amine.
The chosen synthetic pathway is as follows:
-
Step 1: Grignard Reaction. Synthesis of the tertiary alcohol intermediate, methyl 4-(1-hydroxy-1-methylethyl)benzoate, via the addition of a methylmagnesium halide (a Grignard reagent) to methyl 4-acetylbenzoate.
-
Step 2: Ritter Reaction and Hydrolysis. Conversion of the tertiary alcohol to the target primary amine, this compound, through a Ritter reaction with a cyanide source to form an intermediate N-acyl amide, followed by hydrolysis.
This strategy is advantageous for scale-up as both the Grignard and Ritter reactions are well-established and extensively documented industrial processes.[1][2] The starting materials are readily available, and the reaction conditions can be controlled to ensure a safe and efficient synthesis.
Mechanism of the Ritter Reaction
The Ritter reaction is a cornerstone of organic synthesis for the preparation of N-alkyl amides from nitriles and a source of carbocations.[3][4] In this synthesis, the tertiary alcohol, methyl 4-(1-hydroxy-1-methylethyl)benzoate, is treated with a strong acid to generate a stable tertiary carbocation. This electrophilic intermediate is then trapped by the nucleophilic nitrogen of a nitrile (in this case, hydrocyanic acid or a salt thereof is proposed). The resulting nitrilium ion is subsequently hydrolyzed during the workup to yield an N-formyl amide intermediate. This amide is then hydrolyzed under acidic or basic conditions to afford the final primary amine.[3][4]
Detailed Experimental Protocols
Safety Precautions: Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Grignard reagents are highly reactive and moisture-sensitive. The Ritter reaction involves the use of strong acids and, depending on the chosen nitrile source, potentially highly toxic cyanide compounds. Extreme caution must be exercised, and emergency preparedness measures should be in place.
Part 1: Synthesis of Methyl 4-(1-hydroxy-1-methylethyl)benzoate
This procedure details the synthesis of the tertiary alcohol intermediate via a Grignard reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Molar Equivalents |
| Methyl 4-acetylbenzoate | 178.18 | 50.0 g | 1.0 |
| Methylmagnesium Bromide (3.0 M in THF) | - | 112 mL | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 500 mL | - |
| Saturated Aqueous Ammonium Chloride | - | 200 mL | - |
| Ethyl Acetate | 88.11 | 3 x 150 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Preparation: All glassware must be thoroughly dried in an oven and assembled under a nitrogen atmosphere.
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 4-acetylbenzoate (50.0 g, 0.28 mol) and anhydrous THF (300 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (112 mL, 0.34 mol) to the dropping funnel and add it dropwise to the stirred solution of methyl 4-acetylbenzoate over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (200 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-(1-hydroxy-1-methylethyl)benzoate as a white solid.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis. A typical yield for this reaction is in the range of 85-95%.
Part 2: Scale-Up Synthesis of this compound
This part details the Ritter reaction of the tertiary alcohol intermediate, followed by hydrolysis of the resulting amide to the final primary amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Molar Equivalents |
| Methyl 4-(1-hydroxy-1-methylethyl)benzoate | 194.23 | 40.0 g | 1.0 |
| Acetonitrile | 41.05 | 200 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 100 mL | - |
| 6M Sodium Hydroxide Solution | 40.00 | As needed | - |
| Dichloromethane | 84.93 | 3 x 150 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 4-(1-hydroxy-1-methylethyl)benzoate (40.0 g, 0.206 mol) in acetonitrile (200 mL).
-
Acid Addition: Cool the solution to 0 °C in an ice-salt bath. Slowly add concentrated sulfuric acid (100 mL) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Ritter Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Hydrolysis of Intermediate Amide:
-
Work-up Option 1 (Acidic Hydrolysis): Carefully pour the reaction mixture over crushed ice. Add water to a total volume of approximately 1 L and heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-acetyl amide.
-
Work-up Option 2 (Basic Hydrolysis): Carefully pour the reaction mixture over crushed ice. Slowly and carefully neutralize the mixture with a 6M sodium hydroxide solution, keeping the temperature below 20 °C with external cooling. Continue adding the base until the pH is >12. Heat the mixture to 80-90 °C for 4-6 hours to effect hydrolysis.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to >11 with 6M sodium hydroxide (if acidic hydrolysis was performed).
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude amine can be further purified by vacuum distillation or by recrystallization of its hydrochloride salt.
-
-
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A typical yield for the two-step Ritter reaction and hydrolysis is in the range of 60-75%.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Key Characterization Data (Expected) |
| Methyl 4-(1-hydroxy-1-methylethyl)benzoate | C₁₁H₁₄O₃ | 194.23 | 85-95% | ¹H NMR: signals for methyl ester, aromatic protons, and tertiary alcohol methyls. IR: O-H stretch, C=O stretch. |
| This compound | C₁₁H₁₅NO₂ | 193.24 | 60-75% (from alcohol) | ¹H NMR: signals for methyl ester, aromatic protons, and amine protons. ¹³C NMR: distinct quaternary carbon signal. MS: Correct molecular ion peak. |
Conclusion
The presented two-step synthetic route provides a reliable and scalable method for the preparation of this compound. The use of a Grignard reaction to construct the tertiary alcohol precursor, followed by a Ritter reaction and subsequent hydrolysis, is a robust strategy that leverages well-understood and industrially applicable chemical transformations. By carefully controlling reaction parameters and adhering to stringent safety protocols, researchers and process chemists can efficiently produce this valuable building block for a wide range of applications in the pharmaceutical and chemical industries.
References
-
Scale Up of a Ritter Reaction. Organic Process Research & Development.[Link]
-
Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. ACS Publications.[Link]
-
Ritter Reaction. Wikipedia.[Link]
-
Ritter Reaction. Organic Chemistry Portal.[Link]
-
Amide Hydrolysis. Master Organic Chemistry.[Link]
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Synthesis of Methyl 4-Acetylbenzoate. PrepChem.[Link]
-
Grignard Reagent Synthesis Reaction Mechanism. Organic Chemistry - YouTube.[Link]
-
Scale-up Reactions. Division of Research Safety - University of Illinois.[Link]
-
Scale Up Safety. Stanford Environmental Health & Safety.[Link]
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Application Notes and Protocols for the Derivatization of Methyl 4-(1-amino-1-methylethyl)benzoate
Introduction
Methyl 4-(1-amino-1-methylethyl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a primary amine and a methyl ester, offering two distinct points for chemical modification. The primary amine, situated on a sterically hindered tertiary carbon, provides a nucleophilic center for a variety of transformations, while the methyl ester can be hydrolyzed or otherwise modified. This unique combination allows for the synthesis of diverse compound libraries, making it a valuable building block for the exploration of new therapeutic agents.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the various methods for the derivatization of this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific applications.
Key Derivatization Strategies
The primary amino group of this compound is the main site for derivatization. The following sections will detail several key strategies to modify this functional group.
N-Acylation
N-acylation is a fundamental transformation that converts the primary amine into an amide. This reaction is widely used to introduce a variety of substituents, thereby modulating the physicochemical properties of the parent molecule.[1] The resulting amides are often more stable and can exhibit altered biological activity.
Scientific Rationale
The reaction proceeds via nucleophilic attack of the primary amine on an activated carboxylic acid derivative, such as an acyl chloride or an active ester. The use of a base is often necessary to neutralize the acidic byproduct generated during the reaction.[1]
Experimental Workflow: N-Acylation
Caption: Workflow for N-acylation of the primary amine.
Protocol: General Procedure for N-Acylation
Materials:
-
This compound
-
Acyl chloride or active ester (1.0-1.2 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride or active ester (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.[2][3]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Aprotic and unreactive towards the acylating agent. |
| Base | Triethylamine | Scavenges the HCl byproduct, driving the reaction forward. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Monitoring | TLC or LC-MS | Tracks the consumption of starting material and formation of product. |
Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of alkyl or aryl groups to the primary amine.[4] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[5]
Scientific Rationale
The reaction begins with the formation of a hemiaminal, which then dehydrates to form an imine.[4] A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN), is used to selectively reduce the imine in the presence of the carbonyl starting material.[5][6]
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination.
Protocol: General Procedure for Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in DCM or DCE.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like MgSO₄ can be added.[7]
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Completion: Continue stirring at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[7]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[7]
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for imines over carbonyls. |
| Solvent | DCM or DCE | Aprotic and compatible with the reaction conditions. |
| pH | Neutral to slightly acidic | Favors imine formation. |
| Monitoring | TLC or LC-MS | Essential for determining reaction completion. |
Sulfonamide Synthesis
The reaction of the primary amine with a sulfonyl chloride provides the corresponding sulfonamide. Sulfonamides are an important class of compounds in medicinal chemistry, known for a wide range of biological activities.[8]
Scientific Rationale
This reaction is analogous to N-acylation, where the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[9] A base, typically pyridine or triethylamine, is required to neutralize the hydrochloric acid generated as a byproduct.[9]
Experimental Workflow: Sulfonamide Synthesis
Caption: Workflow for sulfonamide synthesis.
Protocol: General Procedure for Sulfonamide Synthesis
Materials:
-
This compound
-
Sulfonyl chloride (1.0-1.1 equivalents)
-
Pyridine or triethylamine (1.1-1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and an anhydrous aprotic solvent. Add the base (1.1-1.5 equivalents) and cool the mixture to 0°C.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0°C.[9]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[9]
| Parameter | Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Sulfonyl chlorides are moisture-sensitive.[9] |
| Base | Pyridine or Triethylamine | Neutralizes the HCl byproduct.[9] |
| Temperature | 0°C to Room Temperature | Controls the initial reaction rate. |
| Purification | Chromatography or Recrystallization | Removes impurities and unreacted starting materials. |
N-Alkylation
Direct N-alkylation of the primary amine with an alkyl halide can be challenging due to the potential for overalkylation to form tertiary amines and quaternary ammonium salts.[10] However, with careful control of reaction conditions, selective mono-alkylation can be achieved.
Scientific Rationale
The primary amine acts as a nucleophile and displaces a halide from the alkyl halide in an S_N2 reaction. Using a large excess of the primary amine or a suitable base can favor mono-alkylation.[10]
Protocol: Selective Mono-alkylation
Materials:
-
This compound (2-3 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (2-3 equivalents) and the base in the anhydrous solvent.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0 equivalent) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated secondary amine.[10]
| Parameter | Condition | Rationale |
| Amine to Halide Ratio | 2-3 : 1 | A large excess of the primary amine favors mono-alkylation.[10] |
| Base | K₂CO₃ or Et₃N | Neutralizes the hydrohalic acid byproduct. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that facilitate S_N2 reactions. |
| Temperature | 60-80°C | Provides the necessary activation energy for the reaction. |
Multicomponent Reactions
For the rapid generation of molecular diversity, multicomponent reactions (MCRs) are highly efficient. The Ugi four-component condensation (U-4CC) is a prominent example, allowing for the one-pot synthesis of α-aminoacyl amide derivatives.[11]
Scientific Rationale
The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12] The reaction is believed to proceed through the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and carboxylic acid to form the final product.[11]
Conceptual Workflow: Ugi Reaction
Caption: Conceptual representation of the Ugi four-component reaction.
This powerful technique enables the creation of large chemical libraries from readily available starting materials, making it invaluable in drug discovery.[12]
Conclusion
The derivatization of this compound offers a wealth of opportunities for the synthesis of novel compounds with potential therapeutic applications. The methods described in this guide provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. By understanding the principles behind each reaction, scientists can effectively design and execute synthetic strategies to achieve their research goals.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctanoate.
- Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
- Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.
- ACS Publications. (2002). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines.
- JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
- Wikipedia. (n.d.). Ugi reaction.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Reductive amination.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- Organic Chemistry Portal. (n.d.). Ugi Reaction.
- PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids.
- PMC - NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- ResearchGate. (n.d.). Preparation of N-acylated amines.
- arkat usa. (n.d.). N-Acylation in combinatorial chemistry.
Sources
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cbijournal.com [cbijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ugi Reaction [organic-chemistry.org]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, providing not just protocols, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for this compound?
A1: A robust and widely applicable two-step approach is recommended. The synthesis begins with the formation of the N-acetyl intermediate, Methyl 4-(1-acetamido-1-methylethyl)benzoate, via a Ritter reaction. This is followed by the hydrolysis of the amide to afford the final primary amine product. This strategy is generally preferred due to the high yields and selectivity of the Ritter reaction for creating sterically hindered tertiary amine precursors.
Q2: What are the critical reaction parameters that I need to control to maximize my yield?
A2: For the initial Ritter reaction, the key parameters are the choice and concentration of the strong acid catalyst, reaction temperature, and rigorous exclusion of water until the hydrolysis step. For the subsequent esterification, the crucial factors are the use of a sufficient excess of methanol, an adequate amount of a strong acid catalyst to protonate the amino group, and effective removal of water to drive the equilibrium towards the product.
Q3: I am observing significant amounts of a dimeric by-product. What could be the cause?
A3: Dimerization can occur during the Ritter reaction, especially at elevated temperatures or if the carbocation intermediate is not efficiently trapped by the nitrile. This can be mitigated by maintaining a lower reaction temperature and ensuring a sufficient concentration of the nitrile.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of the starting material (Methyl 4-(1-hydroxy-1-methylethyl)benzoate) in the Ritter reaction. | 1. Insufficiently acidic conditions: The acid catalyst concentration may be too low to efficiently generate the tertiary carbocation. 2. Presence of water: Water can compete with the nitrile as a nucleophile, quenching the carbocation and preventing the desired reaction. 3. Low reaction temperature: The activation energy for carbocation formation may not be reached. | 1. Increase catalyst concentration: Gradually increase the concentration of the strong acid (e.g., sulfuric acid). 2. Ensure anhydrous conditions: Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase reaction temperature: Cautiously increase the reaction temperature while monitoring for side product formation. |
| Formation of multiple products during the Ritter reaction. | 1. Carbocation rearrangement: The initially formed carbocation may undergo rearrangement to a more stable form before being trapped by the nitrile.[1] 2. Elimination side reaction: The carbocation can undergo elimination to form an alkene, especially at higher temperatures. | 1. Use a less coordinating acid: In some cases, using a different acid can minimize rearrangements. 2. Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Low yield during the hydrolysis of the N-acetyl intermediate. | 1. Incomplete hydrolysis: Insufficient reaction time or concentration of the acid/base catalyst. 2. Harsh hydrolysis conditions: Prolonged exposure to strong acid or base at high temperatures can lead to degradation of the product. | 1. Optimize reaction time and catalyst concentration: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Use milder conditions: Consider using a milder acid or base, or perform the reaction at a lower temperature for a longer duration. |
| Low yield during the final Fischer esterification step. | 1. Incomplete reaction: The equilibrium may not be sufficiently shifted towards the product.[2] 2. Protonation of the amino group: The amino group of the starting material is basic and will be protonated by the acid catalyst, potentially reducing the reactivity of the carboxylic acid.[3] | 1. Use a large excess of methanol and remove water: Use methanol as the solvent and consider using a Dean-Stark apparatus to remove water as it is formed.[2] 2. Use a stoichiometric amount of acid catalyst: Ensure enough acid is present to both catalyze the reaction and protonate the amino group.[3] |
| Difficulty in isolating the final product. | 1. Product is water-soluble as the ammonium salt: After esterification under acidic conditions, the product exists as a salt. 2. Emulsion formation during workup: The presence of both amino and ester functionalities can lead to emulsification during aqueous workup. | 1. Neutralize carefully: After the reaction, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) to a pH of 8-9 to precipitate the free amine ester. 2. Use brine washes: Wash the organic layer with a saturated sodium chloride solution to break up emulsions. |
Visualizing the Synthesis and Troubleshooting
Proposed Synthetic Pathway
Caption: A two-step synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Methyl 4-(1-acetamido-1-methylethyl)benzoate (Ritter Reaction)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add methyl 4-(1-hydroxy-1-methylethyl)benzoate (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (10-15 volumes). Stir the mixture until the starting material is fully dissolved.
-
Acid Addition: Cool the mixture to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Methyl 4-(1-acetamido-1-methylethyl)benzoate
-
Reaction Setup: In a round-bottom flask, dissolve the Methyl 4-(1-acetamido-1-methylethyl)benzoate (1.0 eq) from the previous step in a 6 M aqueous solution of hydrochloric acid (10 volumes).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9). The product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum to afford the final product, this compound.
References
-
Grokipedia. Ritter reaction. [Link]
-
Wikipedia. Ritter reaction. [Link]
- Google Patents. Process for preparing methyl 4-(aminomethyl)
-
Professor Dave Explains. Ritter Reaction. YouTube. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
Sources
Technical Support Center: Synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable compound. By understanding the underlying chemical principles of the common synthetic routes, you can effectively troubleshoot your experiments, minimize impurities, and optimize your product yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the two most plausible synthetic pathways to this compound: the Ritter Reaction and the Hofmann Rearrangement .
Section 1: Troubleshooting Guide for the Ritter Reaction Approach
The Ritter reaction is a powerful method for creating tertiary amines from tertiary alcohols and nitriles in the presence of a strong acid.[1] In the context of synthesizing this compound, the likely starting material is Methyl 4-(1-hydroxy-1-methylethyl)benzoate.
Q1: My reaction is producing a significant amount of an olefinic byproduct instead of the desired amine. What is happening and how can I prevent it?
A1: Underlying Cause and Troubleshooting
The formation of an olefinic byproduct, specifically Methyl 4-(prop-1-en-2-yl)benzoate, is a common side reaction in the acid-catalyzed reaction of tertiary benzylic alcohols.[2] This occurs due to a competing E1 elimination pathway of the tertiary carbocation intermediate, which is stabilized by the adjacent benzene ring.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.[3] Running the reaction at a lower temperature can favor the substitution pathway (Ritter reaction) over elimination.
-
Use a Protic Acid with a Non-Nucleophilic Counterion: While strong acids are necessary, using an acid with a poorly nucleophilic conjugate base, such as sulfuric acid or perchloric acid, can minimize side reactions.
-
Control Acid Concentration: Use the minimum amount of acid required to facilitate the reaction. Excess acid can promote dehydration.
-
Slow Addition of Acid: Adding the acid slowly to the cooled reaction mixture can help to control the exotherm and minimize side reactions.
Diagram: Competing Pathways in the Ritter Reaction
Caption: Competing Ritter and E1 elimination pathways.
Q2: I've isolated my product, but NMR analysis shows the presence of 4-(1-amino-1-methylethyl)benzoic acid. What is the cause of this impurity?
A2: Underlying Cause and Troubleshooting
The presence of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester group under the acidic or basic conditions of the reaction and workup.[4]
Troubleshooting Steps:
-
Minimize Water Content: Ensure all reagents and solvents are anhydrous to reduce the extent of ester hydrolysis during the reaction.
-
Careful pH Control During Workup: When neutralizing the reaction mixture, avoid strongly basic or acidic conditions for prolonged periods. A buffered workup may be beneficial.
-
Purification Strategy: The desired amino ester and the amino acid byproduct will have different solubilities and chromatographic behaviors.
-
Extraction: Carefully adjust the pH of the aqueous layer during workup. At a mildly acidic pH, the amino acid may be less soluble than the amino ester.
-
Chromatography: Silica gel chromatography can effectively separate the more polar amino acid from the desired amino ester.
-
Section 2: Troubleshooting Guide for the Hofmann Rearrangement Approach
The Hofmann rearrangement offers an alternative route, starting from the corresponding primary amide, Methyl 4-(2-carbamoylpropan-2-yl)benzoate. This reaction typically involves treatment with bromine and a strong base.[5][6]
Q1: My reaction is giving a low yield of the desired amine, and I'm isolating a significant amount of a carbamate or urea byproduct. Why is this happening?
A1: Underlying Cause and Troubleshooting
The Hofmann rearrangement proceeds through an isocyanate intermediate.[7][8] This isocyanate is highly reactive and can be trapped by nucleophiles other than water.
-
Carbamate Formation: If the reaction is performed in an alcohol solvent (e.g., methanol), the alcohol can trap the isocyanate to form a carbamate.[9]
-
Urea Formation: If some of the desired amine product is already formed, it can act as a nucleophile and react with the remaining isocyanate to form a symmetrical urea byproduct.
Troubleshooting Steps:
-
Solvent Choice: Use a non-nucleophilic solvent or perform the reaction in aqueous base to favor hydrolysis of the isocyanate to the desired amine.
-
Control of Stoichiometry: Ensure the complete conversion of the starting amide to the isocyanate before significant amine product is formed.
-
Reaction Conditions: The choice of base and halogenating agent can influence the reaction outcome. For base-sensitive substrates, milder conditions using reagents like N-bromosuccinimide (NBS) and DBU can be employed.[6]
Diagram: Fate of the Isocyanate Intermediate
Caption: Possible reaction pathways of the isocyanate intermediate.
Q2: The main impurity in my product is 4-(1-amino-1-methylethyl)benzoic acid. How can I avoid this?
A2: Underlying Cause and Troubleshooting
The Hofmann rearrangement is typically carried out under basic conditions, which can readily hydrolyze the methyl ester.[4]
Troubleshooting Steps:
-
Milder Reaction Conditions: Consider using alternative reagents for the Hofmann rearrangement that allow for less harsh basic conditions.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of ester hydrolysis.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Purification: As with the Ritter reaction, a careful workup with pH control and subsequent chromatography can be used to separate the desired amino ester from the amino acid byproduct.
Section 3: General Purification and Analysis FAQ
Q: What are the best practices for purifying this compound?
A: The purification strategy will depend on the specific impurities present.
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is generally effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can separate the desired product from less polar byproducts (like the olefin from the Ritter reaction) and more polar byproducts (like the amino acid).
-
Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step.
Q: What analytical techniques are recommended for monitoring the reaction and characterizing the product and byproducts?
A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.
Summary of Potential Side Products
| Synthetic Route | Potential Side Product | Reason for Formation | Mitigation Strategies |
| Ritter Reaction | Methyl 4-(prop-1-en-2-yl)benzoate | E1 elimination of the tertiary carbocation intermediate. | Lower reaction temperature, control acid concentration. |
| 4-(1-amino-1-methylethyl)benzoic acid | Hydrolysis of the methyl ester under acidic/basic conditions. | Anhydrous conditions, careful pH control during workup. | |
| Hofmann Rearrangement | Methyl [4-(1-methoxycarbonylamino-1-methylethyl)phenyl]carbamate | Trapping of the isocyanate intermediate by an alcohol solvent.[9] | Use of a non-nucleophilic solvent. |
| Symmetrical Urea Byproduct | Reaction of the isocyanate intermediate with the amine product. | Control stoichiometry and reaction conditions. | |
| 4-(1-amino-1-methylethyl)benzoic acid | Hydrolysis of the methyl ester under basic conditions. | Milder reaction conditions, minimize reaction time. |
References
-
University of Calgary. Ch 11 : Eliminations of benzylic systems. Available from: [Link]
-
Wikipedia. Hofmann rearrangement. Available from: [Link]
-
Chem-Station. Hofmann Rearrangement. Available from: [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available from: [Link]
-
Master Organic Chemistry. Elimination Reactions of Alcohols. Available from: [Link]
-
Khan Academy. Elimination vs substitution: tertiary substrate. Available from: [Link]
-
Slideshare. Hofman rearrangement. Available from: [Link]
-
Wikipedia. Ritter reaction. Available from: [Link]
-
MDPI. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Available from: [Link]
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hofman rearrangement | PPTX [slideshare.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Methyl 4-(1-amino-1-methylethyl)benzoate Purification
Welcome to the technical support center for the purification of Methyl 4-(1-amino-1-methylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues.
Introduction
This compound is a valuable building block in organic and medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the validity of biological screening data. However, its purification can present several challenges, from crystallization difficulties to the removal of structurally similar impurities. This guide provides in-depth, experience-based advice to help you achieve high purity of your target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product is an oil and will not crystallize. What steps can I take to induce crystallization?
A1: The inability of this compound to crystallize is a common issue, often due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.
-
Initial Steps:
-
Ensure complete solvent removal: Use a high-vacuum pump to remove all traces of volatile solvents. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential degradation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the oil. This will act as a template for crystallization.
-
-
If Initial Steps Fail - Recrystallization:
-
Solvent Selection: The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the structure (an aromatic ester with a primary amine), a good starting point is a non-polar/polar solvent mixture.
-
| Solvent System (v/v) | Rationale |
| Hexane/Ethyl Acetate | Hexane acts as an anti-solvent, while ethyl acetate dissolves the compound. Start with a minimal amount of warm ethyl acetate to dissolve the oil, then slowly add hexane until turbidity persists. |
| Toluene | Can be effective for aromatic compounds. Dissolve in hot toluene and allow to cool slowly. |
| Diethyl Ether/Petroleum Ether | Similar to hexane/ethyl acetate, this is another good non-polar/polar combination to try. |
-
Protocol for Recrystallization:
-
Dissolve the oil in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Rapid cooling often leads to the formation of smaller, less pure crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q2: I'm observing a persistent impurity with a similar polarity to my product on TLC/LC-MS. How can I effectively remove it?
A2: Co-eluting impurities are a significant challenge. The strategy for removal depends on the nature of the impurity.
-
Identification of the Impurity: If possible, try to identify the impurity. Common culprits include starting materials or byproducts from the synthesis. For example, if prepared from a nitro precursor, residual nitro-compound might be present.
-
Chromatographic Optimization:
-
Solvent System Modification: Fine-tuning the polarity of your eluent is critical. Small changes can significantly impact resolution. For aminobenzoate derivatives, systems like dichloromethane/methanol or ethyl acetate/hexane are common.[1][2] Try adding a small percentage (0.1-1%) of triethylamine or ammonia to the eluent. The basic additive can interact with the silica gel and sharpen the peak of your basic amine product, potentially separating it from neutral or acidic impurities.
-
Column Choice: If standard silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity for amines. Reversed-phase chromatography (C18) is another powerful option, particularly if the impurity has a different hydrophobicity.[3]
-
-
Chemical Treatment:
-
Acid/Base Wash: You can sometimes exploit the basicity of your product. Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your pure product back into an organic solvent.
-
-
Workflow for Removing a Persistent Impurity:
Caption: Decision workflow for persistent impurity removal.
Q3: My product appears to be degrading on the silica gel column. What are the likely causes and how can I prevent this?
A3: Amines can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.
-
Causes of Degradation:
-
Acidity of Silica: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze decomposition or strongly bind to basic compounds like your amine.
-
Prolonged Exposure: The longer your compound remains on the column, the greater the chance of degradation.
-
-
Solutions:
-
Deactivate the Silica: Before running your column, flush it with your eluent system containing 1-2% triethylamine. This will neutralize the acidic sites on the silica.
-
Use Neutralized Silica Gel: Commercially available deactivated or neutral silica gel is an excellent option.
-
Switch to Alumina: Basic or neutral alumina is often a better choice for purifying basic compounds.
-
Increase Elution Speed: Use flash chromatography with slightly higher pressure to reduce the residence time of your compound on the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Like many aminobenzoates, this compound can be sensitive to light and air (oxidation). It is recommended to store the pure solid in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm purity:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity (e.g., >98%).[3]
Q3: Can I use this compound directly after column chromatography, or is another purification step necessary?
A3: While chromatography is a powerful purification technique, it is often good practice to perform a final recrystallization or a trituration (suspending the solid in a solvent in which it is insoluble to wash away impurities) after column chromatography. This can help to remove any minor impurities that co-eluted and ensures the product is in a stable, crystalline form.
References
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. Available at: [Link]
-
Kelemen, E., Tanos, B., & Halmagyi, D. (n.d.). Separation of p-aminobenzoic acid derivatives by paper chromatography. U.S. National Library of Medicine. Available at: [Link]
-
Guzik, P., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]
-
Lewandowska, E., Kinastowski, S., & Wnuk, S. F. (n.d.). Studies on the rearrangement of ortho-nitro- benzylidenemalonates and their analogues to 2-aminobenzoate derivatives. Canadian Journal of Chemistry. Available at: [Link]
Sources
Technical Support Center: Navigating the Stability of Methyl 4-(1-amino-1-methylethyl)benzoate
Welcome to the technical support center for Methyl 4-(1-amino-1-methylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your results.
This compound is a compound with distinct functional groups that can be susceptible to degradation under certain conditions. Understanding these potential liabilities is the first step toward robust and reproducible experimental outcomes. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the purity of my this compound sample over time. What could be the cause?
A decrease in purity is often indicative of chemical degradation. For this compound, the two primary suspects are hydrolysis of the methyl ester and oxidation of the amino group.
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acids, bases, or even residual moisture. This reaction would yield 4-(1-amino-1-methylethyl)benzoic acid and methanol.
-
Amine Oxidation: The tertiary amine group can be prone to oxidation, particularly when exposed to air (oxygen), light, or oxidizing agents. This can lead to the formation of N-oxides or other degradation products.
It is crucial to store the compound in a tightly sealed container, in a cool, dark, and dry place to minimize these degradation pathways.[1][2]
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
To maintain the integrity of your sample, we recommend the following storage conditions, derived from best practices for handling similar aminobenzoate esters:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidation of the amino group. |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced degradation.[3] |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the ester functional group. |
Q3: I'm preparing a stock solution of this compound. Which solvents are recommended, and are there any I should avoid?
The choice of solvent is critical for maintaining the stability of your compound in solution.
Recommended Solvents:
-
Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) are generally good choices for preparing stock solutions.
Solvents to Use with Caution or Avoid:
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in the hydrolysis of the ester group, especially if the pH is not neutral. If aqueous solutions are necessary, they should be prepared fresh and used immediately.
-
Acidic or Basic Buffers: Strong acidic or basic conditions will catalyze the hydrolysis of the methyl ester.[1][2] If a buffered system is required, use a neutral pH range (pH 6.5-7.5) and prepare the solution fresh.
Q4: My analytical results (HPLC, LC-MS) show an unexpected peak that grows over time. How can I identify this impurity?
The appearance of a new peak is a common sign of degradation. Based on the structure of this compound, the most likely degradation products are the hydrolysis product, 4-(1-amino-1-methylethyl)benzoic acid, or an oxidation product.
To identify the impurity, you can use the following workflow:
Caption: Troubleshooting workflow for impurity identification.
Troubleshooting Guides
Problem: Inconsistent Results in Biological Assays
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Assess Media Stability: Incubate this compound in your cell culture or assay medium under the exact experimental conditions (temperature, CO2, time) but without cells or other biological components.
-
Time-Course Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the parent compound by HPLC or LC-MS.
-
Identify Degradants: If the concentration of the parent compound decreases, look for the appearance of the expected hydrolysis or oxidation products.
-
Mitigation Strategy: If degradation is observed, consider the following:
-
Prepare fresh solutions of the compound immediately before each experiment.
-
Reduce the incubation time if possible.
-
If the medium is the cause of instability, explore alternative formulations.
-
Problem: Poor Solubility or Precipitation in Aqueous Buffers
Possible Cause: The free base form of this compound may have limited aqueous solubility. The hydrochloride salt form is often more soluble.
Troubleshooting Steps:
-
pH Adjustment: The amino group can be protonated at acidic pH, which may increase aqueous solubility. Carefully adjust the pH of your buffer downwards with a dilute acid (e.g., HCl). However, be mindful that acidic conditions can promote ester hydrolysis.
-
Use of Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol (e.g., 1-5%) can be added to the aqueous buffer to improve solubility. Ensure the chosen co-solvent is compatible with your experimental system.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Preparation of Salt Form: If solubility issues persist, consider synthesizing or purchasing the hydrochloride salt of the compound, which is expected to have better aqueous solubility.
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol provides a framework for evaluating the stability of this compound in aqueous solutions at different pH values.
-
Prepare Buffer Solutions: Prepare buffers at pH 4 (acetate buffer), pH 7.4 (phosphate buffer), and pH 9 (borate buffer).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate anhydrous organic solvent (e.g., 10 mg/mL in DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately quench any further degradation by adding an equal volume of a strong organic solvent like acetonitrile.
-
Analysis: Analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound and the formation of the hydrolysis product.
Caption: Workflow for assessing hydrolytic stability.
Predicted Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for this compound based on its chemical structure.
Caption: Predicted degradation pathways.
References
-
Gomes, M. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Pharmaceutical and Biomedical Analysis, 210, 114553. [Link]
- Willis, I., & Kligman, A. M. (1970). Aminobenzoic acid and its esters. The quest for more effective sunscreens.
-
Pasichnyk, M. V., et al. (2016). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 6(73), 69023-69033. [Link]
-
Song, B., et al. (2009). Anaerobic Degradation of 4-Methylbenzoate by a Newly Isolated Denitrifying Bacterium, Strain pMbN1. Applied and Environmental Microbiology, 75(10), 3297–3301. [Link]
-
Eawag. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]
- Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Hypothetical benzoate degradation pathway. Retrieved from [Link]
Sources
Technical Support Center: Optimizing "Methyl 4-(1-amino-1-methylethyl)benzoate" Synthesis
Welcome to the technical support guide for the synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-quality results.
The most reliable and common pathway to this compound involves a two-stage process:
-
Grignard Reaction: Formation of the tertiary alcohol precursor, Methyl 4-(2-hydroxypropan-2-yl)benzoate, from Methyl 4-cyanobenzoate.
-
Ritter Reaction: Conversion of the tertiary alcohol into the target amine via an N-alkyl amide intermediate.[1]
This guide is structured to address challenges at each stage, providing both detailed protocols and a robust troubleshooting framework.
Experimental Protocols & Key Reactions
The overall synthetic pathway is a robust method for constructing the desired α,α-disubstituted benzylamine structure.
Caption: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of Methyl 4-(2-hydroxypropan-2-yl)benzoate (Grignard Reaction)
This step creates the crucial tertiary alcohol intermediate. The Grignard reagent is a powerful nucleophile and a strong base, making anhydrous conditions absolutely critical for success.[2]
Materials:
-
Methyl 4-cyanobenzoate[3]
-
Magnesium turnings
-
Methyl iodide (or Methylmagnesium bromide solution)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Apparatus Setup: All glassware must be rigorously flame-dried or oven-dried to remove all traces of water. Assemble a three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous ether and a single crystal of iodine to activate the magnesium surface. In the dropping funnel, prepare a solution of methyl iodide in anhydrous ether. Add a small portion of this solution to the magnesium. The reaction should initiate, evidenced by bubbling and a loss of the iodine color. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Ester: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask in an ice bath. Dissolve Methyl 4-cyanobenzoate in anhydrous ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent. Note: This reaction is highly exothermic.
-
Quenching: Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Cool the flask again in an ice bath and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture).
Protocol 2: Synthesis of this compound (Ritter Reaction & Hydrolysis)
The Ritter reaction transforms the tertiary alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid.[1][4] The reaction proceeds via a stable tertiary carbocation, which is then attacked by the nitrile. Subsequent hydrolysis yields the desired primary amine.[5]
Materials:
-
Methyl 4-(2-hydroxypropan-2-yl)benzoate
-
Acetonitrile (serves as both reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Ritter Reaction: In a flask, dissolve the tertiary alcohol from Protocol 1 in acetonitrile. Cool the solution in an ice bath to 0°C. While stirring vigorously, add concentrated sulfuric acid dropwise, ensuring the temperature does not rise above 10°C.
-
Reaction Monitoring: After the acid addition, allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup (Amide Isolation): Once the reaction is complete, pour the mixture slowly over crushed ice. Neutralize the solution carefully by adding a cold aqueous NaOH solution until the pH is basic (pH > 10). This will precipitate the N-acetyl amide intermediate. Filter the solid, wash it with cold water, and dry it.
-
Amide Hydrolysis: Transfer the dried amide to a round-bottom flask. Add a solution of aqueous hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux for 4-8 hours until the amide is fully hydrolyzed (monitor by TLC).
-
Final Product Isolation: Cool the reaction mixture. The product will be in the aqueous layer as the hydrochloride salt. Wash the aqueous layer with a solvent like dichloromethane to remove any non-basic organic impurities. Cool the aqueous layer in an ice bath and make it basic (pH > 12) by the slow addition of concentrated NaOH solution. The free amine product will precipitate or can be extracted with a solvent like ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Grignard Reaction | 1. Wet glassware or solvents quenching the Grignard reagent.[2]2. Magnesium surface is not activated.3. Incomplete reaction due to insufficient reaction time or temperature. | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous grade solvents.2. Add a small iodine crystal or a drop of 1,2-dibromoethane to initiate the reaction.3. Allow the reaction to stir for a longer duration or gently reflux after addition. |
| Low Yield in Ritter Reaction | 1. Incomplete carbocation formation.2. Dehydration of the tertiary alcohol to form an alkene side product.3. Insufficiently strong acid or incorrect acid concentration.[1][4] | 1. Ensure a strong protic acid (like H₂SO₄) is used. The stability of the carbocation is paramount.[5]2. Maintain low temperatures (0-10°C) during the acid addition to minimize this side reaction.3. Use concentrated sulfuric acid. Acetic acid may not be strong enough for efficient reaction. |
| Formation of Biphenyl Byproduct | During the Grignard reagent formation, radical coupling of the phenyl groups can occur.[2] | This is often a minor pathway but can be minimized by slower addition of the alkyl halide and ensuring the magnesium is of high quality. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient reagent (either Grignard or nitrile).2. Catalyst (acid) deactivation or insufficient amount.3. Reaction temperature is too low. | 1. Re-calculate reagent stoichiometry. It is common to use a slight excess of the Grignard reagent and nitrile.2. Ensure the correct molar equivalents of the acid catalyst are used.3. For the Ritter reaction, after the initial cold addition, allow the reaction to proceed at room temperature.[6] |
| Difficult Purification / Oily Product | 1. Presence of unreacted starting materials or byproducts.2. Incomplete hydrolysis of the amide intermediate.3. Incomplete neutralization/basification during workup, leaving the product as a salt. | 1. Use column chromatography for purification if recrystallization is ineffective.2. Extend the reflux time for the hydrolysis step and confirm completion with TLC.3. Check the pH of the aqueous layer carefully with pH paper or a meter during the final basification step to ensure the free amine is generated for extraction.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Ritter Reaction?
A1: The Ritter reaction proceeds in three main steps:
-
Carbocation Formation: The tertiary alcohol is protonated by the strong acid, followed by the loss of a water molecule to form a stable tertiary carbocation.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the nitrile (acetonitrile) attacks the electrophilic carbocation, forming a highly stable nitrilium ion intermediate.[1][5]
-
Hydrolysis: During aqueous workup, a water molecule attacks the electrophilic carbon of the nitrilium ion. After a series of proton transfers, this hydrolyzes the intermediate to the corresponding N-alkyl amide. A separate, forceful hydrolysis step (e.g., with acid or base) is then required to convert the amide to the primary amine.
Caption: Simplified mechanism of the Ritter Reaction.
Q2: Why is a strong acid like sulfuric acid required? Can I use a weaker acid?
A2: A strong acid is essential for the efficient generation of the carbocation intermediate from the alcohol.[1][4] Weaker acids may not be capable of protonating the alcohol's hydroxyl group sufficiently to facilitate its departure as a water molecule. For tertiary alcohols, which form relatively stable carbocations, conditions can sometimes be milder, but sulfuric acid is generally preferred to drive the reaction to completion.
Q3: Are there alternative ways to synthesize the tertiary alcohol precursor, Methyl 4-(2-hydroxypropan-2-yl)benzoate?
A3: Yes. While the reaction of a Grignard reagent with an ester (or nitrile) is common, another route involves starting with methyl 4-bromobenzoate. One could perform a metal-halogen exchange to create an aryl lithium or aryl Grignard reagent, which could then be reacted with acetone. However, the presented route starting from the commercially available methyl 4-cyanobenzoate[8] is often more direct and cost-effective.
Q4: What are the most critical safety precautions for this synthesis?
A4:
-
Grignard Reagents: These are highly reactive with water and protic solvents. The reaction can be violently exothermic and release flammable gases if exposed to moisture. Always work under an inert atmosphere and in dry solvents.[2]
-
Anhydrous Ether/THF: These solvents are extremely flammable and can form explosive peroxides. Never distill to dryness and always work in a well-ventilated fume hood away from ignition sources.
-
Concentrated Acids: Concentrated sulfuric and hydrochloric acids are extremely corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Add acids slowly and with cooling.
-
Exothermic Reactions: Both the Grignard reaction and the acid addition in the Ritter reaction are exothermic. Use an ice bath to control the temperature and add reagents dropwise to prevent the reaction from running away.
Troubleshooting Workflow
If you encounter a problem, use the following decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting the synthesis workflow.
References
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
-
Jasperse, J. (n.d.). Grignard Reaction. North Dakota State University. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
European Patent Office. (n.d.). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). EP2028177B1 - Process for preparing aminobenzoate esters.
-
NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. Retrieved from [Link]
-
Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(2-hydroxypropan-2-yl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methylethyl 4-[(methylsulfonyl)amino]benzoate. Retrieved from [Link]
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Methyl 4-cyanobenzoate [oakwoodchemical.com]
Technical Support Center: Byproduct Identification in the Synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during their experiments. Drawing from extensive experience in synthetic and analytical chemistry, this document provides in-depth, practical solutions to common challenges in the synthesis of this important pharmaceutical intermediate.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound typically proceeds via a Ritter reaction.[1][2] This powerful transformation involves the reaction of a nitrile with a carbocation source, in this case, likely derived from a tertiary alcohol, in the presence of a strong acid. The resulting nitrilium ion is then hydrolyzed to form the corresponding N-alkyl amide, which is subsequently converted to the desired primary amine.
While the Ritter reaction is a robust method, its harsh acidic conditions can lead to the formation of several byproducts. Understanding the potential side reactions is crucial for optimizing the synthesis and ensuring the purity of the final product. This guide will walk you through the identification of these byproducts using common analytical techniques.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis and provides a logical workflow for byproduct identification.
FAQ 1: My reaction mixture shows multiple spots on TLC, even after the presumed completion of the reaction. What are these unexpected compounds?
The presence of multiple spots on Thin Layer Chromatography (TLC) indicates an incomplete reaction or the formation of byproducts. The most common culprits in the synthesis of this compound are unreacted starting material, the intermediate amide, or a hydrolyzed version of the final product.
Possible Byproducts and Their Rf Characteristics:
-
Methyl 4-(2-cyanopropan-2-yl)benzoate (Starting Material): Generally, this nitrile is less polar than the amine and amide products, resulting in a higher Rf value on a normal-phase silica gel TLC plate.
-
Methyl 4-(1-acetamido-1-methylethyl)benzoate (Amide Intermediate): This amide is more polar than the starting nitrile but typically less polar than the final amine, giving it an intermediate Rf value.
-
4-(1-amino-1-methylethyl)benzoic acid (Hydrolysis Byproduct): The presence of a carboxylic acid and an amine makes this byproduct highly polar. It will likely have a very low Rf value and may even streak on the baseline of the TLC plate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying byproducts based on TLC analysis.
FAQ 2: My ¹H NMR spectrum shows unexpected peaks. How can I assign them to specific byproducts?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the main product and any byproducts. The chemical shifts and splitting patterns of the protons provide a unique fingerprint for each molecule.
¹H NMR Troubleshooting Table:
| Observed Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration | Possible Assignment | Rationale |
| Singlet | ~3.9 | s | 3H | Methyl Ester (-COOCH₃) | Present in the desired product, starting material, and amide intermediate. |
| Singlet | ~1.6 | s | 6H | Gem-dimethyl (-C(CH₃)₂) | Present in the desired product and all major byproducts. |
| Broad Singlet | Variable (often ~1.5-3.0) | br s | 2H | Primary Amine (-NH₂) | Characteristic of the desired product. Disappears upon D₂O exchange. |
| Singlet | ~2.0 | s | 3H | Acetyl group (-COCH₃) | Indicates the presence of the amide intermediate. |
| Aromatic Protons | ~7.4 and ~7.9 | d | 2H each | para-substituted benzene ring | All compounds will show a similar pattern of two doublets. |
| Broad Singlet | Variable (often >10) | br s | 1H | Carboxylic Acid (-COOH) | Indicates the presence of the hydrolysis byproduct. Disappears upon D₂O exchange. |
Mechanistic Insight: The presence of the amide intermediate, Methyl 4-(1-acetamido-1-methylethyl)benzoate, is a direct consequence of incomplete hydrolysis of the nitrilium ion formed during the Ritter reaction. The hydrolysis byproduct, 4-(1-amino-1-methylethyl)benzoic acid, forms due to the harsh acidic conditions which can hydrolyze the methyl ester.[3]
FAQ 3: My mass spectrometry results show multiple parent ions. How do I correlate them with potential byproducts?
Mass spectrometry (MS) provides the molecular weight of the compounds in your sample, which is a definitive way to identify byproducts.
Mass Spectrometry Troubleshooting Table:
| Observed m/z (M+H)⁺ | Calculated Molecular Weight | Chemical Formula | Possible Compound |
| 194.24 | 193.24 | C₁₂H₁₅NO₂ | This compound (Desired Product) |
| 204.24 | 203.24 | C₁₂H₁₃NO₂ | Methyl 4-(2-cyanopropan-2-yl)benzoate (Starting Material) |
| 180.21 | 179.21 | C₁₁H₁₅NO₂ | 4-(1-amino-1-methylethyl)benzoic acid (Hydrolysis Byproduct) |
| 236.28 | 235.28 | C₁₄H₁₉NO₃ | Methyl 4-(1-acetamido-1-methylethyl)benzoate (Amide Intermediate) |
Experimental Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
A standard approach for analyzing the reaction mixture is Reverse-Phase HPLC coupled with a mass spectrometer.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds based on their polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (electrospray ionization in positive mode).
-
-
Data Analysis: Correlate the retention times of the peaks in the UV chromatogram with the mass-to-charge ratios observed in the mass spectrometer.
FAQ 4: My IR spectrum has some unexpected absorption bands. What functional groups do they indicate?
Infrared (IR) spectroscopy is excellent for identifying the presence or absence of key functional groups.
IR Spectroscopy Troubleshooting Table:
| Observed Absorption (cm⁻¹) | Functional Group | Possible Compound |
| ~3400-3300 (two bands) | N-H stretch (primary amine) | Desired Product |
| ~2230 | C≡N stretch (nitrile) | Starting Material |
| ~1720 | C=O stretch (ester) | Desired Product, Starting Material, Amide Intermediate |
| ~1680 | C=O stretch (amide I) | Amide Intermediate |
| ~1650 | N-H bend (primary amine) | Desired Product |
| ~3000-2500 (broad) | O-H stretch (carboxylic acid) | Hydrolysis Byproduct |
Visualization of Reaction Pathways:
Caption: Reaction pathways illustrating the formation of the desired product and potential byproducts.
Conclusion
By systematically applying the troubleshooting steps and analytical protocols outlined in this guide, researchers can confidently identify and characterize byproducts in the synthesis of this compound. A thorough understanding of the potential side reactions and the spectroscopic signatures of the resulting impurities is paramount for the successful development of robust and efficient synthetic routes.
References
-
Organic Chemistry Portal. "Ritter Reaction." Accessed January 19, 2026. [Link]
-
Wikipedia. "Ritter reaction." Accessed January 19, 2026. [Link]
- US Patent US20070149802A1, "Process for preparing methyl 4-(aminomethyl)
-
Scribd. "How To Prepare Samples For NMR." Accessed January 19, 2026. [Link]
-
Organomation. "NMR Sample Preparation: The Complete Guide." Accessed January 19, 2026. [Link]
-
University of Rochester, Department of Chemistry. "How To: Troubleshoot a Reaction." Accessed January 19, 2026. [Link]
-
Agilent. "Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations." Accessed January 19, 2026. [Link]
-
NROChemistry. "Ritter Reaction." Accessed January 19, 2026. [Link]
-
The Royal Society of Chemistry. "Supporting Information - Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium." Accessed January 19, 2026. [Link]
-
PubChem. "Methyl 4-(acetylamino)benzoate." Accessed January 19, 2026. [Link]
-
PubChem. "Methyl 4-cyanobenzoate." Accessed January 19, 2026. [Link]
-
PubChem. "4-Aminobenzoic acid." Accessed January 19, 2026. [Link]
Sources
Troubleshooting "Methyl 4-(1-amino-1-methylethyl)benzoate" crystallization
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Technical Support Center: Methyl 4-(1-amino-1-methylethyl)benzoate Analytical Method Development
Welcome to the technical support center for analytical method development concerning Methyl 4-(1-amino-1-methylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. The following troubleshooting guides and FAQs are structured to provide in-depth, scientifically grounded solutions to practical experimental issues.
Understanding the Molecule: Key Analytical Considerations
This compound possesses two key functional groups that dictate its analytical behavior: a primary amine and a methyl ester. The primary amine imparts basic properties, making it susceptible to pH changes and interactions with acidic surfaces, such as residual silanols on silica-based HPLC columns. The ester group, conversely, can be prone to hydrolysis under acidic or basic conditions. A clear understanding of these characteristics is fundamental to developing robust and reliable analytical methods.
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) Issues
Question 1: Why am I observing poor peak shape, specifically peak tailing, for this compound in my reversed-phase HPLC analysis?
Answer:
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2] These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" effect on the peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent.
-
Lowering the pH: Operating at a low pH (e.g., pH 2.5-3.0) using a buffer like phosphate or formate will ensure the primary amine is fully protonated and the silanol groups are largely unionized, minimizing secondary interactions.[2]
-
Increasing the pH: Alternatively, using a high pH (e.g., pH > 8) will deprotonate the primary amine, making it less likely to interact with the stationary phase. However, ensure your column is stable at high pH.
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and improve peak shape.[2]
-
Use of an End-Capped Column: Modern, high-purity silica columns that are extensively end-capped are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.[1]
-
Incorporate a Sacrificial Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.[2]
-
Column Contamination: Accumulation of sample matrix components on the guard or analytical column can also lead to peak tailing. If the problem has developed over a series of injections, consider replacing the guard column or flushing the analytical column.
Question 2: My retention time for this compound is drifting and not reproducible. What are the likely causes?
Answer:
Retention time instability can stem from several factors related to the HPLC system, mobile phase preparation, and column equilibration.
Troubleshooting Steps:
-
Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. For gradient methods, allow sufficient time for the column to return to initial conditions between injections.
-
Mobile Phase Preparation:
-
Inaccurate pH: Small variations in mobile phase pH can significantly impact the retention of an ionizable compound like this compound.[2] Prepare fresh mobile phase daily and always verify the pH.
-
Solvent Proportioning: If using an online mixing system, ensure the pump is functioning correctly and there are no leaks. Manually pre-mixing the mobile phase can sometimes improve reproducibility.
-
-
Temperature Fluctuations: Column temperature affects retention time. Using a column oven will provide a stable thermal environment and improve reproducibility.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This can lead to changes in retention. If other troubleshooting steps fail, a new column may be necessary.
Mass Spectrometry (MS) Issues
Question 3: I am experiencing a weak and inconsistent signal for this compound in my LC-MS analysis using electrospray ionization (ESI). How can I improve it?
Answer:
Weak and inconsistent ESI signals for this compound can be due to suboptimal ionization conditions, matrix effects, or fragmentation issues.
Troubleshooting Steps:
-
Optimize Ionization Mode and Mobile Phase:
-
Positive Ion Mode: Due to the basic primary amine, this compound is best analyzed in positive ion mode (ESI+).[3][4] The acidic mobile phase conditions often used to improve HPLC peak shape (e.g., with formic acid) are also ideal for promoting protonation and enhancing the ESI+ signal.
-
Mobile Phase Additives: Ensure your mobile phase contains a volatile acid like formic acid or acetic acid at a concentration of around 0.1% to facilitate protonation.
-
-
Source Parameter Optimization: The ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) should be optimized specifically for this compound. Infuse a standard solution of the analyte directly into the mass spectrometer to tune these parameters for maximum signal intensity.
-
Fragmentation Analysis: In mass spectrometry, amines often undergo α-cleavage.[4] The molecular ion may be present, but significant fragmentation could be occurring in the source. Look for characteristic fragment ions. For esters, fragmentation can also occur.[5] Understanding the fragmentation pattern can help in selecting the appropriate ions for quantification.
-
Sample Clean-up: Matrix components from your sample can suppress the ionization of your analyte.[1] If you are analyzing complex samples, consider implementing a sample clean-up step like solid-phase extraction (SPE) to remove interfering substances.[1]
Frequently Asked Questions (FAQs)
Question 1: What is a good starting point for developing a stability-indicating HPLC method for this compound?
Answer:
A stability-indicating method must be able to separate the intact drug from its potential degradation products.[6] A systematic approach, including forced degradation studies, is essential.[7][8][9]
Recommended Starting HPLC Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column with high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic environment for good peak shape and ESI+ sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is a good starting point to elute a wide range of potential degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and/or Mass Spectrometry | UV detection is a good starting point. MS will provide mass information for degradant identification. |
Forced Degradation Protocol:
Forced degradation studies are crucial for developing stability-indicating methods.[6][7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
| Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80 °C for 48 hours (solid state) |
| Photolytic | ICH Q1B conditions (UV and visible light) |
After stressing the sample under these conditions, analyze the resulting solutions using your initial HPLC method. The goal is to achieve baseline separation between the main peak and all degradation products.
Question 2: Are there any special handling or solubility considerations for this compound that could impact my analysis?
Answer:
Yes, understanding the physical and chemical properties of your analyte is crucial.
-
pH Stability: The ester functional group can be susceptible to hydrolysis at high or low pH, especially at elevated temperatures.[12] When preparing samples and standards, it is advisable to use a buffered solution or a neutral pH diluent to ensure stability.
-
Light Sensitivity: Some aminobenzoate derivatives can be light-sensitive. While specific data for this molecule is not available, it is good practice to store solutions in amber vials and protect them from direct light to prevent potential photodegradation.
Question 3: My compound is a racemate. What are the general considerations for developing a chiral separation method?
Answer:
Separating enantiomers requires a chiral environment. Chiral HPLC is the most common approach.
Key Considerations for Chiral Method Development:
-
Chiral Stationary Phases (CSPs): The most effective approach is to screen a variety of CSPs. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point for a wide range of compounds, including amino acid derivatives.[13][14]
-
Mobile Phase:
-
Normal Phase: Often provides better selectivity for chiral separations. Typical mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
Reversed Phase: Can also be effective, particularly with certain CSPs.
-
-
Derivatization: In some cases, derivatizing the amine group can enhance chiral recognition by the CSP.[14] However, this adds a step to the sample preparation and should be considered if direct separation is unsuccessful.
-
Temperature: Lowering the column temperature can sometimes improve chiral resolution.
A systematic screening of different CSPs with various mobile phase compositions is the most efficient way to develop a successful chiral separation method.
Visual Workflows
Troubleshooting HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Stability-Indicating Method Development Workflow
Caption: Workflow for developing a stability-indicating method.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved January 19, 2026, from [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 19, 2026, from [Link]
-
Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (n.d.). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science. Retrieved January 19, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 19, 2026, from [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. SciSpace. Retrieved January 19, 2026, from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 19, 2026, from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 19, 2026, from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved January 19, 2026, from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 19, 2026, from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved January 19, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Methylethyl 4-[(methylsulfonyl)amino]benzoate. Retrieved January 19, 2026, from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved January 19, 2026, from [Link]
-
Schuur, B., Floure, J., Hallett, A. J., Winkelman, J. G. M., deVries, J. G., & Heeres, H. J. (n.d.). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Industrial & Engineering Chemistry Research. Retrieved January 19, 2026, from [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved January 19, 2026, from [Link]
-
JoVE. (n.d.). Mass Spectrometry of Amines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases. Retrieved January 19, 2026, from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 19, 2026, from [Link]
-
Baitaike Biotechnology. (n.d.). What is the principle of mass spectrometry for determining amino acids? Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Chiral Columns. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved January 19, 2026, from [Link]
-
ACS Central Science. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Compounds with amine groups 16–18. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Synthetic Transformations of Amides and Esters in Organic Synthesis. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide. Retrieved January 19, 2026, from [Link]
Sources
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Technical Support Center: Troubleshooting Catalyst Poisoning in the Synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst poisoning during the catalytic hydrogenation of the nitro precursor, Methyl 4-(1-nitro-1-methylethyl)benzoate. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to ensure the success of your experiments.
Introduction: The Challenge of Catalyst Deactivation
The synthesis of this compound via the catalytic hydrogenation of its nitro precursor is a widely employed and efficient method. However, the success of this transformation is highly dependent on the activity of the catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel. Catalyst poisoning, the deactivation of the catalyst by chemical compounds, is a frequent and often frustrating issue that can lead to sluggish or incomplete reactions, low yields, and difficulty in catalyst recycling.[1][2] This guide will help you diagnose and resolve these problems.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific problems you may encounter during the synthesis of this compound. Each problem is followed by potential causes, diagnostic steps, and corrective actions.
Problem 1: Reaction is Sluggish or Stalls Before Completion
A slow or incomplete reaction is one of the most common indicators of catalyst poisoning.
Potential Cause A: Impurities in the Substrate or Solvent
-
Scientific Rationale: The activity of hydrogenation catalysts is highly sensitive to impurities. Even trace amounts of certain functional groups or elements can act as potent catalyst poisons by strongly adsorbing to the active sites, thereby blocking them from the reactants.[3][4][5]
-
Common Culprits:
-
Sulfur Compounds: Thiols, thioethers, and sulfoxides are notorious poisons for palladium and nickel catalysts.[6][7] They can originate from starting materials or be introduced during previous synthetic steps.
-
Halides: Chloride and bromide ions can strongly adhere to the active sites of palladium, hindering its catalytic capability.[3]
-
Nitrogen-Containing Heterocycles: If not the substrate itself, certain nitrogen-containing compounds can act as inhibitors.[8]
-
Heavy Metal Ions: Trace metals like lead, mercury, or arsenic can deactivate catalysts by forming stable complexes with the active sites.[7]
-
Diagnostic Steps:
-
Analyze Starting Materials: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check the purity of your Methyl 4-(1-nitro-1-methylethyl)benzoate and solvent.
-
Elemental Analysis: If sulfur or heavy metal poisoning is suspected, perform elemental analysis on your starting material.
Corrective Actions:
-
Purify the Substrate: Recrystallize or chromatograph the Methyl 4-(1-nitro-1-methylethyl)benzoate to remove impurities.
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents. If necessary, distill the solvent before use.
-
Incorporate a "Poison Guard": In some cases, a small amount of a sacrificial adsorbent can be added to the reaction mixture to trap poisons before they reach the catalyst.
Potential Cause B: Product Inhibition
-
Scientific Rationale: The desired product, this compound, is an amine. Amines can themselves adsorb to the catalyst surface and, in some cases, act as inhibitors, especially at high concentrations.[9][10] This can be particularly problematic with catalysts that have a high affinity for amines.
Diagnostic Steps:
-
Monitor Reaction Progress: Track the reaction rate over time. A significant decrease in rate as the product concentration increases may suggest product inhibition.
-
Spiking Experiment: Add a small amount of the final product to a fresh reaction. If the reaction rate is significantly slower compared to a control reaction, product inhibition is likely.
Corrective Actions:
-
Optimize Catalyst Loading: Increasing the catalyst loading may overcome the inhibitory effect.
-
Consider a Different Catalyst: Some catalysts are less prone to amine inhibition. For example, if you are using Pd/C, you might consider trying a different support or a different metal, like platinum.
-
Modify Reaction Conditions: Adjusting the temperature or hydrogen pressure can sometimes mitigate product inhibition.
Problem 2: Low Yield of the Desired Primary Amine and Formation of Byproducts
The formation of secondary or tertiary amines is a common side reaction in the hydrogenation of nitriles and can also be influenced by the state of the catalyst.[11][12]
Potential Cause: Incomplete Reduction or Side Reactions on the Catalyst Surface
-
Scientific Rationale: A partially poisoned catalyst may still be active enough to initiate the reduction of the nitro group but may not be efficient in completing the transformation to the primary amine. This can lead to the formation of intermediates that can then react with each other or the starting material to form byproducts.
Diagnostic Steps:
-
Analyze the Crude Product Mixture: Use LC-MS or GC-MS to identify the byproducts. The presence of dimeric or oligomeric species can indicate side reactions.
-
Evaluate Catalyst Activity: Test the catalyst with a known, clean substrate to confirm its general activity.
Corrective Actions:
-
Use a Fresh, High-Activity Catalyst: Ensure your catalyst is not old or improperly stored.[13]
-
Optimize Reaction Conditions: Increasing hydrogen pressure can often favor the complete reduction to the primary amine.[8]
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are generally good choices for these reductions.[13]
Frequently Asked Questions (FAQs)
Q1: How can I prevent catalyst poisoning in the first place?
A1: The best strategy is prevention. Always use high-purity substrates and solvents. Ensure all glassware is scrupulously clean. If you are scaling up a reaction, consider performing a small-scale test run first to identify any potential issues with new batches of reagents.
Q2: My Pd/C catalyst appears to have lost activity after one use. Can it be regenerated?
A2: While some industrial catalysts can be regenerated, it is often not practical or effective in a laboratory setting for common poisons like sulfur.[2] It is usually more reliable to use a fresh batch of catalyst.[8]
Q3: Is it possible for the product amine to poison the catalyst for subsequent reactions?
A3: Yes, this is a form of product inhibition. If you are reusing the catalyst, ensure it is thoroughly washed to remove any adsorbed product before the next run. However, be aware that some level of deactivation from strongly adsorbed product may be irreversible.
Q4: I suspect my starting material from a supplier is contaminated. What should I do?
A4: Contact the supplier and request a certificate of analysis. If you have the capability, perform your own analysis to confirm the presence of impurities. If the material is indeed contaminated, it will need to be purified before use.
Data & Protocols
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | Thiols, Thioethers, Thiophenes | Contaminants in starting materials, reagents from previous steps.[6][7] |
| Halides | Chloride, Bromide | Residual acids or salts from previous synthetic steps.[3] |
| Nitrogen Compounds | Pyridine, Quinoline | Solvents, impurities in starting materials.[1][8] |
| Heavy Metals | Lead, Mercury, Arsenic | Contaminants from reactors or starting materials.[4][7] |
| Carbon Monoxide | - | Incomplete purging of reaction vessels, impure hydrogen source.[5][14] |
Experimental Protocol: Standard Hydrogenation of Methyl 4-(1-nitro-1-methylethyl)benzoate
-
Inerting the Reaction Vessel: To a clean, dry hydrogenation flask, add a stir bar and the Methyl 4-(1-nitro-1-methylethyl)benzoate substrate. Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.[8]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the appropriate solvent (e.g., methanol or ethanol) followed by the catalyst (e.g., 5-10 mol% Pd/C).[8]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically via a balloon or from a pressurized cylinder.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature and pressure. Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition of the catalyst in air.[15]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can then be purified.
Visualizing the Problem: Catalyst Deactivation and Troubleshooting
Diagram 1: The Mechanism of Catalyst Poisoning
Caption: A diagram illustrating how a poison molecule irreversibly binds to an active site on the catalyst surface, preventing the substrate and hydrogen from binding and reacting.
Diagram 2: Troubleshooting Workflow for a Stalled Hydrogenation Reaction
Caption: A logical workflow for troubleshooting a stalled hydrogenation reaction, starting with diagnosing the potential cause and leading to corrective actions.
References
-
Wikipedia. Catalyst poisoning. [Link]
-
mediaTUM. Impact of the Local Environment of Amines on the Activity for CO2 Hydrogenation over Bifunctional Basic – Metallic Catalysts. [Link]
-
StudySmarter. Catalyst Poisoning: Palladium & Platinum. [Link]
-
PubMed Central. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. [Link]
-
Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
-
MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]
-
Process Operations. How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
Royal Society Publishing. The poisoning of a palladium catalyst by carbon monoxide. [Link]
-
Britannica. Catalyst poison | Toxicity, Inhibition, Effects. [Link]
-
PubMed Central. Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives?. [Link]
-
Stanford Chemicals. What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. [Link]
-
Thieme Connect. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. [Link]
-
ACS Publications. Enhancing Pd Catalytic Activity by Amine Group Modification for Efficient Direct Synthesis of H2O2. [Link]
-
Grokipedia. Catalyst poisoning. [Link]
-
YouTube. What Is A Catalyst Poison? - Chemistry For Everyone. [Link]
-
Reddit. Hydrogenation reaction tips and tricks : r/Chempros. [Link]
-
Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures. [Link]
-
Slideshare. Troubleshooting of Catalytic Reactors. [Link]
-
RSC Publishing. Hydrogenation of amides to amines by heterogeneous catalysis: a review. [Link]
-
SlidePlayer. Catalytic Hydrogenation of Amides. [Link]
-
YouTube. What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. [Link]
- Google Patents.
-
Periodica Polytechnica. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]
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- 4. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
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- 6. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives? - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. reddit.com [reddit.com]
Technical Support Center: Solvent Effect Optimization for Methyl 4-(1-amino-1-methylethyl)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 4-(1-amino-1-methylethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing solvent systems for the synthesis and purification of this key chemical intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and rationalize your experimental design effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and why is it sensitive to solvent choice?
The most direct and common method for synthesizing this compound is the Ritter Reaction . This reaction involves the acid-catalyzed addition of a nitrile (acting as a nitrogen source) to a carbocation.[1][2] The carbocation is typically generated in situ from a tertiary alcohol or an alkene.
The reaction is exceptionally sensitive to solvent effects for two primary reasons:
-
Carbocation Stability: The core of the reaction is the formation of a tertiary carbocation. The solvent's polarity and coordinating ability play a crucial role in stabilizing this reactive intermediate. An inappropriate solvent can lead to undesired side reactions, such as elimination to form an alkene, or fail to support the ionization needed to form the carbocation in the first place.
-
Reactant and Product Solubility: The starting materials (e.g., a tertiary alcohol and a nitrile) and the final product (an aminobenzoate ester) have different polarity profiles. The ideal solvent system must adequately dissolve the reactants to ensure a homogenous reaction mixture while allowing for straightforward isolation of the product upon completion.
Q2: What are the primary challenges encountered during the purification of this compound by recrystallization?
Purification, typically via recrystallization, presents its own set of solvent-dependent challenges. The molecule possesses a polar primary amine, a moderately polar ester group, and a nonpolar aromatic ring, giving it a complex solubility profile. The main difficulties are:
-
Finding a Suitable Single Solvent: It is often difficult to find one solvent that dissolves the compound well when hot but poorly when cold.[3]
-
"Oiling Out": The compound may separate from the solution as a liquid (an oil) rather than forming a crystalline solid, especially during rapid cooling or from highly concentrated solutions. This oil often traps impurities, defeating the purpose of recrystallization.
-
Co-crystallization of Impurities: If the solvent system does not effectively differentiate between the product and structurally similar impurities, they may crystallize together, leading to poor purification.
Troubleshooting and Optimization Guides
This section addresses specific experimental problems in a question-and-answer format, providing both the rationale and actionable protocols for resolution.
Problem 1: Low or Inconsistent Yield in the Ritter Reaction
Q: My synthesis of this compound results in a low yield (<40%). How can I use solvent selection to troubleshoot and improve this outcome?
A: Low yields in the Ritter reaction are often traced back to inefficient carbocation formation or competing side reactions, both of which are heavily influenced by the solvent.
Root Cause Analysis:
-
Insufficient Carbocation Stabilization: In solvents with very low polarity, the energy barrier to form the carbocation from the starting alcohol is high, leading to a sluggish or incomplete reaction.
-
Competing Elimination (E1) Reaction: The tertiary carbocation intermediate can easily lose a proton to form an alkene, a common side product that consumes the starting material without forming the desired amine.
-
Poor Reactant Solubility: If the starting alcohol or nitrile is not fully dissolved, the reaction becomes heterogeneous and inefficient.
Caption: Workflow for selecting a recrystallization solvent system.
Experimental Protocol: Systematic Recrystallization Solvent Selection
-
Initial Screening:
-
Place ~20 mg of your crude product into several small test tubes.
-
Add 0.5 mL of a different solvent to each tube. Test solvents like Ethanol, Isopropanol, Ethyl Acetate, Toluene, and Heptane.
-
Observe solubility at room temperature.
-
Gently heat the tubes that did not dissolve. Observe solubility when hot.
-
Allow the hot solutions to cool to room temperature, then place in an ice bath. Observe for crystal formation.
-
-
Data Recording: Record your observations in a structured table.
Solvent Screening Data Table
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Potential Anti-Solvent |
| Ethanol | Sparingly Soluble | Very Soluble | Yes, fine needles | Good Candidate |
| Ethyl Acetate | Soluble | Very Soluble | No (or oil) | Too soluble; Potential "Good Solvent" for a pair |
| Toluene | Sparingly Soluble | Soluble | Yes, plates | Good Candidate |
| Heptane | Insoluble | Sparingly Soluble | Yes, powder | Potential Anti-Solvent |
-
Developing a Mixed-Solvent System:
-
Based on the table, a good pair would be Ethyl Acetate ("Good Solvent") and Heptane ("Anti-Solvent").
-
Dissolve the crude product in a minimal amount of boiling ethyl acetate.
-
Slowly add hot heptane dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few drops of hot ethyl acetate to re-clarify the solution.
-
Allow the flask to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.
-
By following this systematic approach, you can reliably develop a robust purification protocol that avoids the issue of oiling out and maximizes the recovery of pure crystalline product.
References
Sources
Validation & Comparative
A Tale of Two Aminobenzoates: A Comparative Guide to Methyl 4-aminobenzoate and Its Gem-Dimethyl Analog
A Senior Application Scientist's Perspective on Structure, Activity, and Experimental Design
For researchers, scientists, and drug development professionals, the selection of molecular scaffolds and building blocks is a critical decision that dictates the trajectory of a research program. The 4-aminobenzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] This guide provides an in-depth comparison of two structurally related analogs: the well-characterized Methyl 4-aminobenzoate and its lesser-known counterpart, Methyl 4-(1-amino-1-methylethyl)benzoate .
Structural and Physicochemical Comparison: The Significance of a Gem-Dimethyl Group
At first glance, the two molecules appear strikingly similar. Both possess a methyl benzoate core with an amino group at the para-position. The key distinction lies in the substitution at the alpha-carbon of the amino group. Methyl 4-aminobenzoate has a primary amino group, while this compound features a tertiary carbon bearing the amino group, introduced by two methyl groups. This seemingly minor alteration, known as a gem-dimethyl group, can have profound effects on a molecule's physicochemical properties and, consequently, its biological activity.[2][3]
dot graph Structure_Comparison { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12082&t=l", label=""]; MAB; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=571728&t=l", label=""]; MDMAB; MAB -- MDMAB [style=invis]; labelloc="b"; label="Structural comparison of the two molecules."; } /* Caption: Structural comparison of Methyl 4-aminobenzoate (left) and this compound (right). */
Table 1: Predicted Physicochemical Properties
| Property | Methyl 4-aminobenzoate | This compound | Predicted Impact of Gem-Dimethyl Group |
| Molecular Weight | 151.16 g/mol [4] | 193.24 g/mol | Increased molecular weight. |
| LogP (Calculated) | 1.4[4] | Higher (Predicted) | Increased lipophilicity, potentially affecting solubility and cell permeability. |
| pKa (of amino group) | ~2.5 (for hydrochloride salt)[5] | Higher (Predicted) | Increased basicity of the amino group due to the electron-donating effect of the methyl groups. |
| Conformational Rigidity | Flexible side chain | Restricted rotation | The gem-dimethyl group can lock the conformation of the side chain, potentially leading to higher binding affinity for a specific target.[6] |
| Metabolic Stability | Susceptible to oxidation | Potentially more stable | The gem-dimethyl group can shield the adjacent amino group and the aromatic ring from metabolic enzymes (e.g., cytochrome P450s), leading to a longer half-life.[2] |
The introduction of the gem-dimethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[2][7] These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.
Biological Activity Profile: Knowns and Hypotheses
Methyl 4-aminobenzoate: A Versatile Scaffold
The 4-aminobenzoic acid (PABA) scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of biological activities.[8][9] Methyl 4-aminobenzoate, as a key ester derivative, serves as a crucial building block for numerous therapeutic agents.[10]
-
Local Anesthetics: PABA esters are renowned for their local anesthetic properties, which arise from their ability to block voltage-gated sodium channels in nerve membranes.[11]
-
Antimicrobial Agents: The PABA pathway is essential for folate synthesis in many bacteria.[8] Derivatives of PABA can act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for this pathway, leading to antibacterial effects.[8][12]
-
Anticancer Agents: Substituted aminobenzoate derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[13]
-
Enzyme Inhibition: Derivatives of Methyl 4-aminobenzoate have been shown to inhibit glutathione-related enzymes, suggesting potential applications in diseases associated with oxidative stress.
This compound: A Hypothetical Profile
Based on the structural differences and the known effects of the gem-dimethyl group, we can hypothesize the following for this compound:
-
Enhanced Potency and Selectivity: The conformationally restricted side chain may lead to a more precise fit into the binding pocket of a target protein, potentially increasing potency and selectivity.[6]
-
Improved Pharmacokinetics: Increased metabolic stability due to the gem-dimethyl group could result in a longer in vivo half-life.[2]
-
Altered Target Engagement: The increased basicity of the amino group could influence its ability to form hydrogen bonds or ionic interactions with target residues.
Proposed Experimental Workflow for Comparative Activity Profiling
To empirically test these hypotheses, a structured experimental workflow is essential. The following section outlines a series of validated assays to compare the biological activities of Methyl 4-aminobenzoate and this compound.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine and compare the cytotoxic effects of the two compounds on human cancer cell lines.
Methodology:
-
Cell Culture: Maintain human hepatocellular carcinoma (HepG2) and human lung adenocarcinoma (A549) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Methyl 4-aminobenzoate and this compound in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To assess and compare the antibacterial activity of the two compounds.
Methodology:
-
Bacterial Strains: Use Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacterial strains.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Protocol 3: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of the two compounds in human liver microsomes.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and the test compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound.
Conclusion and Future Directions
The 4-aminobenzoic acid scaffold remains a fertile ground for the discovery of novel therapeutic agents. While Methyl 4-aminobenzoate is a well-established building block, the introduction of a gem-dimethyl group in this compound presents an intriguing opportunity for lead optimization. The predicted enhancements in potency, selectivity, and metabolic stability warrant a thorough experimental investigation. The proposed workflow provides a robust framework for a head-to-head comparison of these two analogs, enabling a data-driven approach to drug design and development. The insights gained from such studies will not only elucidate the specific activities of these compounds but also contribute to a deeper understanding of the structure-activity relationships within the broader class of aminobenzoate derivatives.
References
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-
W, R. (1982). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. [Link]
-
Jandourek, O., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Core Mechanisms of Action of p-Aminobenzoic Acid Esters.
- BenchChem. (2025).
-
Farwa, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
-
Zhang, W., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]
-
PubChem. Methyl 4-aminobenzoate. [Link]
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Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]
-
PubChem. Methyl 4-aminobenzoate. [Link]
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A Comparative Analysis of Methyl 4-(1-amino-1-methylethyl)benzoate and its Structural Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate molecular building blocks is a critical determinant of therapeutic success. The 4-aminobenzoate scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparative analysis of Methyl 4-(1-amino-1-methylethyl)benzoate , a tertiary amine-containing building block, against its close structural isomers, Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate .
This document delves into the synthesis, physicochemical properties, and potential applications of these key intermediates. By presenting a side-by-side comparison of their synthetic accessibility and key structural differences, this guide aims to equip researchers with the necessary insights to make informed decisions in the rational design of novel therapeutics.
Physicochemical and Structural Comparison
The seemingly subtle variations in the aminoalkyl substituent at the C4 position of the methyl benzoate core impart significant differences in the physicochemical properties of these molecules. These differences, including molecular weight, lipophilicity (LogP), and basicity (pKa), can profoundly influence a compound's solubility, membrane permeability, and target-binding interactions.
| Property | This compound | Methyl 4-aminobenzoate | Methyl 4-(aminomethyl)benzoate |
| Molecular Formula | C₁₁H₁₅NO₂ | C₈H₉NO₂ | C₉H₁₁NO₂ |
| Molecular Weight ( g/mol ) | 193.24 (Predicted) | 151.16[1] | 165.19[2] |
| Structure | A tertiary amine attached to the benzene ring. | A primary aromatic amine. | A primary benzylic amine. |
| Melting Point (°C) | Not available | 110-111[3] | Not available (Hydrochloride salt: 243, dec.)[3] |
| Calculated LogP | 1.9 (Predicted) | 1.4[1] | 1.2[2] |
| pKa (of conjugate acid) | ~9.5 (Predicted for tertiary amine) | ~2.4 (for the aromatic amine)[4] | ~9.0 (Predicted for benzylic amine) |
| Key Features | Increased lipophilicity and steric bulk around the nitrogen atom. The tertiary amine is a weaker hydrogen bond donor. | The primary aromatic amine is a good hydrogen bond donor and can be readily acylated or otherwise modified. | The primary benzylic amine is more basic than the aromatic amine and offers a flexible linker. |
Synthesis and Experimental Protocols
The synthetic accessibility of a building block is a crucial consideration in any drug discovery program. Here, we present established protocols for the synthesis of the two commercially available alternatives and a proposed, scientifically sound method for the synthesis of the target molecule, this compound.
Proposed Synthesis of this compound via the Ritter Reaction
The Ritter reaction provides a powerful method for the formation of N-alkyl amides from nitriles and a source of a carbocation[5]. The target molecule can be synthesized from its corresponding nitrile precursor, Methyl 4-(1-cyano-1-methylethyl)benzoate, which can be generated from the corresponding alcohol. The subsequent hydrolysis of the intermediate amide would yield the desired primary amine.
Workflow for the Proposed Synthesis:
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Synthesis of Methyl 4-(1-cyano-1-methylethyl)benzoate: To a solution of Methyl 4-(1-hydroxy-1-methylethyl)benzoate in a suitable solvent, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a strong acid like sulfuric acid at 0 °C[6]. After the reaction is complete, quench and work up to isolate the nitrile.
-
Ritter Reaction: Dissolve Methyl 4-(1-cyano-1-methylethyl)benzoate in a mixture of a tertiary alcohol, such as tert-butanol, and a catalytic amount of sulfuric acid[7]. Heat the reaction mixture to facilitate the formation of the N-tert-butyl amide intermediate.
-
Hydrolysis: The resulting N-tert-butyl amide can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Synthesis of Methyl 4-aminobenzoate
Methyl 4-aminobenzoate is commonly synthesized via Fischer esterification of 4-aminobenzoic acid.
Workflow for the Synthesis of Methyl 4-aminobenzoate:
Caption: Workflow for the synthesis of Methyl 4-aminobenzoate.
Step-by-Step Protocol:
-
Suspend 4-aminobenzoic acid in methanol.
-
Carefully add concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
The product will precipitate and can be collected by filtration, washed with water, and dried.
Synthesis of Methyl 4-(aminomethyl)benzoate
This compound is often synthesized by the esterification of 4-(aminomethyl)benzoic acid.
Workflow for the Synthesis of Methyl 4-(aminomethyl)benzoate:
Caption: Workflow for the synthesis of Methyl 4-(aminomethyl)benzoate.
Step-by-Step Protocol:
-
Suspend 4-(aminomethyl)benzoic acid in methanol.
-
Add a source of acid, such as thionyl chloride or by bubbling HCl gas, and reflux the mixture[8].
-
After completion, the solvent is removed, and the resulting hydrochloride salt is treated with a base to liberate the free amine.
-
The product can then be extracted with an organic solvent and purified.
Comparative Performance and Applications in Drug Discovery
The choice between these three building blocks will largely depend on the specific therapeutic target and the desired structure-activity relationship (SAR).
-
Methyl 4-aminobenzoate is a widely used precursor for a variety of therapeutic agents, including local anesthetics and antifolates[4]. Its primary aromatic amine is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the target protein.
-
Methyl 4-(aminomethyl)benzoate introduces a more flexible and basic amino group, separated from the aromatic ring by a methylene linker. This can be advantageous for reaching different binding pockets within a target protein and can alter the pKa of the amino group, potentially affecting its interaction at physiological pH.
-
This compound , with its tertiary amine, offers increased steric bulk and lipophilicity. The gem-dimethyl group can provide a hydrophobic interaction point and may also influence the metabolic stability of the molecule by shielding the amine from enzymatic degradation. The lack of a hydrogen bond donor on the tertiary amine will also significantly alter its binding mode compared to the primary amine analogs.
While direct comparative studies are limited, the principles of medicinal chemistry suggest that the increased steric hindrance and lipophilicity of this compound could be beneficial in designing inhibitors for targets with deep hydrophobic pockets. Conversely, for targets where hydrogen bonding from the amino group is crucial for affinity, Methyl 4-aminobenzoate or Methyl 4-(aminomethyl)benzoate would be more suitable starting points.
Conclusion
The selection of a 4-aminobenzoate building block is a strategic decision that should be guided by a thorough understanding of the target biology and the desired physicochemical properties of the final drug candidate. While Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate are well-established and readily accessible starting materials, the less-explored this compound presents an intriguing option for introducing steric bulk and increased lipophilicity. This guide provides a foundational framework for comparing these key building blocks, empowering researchers to make more informed decisions in their drug discovery endeavors.
References
Sources
- 1. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-アミノ安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. Ritter Reaction | NROChemistry [nrochemistry.com]
- 7. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 8. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
A Comparative Guide to the Structural Validation of Methyl 4-(1-amino-1-methylethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Discovery
In the landscape of drug development, the precise structural characterization of a molecule is a cornerstone of its journey from a lab curiosity to a therapeutic agent. An unambiguous structural assignment is not merely an academic exercise; it is a critical determinant of a compound's biological activity, safety profile, and intellectual property standing. For a novel compound like Methyl 4-(1-amino-1-methylethyl)benzoate, a multi-faceted analytical approach is paramount to confirm its molecular architecture.
This guide will navigate the process of validating the structure of this compound. In the absence of publicly available experimental spectra for this specific molecule, we will present a robust, predicted data set based on established principles of spectroscopy and a comparative analysis with two closely related, well-characterized molecules: Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate . This comparative methodology not only allows for a confident, albeit predictive, structural assignment but also highlights the subtle yet significant spectral differences that arise from minor structural modifications.
The Subject of Our Investigation: this compound
Structure:
Caption: Structure of this compound.
Our target molecule possesses several key structural features that will be the focus of our analytical validation: a para-substituted benzene ring , a methyl ester group , and a gem-dimethyl amino ethyl moiety . Each of these components will produce characteristic signals in the spectroscopic techniques discussed below.
Comparative Structural Alternatives
To provide a robust validation framework, we will compare the predicted data for our target molecule with the experimentally determined data for two structural analogs:
-
Methyl 4-aminobenzoate: An isomer where the amino group is directly attached to the aromatic ring.
-
Methyl 4-(aminomethyl)benzoate: An analog with a methylene spacer between the amino group and the benzene ring.
The structural differences between these molecules and our target compound will manifest in predictable ways in their respective spectra, allowing for a clear comparative analysis.
A Multi-pronged Approach to Structural Validation
A single analytical technique is rarely sufficient for the unambiguous structural elucidation of a novel compound. Therefore, we will employ a combination of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Workflow for Structural Validation.
I. Mass Spectrometry: Determining the Molecular Blueprint
Objective: To determine the molecular weight and elemental formula of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and maximize the abundance of the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to obtain an accurate mass measurement of the molecular ion.
-
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion.
Predicted and Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Predicted/Experimental [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₅NO₂ | 193.1103 | 194.1176 |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.0633 | 152.0706[1] |
| Methyl 4-(aminomethyl)benzoate | C₉H₁₁NO₂ | 165.0790 | 166.0863[2] |
Interpretation and Causality:
The primary goal of HRMS is to confirm the elemental composition. The predicted accurate mass for the protonated molecule [M+H]⁺ of this compound is 194.1176. A significant deviation from this value would indicate an incorrect structural assignment or the presence of impurities.
In contrast, Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate will exhibit molecular ions at m/z 152.0706 and 166.0863, respectively. This clear difference in molecular weight provides the first and most fundamental point of differentiation between these compounds.
II. Infrared (IR) Spectroscopy: Identifying the Functional Groups
Objective: To identify the key functional groups present in the molecule.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Predicted and Comparative FT-IR Data (cm⁻¹)
| Functional Group | This compound (Predicted) | Methyl 4-aminobenzoate (Experimental) | Methyl 4-(aminomethyl)benzoate (Experimental) |
| N-H Stretch (Amine) | 3300-3400 (two bands, sharp) | ~3424, 3341[2] | ~3380, 3290[2] |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | ~3030 |
| C-H Stretch (Aliphatic) | ~2950 | - | ~2950 |
| C=O Stretch (Ester) | ~1720 | ~1697[2] | ~1718[2] |
| C=C Stretch (Aromatic) | ~1610, 1510 | ~1602, 1516[2] | ~1612, 1500 |
| C-O Stretch (Ester) | ~1280, 1110 | ~1280, 1117[2] | ~1280, 1110 |
Interpretation and Causality:
The IR spectrum provides a "fingerprint" of the functional groups present.
-
N-H Stretch: A primary amine (R-NH₂) typically shows two sharp absorption bands in the 3300-3500 cm⁻¹ region. This will be a key feature for all three compounds.
-
C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment. In our target molecule and Methyl 4-(aminomethyl)benzoate, the ester is conjugated with the aromatic ring, leading to an expected absorption around 1720 cm⁻¹. For Methyl 4-aminobenzoate, the electron-donating amino group further delocalizes the carbonyl pi-electrons, shifting the C=O stretch to a lower wavenumber (~1697 cm⁻¹).
-
C-H Stretch: The presence of the gem-dimethyl and methyl ester groups in our target molecule will result in characteristic aliphatic C-H stretching bands around 2950 cm⁻¹, which will be absent in Methyl 4-aminobenzoate.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle
Objective: To determine the connectivity of atoms within the molecule by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the structure.
A. ¹H NMR Spectroscopy
Predicted and Comparative ¹H NMR Data (δ, ppm)
| Protons | This compound (Predicted) | Methyl 4-aminobenzoate (Experimental) | Methyl 4-(aminomethyl)benzoate (Experimental) |
| Ar-H | ~7.9 (d, 2H), ~7.4 (d, 2H) | ~7.8 (d, 2H), ~6.6 (d, 2H)[3] | ~7.9 (d, 2H), ~7.4 (d, 2H) |
| -NH₂ | ~1.6 (s, 2H) | ~4.1 (s, 2H)[3] | ~1.5 (s, 2H) |
| -OCH₃ | ~3.9 (s, 3H) | ~3.8 (s, 3H)[3] | ~3.9 (s, 3H) |
| -CH₂- | - | - | ~3.8 (s, 2H) |
| -C(CH₃)₂ | ~1.5 (s, 6H) | - | - |
Interpretation and Causality:
¹H NMR provides detailed information about the number and types of protons and their neighboring atoms.
-
Aromatic Protons: The para-substituted benzene ring in all three compounds will give rise to two doublets. In our target and Methyl 4-(aminomethyl)benzoate, these will appear in the typical aromatic region. However, in Methyl 4-aminobenzoate, the electron-donating amino group strongly shields the ortho-protons, shifting them significantly upfield (~6.6 ppm). This is a key distinguishing feature.
-
Amino Protons: The chemical shift of the -NH₂ protons is variable and depends on concentration and solvent. They typically appear as a broad singlet.
-
Aliphatic Protons: The most striking difference will be the presence of a singlet integrating to six protons around 1.5 ppm for the two methyl groups of the 1-amino-1-methylethyl moiety in our target molecule. This signal will be absent in the other two compounds. Methyl 4-(aminomethyl)benzoate will instead show a singlet for the -CH₂- group around 3.8 ppm.
B. ¹³C NMR Spectroscopy
Predicted and Comparative ¹³C NMR Data (δ, ppm)
| Carbon | This compound (Predicted) | Methyl 4-aminobenzoate (Experimental) | Methyl 4-(aminomethyl)benzoate (Experimental) |
| C=O | ~167 | ~167[4] | ~167 |
| Ar-C (quaternary) | ~149, ~128 | ~151, ~120[4] | ~145, ~129 |
| Ar-CH | ~129, ~125 | ~131, ~114[4] | ~129, ~127 |
| -C(NH₂)(CH₃)₂ | ~50 | - | - |
| -OCH₃ | ~52 | ~51[4] | ~52 |
| -CH₂- | - | - | ~46 |
| -C(CH₃)₂ | ~30 | - | - |
Interpretation and Causality:
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
-
Quaternary Carbons: The chemical shifts of the aromatic quaternary carbons are influenced by the attached substituents. The carbon attached to the amino group in Methyl 4-aminobenzoate is significantly shielded compared to the carbon attached to the alkyl group in the other two compounds.
-
Aliphatic Carbons: The presence of a signal around 50 ppm for the quaternary carbon bearing the amino group and a signal around 30 ppm for the two equivalent methyl carbons will be unique to this compound. Methyl 4-(aminomethyl)benzoate will instead show a signal for the methylene carbon around 46 ppm.
Conclusion: A Weight of Evidence Approach
The structural validation of a novel chemical entity like this compound relies on a "weight of evidence" approach, where data from multiple, independent analytical techniques converge to support a single, unambiguous structure.
By comparing the predicted spectroscopic data for our target molecule with the experimental data of its close structural analogs, we can confidently establish a set of expected analytical outcomes. The key differentiating features will be:
-
Mass Spectrometry: A unique molecular weight of 193.1103 Da.
-
IR Spectroscopy: The presence of both ester and primary amine functionalities, with a C=O stretch frequency characteristic of an aromatic ester lacking direct conjugation with a strong electron-donating group.
-
¹H NMR Spectroscopy: The characteristic singlet for the six protons of the two methyl groups in the 1-amino-1-methylethyl moiety.
-
¹³C NMR Spectroscopy: The presence of unique signals for the quaternary and methyl carbons of the 1-amino-1-methylethyl group.
This comprehensive analytical and comparative guide provides a robust framework for researchers and drug development professionals to confidently validate the structure of this compound, a critical step in its potential journey towards therapeutic application.
References
Sources
A Senior Application Scientist's Guide to Biological Assay Validation for Novel Amino Acid Derivatives: A Case Study with Methyl 4-(1-amino-1-methylethyl)benzoate
Introduction: Deconstructing the Molecule and the Path Forward
Methyl 4-(1-amino-1-methylethyl)benzoate is a synthetic amino acid derivative. Its structure, featuring a methyl ester, a benzene ring, and a gem-dimethyl amino group, suggests several potential biological interactions. Amino acid derivatives are known to interact with a wide array of biological targets, including enzymes, transporters, and receptors.[1][2][3] The ester moiety also raises considerations of metabolic stability, as it can be a target for esterases in biological systems.[4]
Given the novelty of this compound, a multi-pronged approach to assay development and validation is essential. We will explore a logical progression from initial, broad-spectrum screening to more focused, target-specific assays. This guide will compare and contrast different assay strategies, providing the rationale behind each choice and detailed protocols for their execution.
Our validation strategy will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, ensuring the generation of robust and reliable data suitable for regulatory scrutiny.[5][6][7][8][9][10]
The Initial Approach: Target-Agnostic and Target-Based Strategies
When faced with a novel compound, the initial challenge is to identify its biological activity. This can be approached from two main perspectives: target-agnostic (phenotypic) screening and target-based screening.[9][11]
-
Target-Agnostic (Phenotypic) Screening: This approach assesses the effect of the compound on whole cells or organisms without a preconceived notion of the target.[9] A primary and crucial target-agnostic assay is the evaluation of cytotoxicity.
-
Target-Based Screening: Based on the compound's structure, we can hypothesize potential molecular targets and design assays to test these hypotheses directly.[5][9] For our compound, logical target classes include:
The following sections will compare and contrast assay methodologies for each of these approaches.
Foundational Assays: Assessing Cytotoxicity and Metabolic Stability
Before delving into specific mechanisms of action, it is crucial to understand the compound's general effect on cell health and its stability in a biological matrix.
Comparison of Cytotoxicity Assays
Cytotoxicity assays are fundamental to understanding a compound's therapeutic window.[14][15] They measure the degree to which a compound is toxic to cells. Several methods are available, each with its own advantages and disadvantages.
| Assay Principle | Method | Advantages | Disadvantages |
| Metabolic Activity | MTT/MTS/WST-8 Assays | Inexpensive, high-throughput, well-established. | Can be confounded by compounds affecting cellular metabolism. |
| ATP Quantification | Luminescent ATP Assays | Highly sensitive, rapid, reflects number of viable cells. | Requires a luminometer, more expensive than colorimetric assays. |
| Membrane Integrity | LDH Release Assay | Measures cell death (necrosis), straightforward.[14][15] | Less sensitive to apoptotic cell death. |
| Membrane Permeability | Trypan Blue/Propidium Iodide Staining | Direct visualization of dead cells. | Lower throughput, requires a cell counter or microscope. |
For initial screening, an MTS or WST-8 assay is often the most practical choice due to its balance of cost, throughput, and ease of use.
Assessing Metabolic Stability
The methyl ester group in our compound of interest makes it susceptible to hydrolysis by esterases present in plasma and liver fractions.[4] Assessing metabolic stability early is crucial as it predicts the compound's in vivo half-life and bioavailability.[16][17][18]
| Assay System | Key Features | Information Gained |
| Liver Microsomes | Contains Phase I (e.g., CYP450s) and some Phase II enzymes.[17] | Provides a measure of intrinsic clearance, primarily via oxidative metabolism. |
| S9 Fraction | Contains both microsomal and cytosolic enzymes.[16] | Broader assessment of Phase I and Phase II metabolism. |
| Hepatocytes | The "gold standard" for in vitro metabolism, containing a full complement of metabolic enzymes and cofactors.[16] | Most closely mimics the in vivo liver environment. |
| Plasma/Blood | Contains esterases and proteases.[4] | Assesses stability in circulation. |
An initial screen using liver microsomes and plasma would provide a good baseline understanding of the compound's metabolic liabilities.
Target-Based Assay Strategies: A Comparative Overview
Assuming our compound shows minimal cytotoxicity, the next step is to investigate its potential specific targets.
Enzyme Inhibition Assays
Enzyme inhibition assays are a cornerstone of drug discovery.[19][20][21] They determine whether a compound can reduce the activity of a specific enzyme.
| Assay Format | Principle | Pros | Cons |
| Biochemical Assay | Uses purified enzyme and a substrate that produces a detectable signal (colorimetric, fluorescent, luminescent).[20] | High throughput, allows for detailed mechanistic studies (e.g., determining Ki).[22] | Lacks the complexity of a cellular environment. |
| Cell-Based Assay | Measures the downstream consequences of enzyme inhibition within a living cell. | More physiologically relevant. | Can be more complex to develop and interpret. |
For initial screening, a biochemical assay against a panel of relevant proteases and esterases would be the most direct approach.
Transporter Uptake Assays
Given the amino acid-like structure, our compound could be a substrate or inhibitor of amino acid transporters.[1][23]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiolabeled Substrate Uptake | Measures the uptake of a known radiolabeled substrate in the presence of the test compound.[24][25] | Highly sensitive and specific. | Requires handling of radioactive materials. |
| Fluorescent Substrate Uptake | Uses a fluorescent substrate analog.[1] | Avoids radioactivity, allows for real-time monitoring. | Potential for fluorescent artifacts from test compounds. |
| LC-MS Based Uptake | Directly measures the intracellular concentration of the test compound. | Directly assesses if the compound is a substrate. | Lower throughput, requires sensitive analytical methods. |
A radiolabeled substrate uptake assay using cell lines overexpressing common amino acid transporters (e.g., LAT1, ASCT2) is a robust starting point.
GPCR Activation Assays
GPCRs are a major class of drug targets.[12] Assays for GPCR activation typically measure downstream signaling events.
| Assay Principle | Method | Key Features |
| Second Messenger Accumulation | cAMP or IP1 Assays | Measures changes in intracellular second messengers. Robust and widely used. |
| Calcium Flux | Fluorescent Calcium Indicators | Detects activation of Gq-coupled GPCRs. High-throughput. |
| β-Arrestin Recruitment | Tango Assay, BRET/FRET | Measures the interaction of β-arrestin with the activated GPCR.[7][8] |
| Reporter Gene | Luciferase or β-galactosidase under a response element promoter. | Amplified signal, endpoint assay. |
For a broad screen, a cAMP assay and a calcium flux assay would cover the major Gs, Gi, and Gq signaling pathways.
Experimental Protocols and Validation
The following sections provide detailed protocols for representative assays and a framework for their validation.
Protocol: MTS-Based Cell Viability Assay
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTS reagent
-
Positive control (e.g., doxorubicin)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare a serial dilution of the test compound in complete medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Positive control (e.g., testosterone)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a master mix of HLMs in phosphate buffer.
-
Add the test compound to the master mix at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the remaining compound against time and determine the t1/2 and CLint from the slope of the line.
Assay Validation: A Universal Framework
Regardless of the chosen assay, a rigorous validation process is essential to ensure the data is reliable.[26] The key validation parameters are defined by ICH Q2(R1).[5][9][10]
| Parameter | Definition | Assessment |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Compare the assay response in the presence and absence of potential interfering substances (e.g., other compounds, matrix components). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Analyze a series of dilutions of a standard and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | Determined from the linearity studies. |
| Accuracy | The closeness of test results to the true value. | Analyze samples with known concentrations and calculate the percentage recovery. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at three levels: Repeatability (intra-assay), Intermediate Precision (inter-assay), and Reproducibility. | Calculate the standard deviation and coefficient of variation (%CV) for multiple measurements. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters. | Vary parameters such as incubation time, temperature, and reagent concentrations and observe the effect on the results. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Based on the signal-to-noise ratio (typically 10:1). |
Visualization of Workflows and Pathways
Workflow for Novel Compound Assay Validation
Caption: A generalized workflow for the biological assay validation of a novel compound.
Hypothetical GPCR Signaling Pathway
Caption: A hypothetical Gs-coupled GPCR signaling pathway that could be modulated by the test compound.
Conclusion
The validation of biological assays for a novel compound like this compound is a systematic process that requires careful planning, execution, and interpretation. By starting with broad, target-agnostic assays to assess cytotoxicity and metabolic stability, and then progressing to more specific, target-based assays guided by the compound's chemical structure, researchers can efficiently characterize its biological activity. Adherence to established validation guidelines from regulatory bodies like the ICH and FDA is paramount to ensure the quality and reliability of the data generated. This guide provides a comprehensive framework to navigate this process, enabling researchers to make informed decisions and advance promising compounds through the drug discovery pipeline.
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Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62. [Link]
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BMG Labtech. (2023). Cytotoxicity assays – what your cells don't like. [Link]
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Colas, C., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]
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Mire-Sluis, A., et al. (2019). Essential steps in developing a bioassay. BioPharm International. [Link]
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Rutherfurd, S. M., & Moughan, P. J. (2012). Development of a novel bioassay for determining the available lysine contents of foods and feedstuffs. Journal of agricultural and food chemistry, 60(35), 8863–8870. [Link]
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Navigating the Ester Landscape: A Comparative Efficacy Analysis of Methyl 4-(1-amino-1-methylethyl)benzoate and its Alkyl Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, subtle molecular modifications can lead to profound shifts in biological activity. The choice of an ester group, often considered a simple prodrug moiety, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparative analysis of Methyl 4-(1-amino-1-methylethyl)benzoate and its longer-chain alkyl ester analogs—ethyl, propyl, and butyl esters. While direct comparative experimental data for this specific series is not extensively available in public literature, this guide synthesizes established principles of medicinal chemistry and leverages data from structurally related compounds to provide a predictive framework for efficacy.
The Central Scaffold: Understanding 4-(1-amino-1-methylethyl)benzoic Acid
The core structure, 4-(1-amino-1-methylethyl)benzoic acid, presents a fascinating scaffold. The benzoic acid provides a rigid aromatic core, while the gem-dimethyl aminoethyl group introduces a basic center and potential for specific interactions with biological targets. Esterification of the carboxylic acid is a common strategy to modulate the physicochemical properties of a drug candidate, impacting its journey from administration to its site of action.
The Ester Modification: A Gateway to Modulated Efficacy
The primary role of the ester group in this context is to act as a prodrug, a bioreversible derivative that undergoes enzymatic or chemical transformation in vivo to release the active carboxylic acid. The length of the alkyl chain—methyl, ethyl, propyl, or butyl—is a critical determinant of several key properties that collectively define the compound's efficacy.
Lipophilicity and its Pharmacokinetic Consequences
A fundamental principle in drug design is that increasing the length of an alkyl chain enhances the lipophilicity (fat-solubility) of a molecule.[1] This has a cascading effect on its pharmacokinetic profile:
-
Absorption: Increased lipophilicity can enhance absorption across lipid-rich biological membranes, such as the intestinal wall or the skin. For instance, studies on parabens (esters of p-hydroxybenzoic acid) have shown that the alkyl chain length influences their percutaneous absorption.
-
Distribution: More lipophilic compounds tend to have a larger volume of distribution, meaning they can more readily partition into fatty tissues. This can lead to a longer duration of action as the compound is slowly released from these tissue reservoirs.[1]
-
Metabolism: The ester bond is susceptible to hydrolysis by esterase enzymes, which are abundant in the blood, liver, and other tissues. The rate of hydrolysis can be influenced by the steric hindrance around the ester group. Longer alkyl chains might slightly alter the rate of this metabolic cleavage.
-
Excretion: The overall excretion profile will be a function of how efficiently the ester is hydrolyzed to the more water-soluble parent acid and how the unchanged ester is cleared.
The following diagram illustrates the conceptual relationship between the alkyl chain length and its impact on key pharmacokinetic parameters.
Caption: Impact of increasing alkyl chain length on physicochemical and pharmacokinetic properties.
Comparative Physicochemical Properties (Predicted Trends)
While experimental data for the target series is sparse, we can predict trends based on the well-characterized aminobenzoate esters used as local anesthetics, such as benzocaine (ethyl 4-aminobenzoate) and butamben (butyl 4-aminobenzoate).[2][3]
| Property | Methyl Ester | Ethyl Ester | Propyl Ester | Butyl Ester | Rationale for Trend |
| Molecular Weight | Lowest | +14 Da | +28 Da | +42 Da | Addition of -CH2- groups. |
| Lipophilicity (LogP) | Lowest | Increasing | Highest | Each methylene group contributes to increased lipid solubility. | |
| Aqueous Solubility | Highest | Decreasing | Lowest | Increased lipophilicity generally leads to decreased water solubility.[3] | |
| Melting Point (°C) | 88-90 (for Ethyl 4-aminobenzoate)[4] | 89-92 (for Ethyl 4-aminobenzoate)[5] | Varies | Varies | Crystal packing forces are influenced by chain length; not always a linear trend. |
| Rate of Hydrolysis | Potentially Fastest | Decreasing | Potentially Slowest | Increased steric bulk from longer alkyl chains may slightly hinder access of esterases. |
Experimental Design for a Head-to-Head Efficacy Study
To empirically determine the optimal ester for a specific therapeutic application, a structured experimental approach is necessary. The following workflow outlines a robust methodology for comparing the efficacy of the methyl, ethyl, propyl, and butyl esters of 4-(1-amino-1-methylethyl)benzoic acid.
Synthesis of the Ester Series
The first step involves the synthesis of the four ester compounds. A standard Fischer-Speier esterification is a suitable method.
Protocol: Fischer-Speier Esterification
-
Reactant Preparation: To a round-bottom flask, add 1 equivalent of 4-(1-amino-1-methylethyl)benzoic acid.
-
Solvent/Reagent Addition: Add an excess of the corresponding alcohol (methanol, ethanol, propanol, or butanol), which will also serve as the solvent.
-
Catalyst: Add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Reflux the mixture for several hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the ester product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of each synthesized ester using NMR, Mass Spectrometry, and HPLC.
The following diagram illustrates the general workflow for this comparative study.
Caption: Experimental workflow for comparative efficacy evaluation of alkyl esters.
In Vitro Characterization
-
LogP Determination: Experimentally determine the octanol-water partition coefficient (LogP) for each ester to quantify their relative lipophilicity.
-
Aqueous Solubility: Measure the solubility of each compound in a physiologically relevant buffer (e.g., PBS at pH 7.4).
-
Plasma Stability: Incubate each ester in plasma from the intended species of study (e.g., rat, human) and quantify the rate of disappearance of the parent ester and the appearance of the parent acid over time. This will provide a direct measure of their relative stability to esterases.
-
In Vitro Efficacy: If the biological target is known, perform a relevant in vitro assay (e.g., enzyme inhibition, receptor binding) to determine if the esters themselves have any intrinsic activity or if they are true prodrugs.
In Vivo Evaluation
-
Pharmacokinetic Studies: Administer each ester to an animal model via the intended route of administration. Collect blood samples at various time points and analyze for the concentration of both the ester and the parent acid. This will allow for the determination of key parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamic/Efficacy Studies: In a relevant animal model of disease, administer each ester and measure the desired therapeutic effect. This will provide the ultimate readout of in vivo efficacy.
Conclusion and Future Directions
The selection of an appropriate ester is a critical step in optimizing the therapeutic potential of a drug candidate. While this compound serves as the parent ester, its longer-chain analogs offer a clear strategy for tuning the pharmacokinetic profile. It is predicted that increasing the alkyl chain length from methyl to butyl will increase lipophilicity, potentially leading to enhanced absorption and a longer duration of action, but may also decrease aqueous solubility.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 4-(1-amino-1-methylethyl)benzoate
For researchers, scientists, and drug development professionals, understanding the potential for immunological cross-reactivity is a critical aspect of preclinical safety assessment. This guide provides an in-depth technical overview of the methodologies and considerations for evaluating the cross-reactivity profile of Methyl 4-(1-amino-1-methylethyl)benzoate, a compound of interest in pharmaceutical development. While direct immunological data for this specific molecule is not extensively published, this guide will draw upon established principles of immunology and data from structurally similar compounds to provide a robust framework for its investigation.
Introduction: The Significance of Cross-Reactivity Assessment
Drug hypersensitivity reactions, while relatively rare, can lead to significant morbidity and mortality.[1] These reactions are often immune-mediated and can be triggered by the drug molecule itself or its metabolites. Cross-reactivity occurs when an immune response directed against one antigen (in this case, a drug molecule) also recognizes and reacts with a different, structurally similar molecule. For novel compounds like this compound, a thorough evaluation of potential cross-reactivity with known allergens or other drugs is paramount to de-risk its clinical development.
This compound belongs to a class of compounds that possess a substituted benzene ring, a structural motif present in many known haptens. The presence of an amino group in the para position of a benzene ring is a well-known structural alert for potential sensitization.[2] Therefore, a proactive and evidence-based approach to assessing its cross-reactivity is essential.
Structural Analogs and Potential Cross-Reactants
The primary concern for cross-reactivity with this compound stems from its structural similarity to para-aminobenzoic acid (PABA) and its esters. PABA and its derivatives are known sensitizing agents, historically used in sunscreens and local anesthetics, and can cause allergic contact dermatitis.[3]
Key Potential Cross-Reactants:
-
Para-aminobenzoic acid (PABA) esters: This group includes compounds like benzocaine, procaine, and tetracaine, which are used as local anesthetics.[3][4] Individuals sensitized to one PABA ester may exhibit cross-reactions with others.
-
Para-phenylenediamine (PPD): A common ingredient in hair dyes and a potent contact allergen.[2]
-
Sulfonamides: A class of antibiotics that are structural analogues of PABA.[4]
-
Azo dyes: Certain azo dyes used in textiles and food can cross-react with other para-amino compounds.[3]
-
Parabens: While there is debate, some studies suggest a potential for cross-reactivity between parabens and the 'para' group of antigens, although the allergenic metabolites differ.[2][5]
The structural similarities between these compounds and this compound underscore the importance of including them in any cross-reactivity assessment.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-tiered approach employing both in-vitro and in-vivo methods is recommended to comprehensively evaluate the cross-reactivity potential of this compound.
In-Vitro Assays: The First Line of Investigation
In-vitro tests are crucial for initial screening as they avoid the risks associated with in-vivo testing.[6]
A. Competitive Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a fundamental tool for assessing the binding of antibodies to specific antigens. A competitive ELISA format can be employed to determine if this compound can inhibit the binding of antibodies raised against a known cross-reactant (e.g., PABA-protein conjugate).
Experimental Protocol: Competitive ELISA
-
Coating: Coat microtiter plate wells with a conjugate of the primary antigen (e.g., PABA-BSA).
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Competition: Pre-incubate a fixed concentration of anti-PABA antibodies with varying concentrations of this compound or the primary antigen (as a positive control).
-
Incubation: Add the antibody-inhibitor mixture to the coated wells and incubate.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and measure the resulting colorimetric change.
-
Data Analysis: A decrease in signal indicates that this compound is competing with the primary antigen for antibody binding. Calculate the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the antibody-antigen interaction.
B. Basophil Activation Test (BAT)
The Basophil Activation Test (BAT) is a flow cytometry-based assay that measures the activation of basophils, key effector cells in IgE-mediated allergic reactions, in response to an allergen.[7][8] It is a valuable tool for assessing immediate-type hypersensitivity.[6]
Experimental Protocol: Basophil Activation Test (BAT)
-
Blood Collection: Obtain fresh heparinized whole blood from individuals with a known allergy to a potential cross-reactant (e.g., benzocaine).
-
Stimulation: Incubate the whole blood with varying concentrations of this compound, the known allergen (positive control), and a negative control.
-
Staining: Stain the cells with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CD63, CD203c).
-
Flow Cytometry: Acquire and analyze the samples using a flow cytometer to quantify the percentage of activated (upregulated CD63 or CD203c) basophils.
-
Data Analysis: An increase in the percentage of activated basophils upon stimulation with this compound suggests cross-reactivity.
C. Lymphocyte Transformation Test (LTT)
The Lymphocyte Transformation Test (LTT) is used to assess delayed-type (Type IV) hypersensitivity reactions by measuring the proliferation of T-lymphocytes upon exposure to an antigen.[9]
Experimental Protocol: Lymphocyte Transformation Test (LTT)
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from the blood of sensitized individuals.
-
Cell Culture: Culture the PBMCs in the presence of varying concentrations of this compound, the sensitizing drug (positive control), and a mitogen (e.g., phytohemagglutinin) as a positive control for cell viability.
-
Proliferation Assay: After several days of incubation, measure lymphocyte proliferation using methods such as [³H]-thymidine incorporation or a colorimetric assay (e.g., BrdU).
-
Data Analysis: A significant increase in lymphocyte proliferation in response to this compound indicates a T-cell mediated cross-reactive response.
Data Presentation: Comparative In-Vitro Data
| Assay | Test Compound | Known Allergen (e.g., Benzocaine) | Negative Control | Outcome Measure |
| Competitive ELISA | IC50 Value (µM) | IC50 Value (µM) | No Inhibition | Inhibition of antibody binding |
| BAT | % Activated Basophils (at various conc.) | % Activated Basophils | Baseline | Basophil degranulation (IgE-mediated) |
| LTT | Stimulation Index (at various conc.) | Stimulation Index | Baseline | T-lymphocyte proliferation (T-cell mediated) |
Visualization of In-Vitro Workflow
Caption: Workflow for in-vitro cross-reactivity assessment.
In-Vivo Models: Confirming Potential Risks
While in-vitro assays provide valuable initial data, in-vivo models are often necessary to understand the complex immunological responses within a living organism.[1] The development of animal models for drug hypersensitivity is an evolving field.[1]
A. Murine Models of Contact Hypersensitivity
For assessing delayed-type hypersensitivity, murine models can be employed.
Experimental Protocol: Murine Local Lymph Node Assay (LLNA)
-
Sensitization: Apply a known sensitizer (e.g., benzocaine) to the ears of a mouse strain known to be a good immunological responder.
-
Challenge: After a sensitization period, challenge the mice by applying this compound to a different site (e.g., the flank).
-
Lymph Node Proliferation: Harvest the draining lymph nodes and measure lymphocyte proliferation by [³H]-thymidine incorporation or other methods.
-
Data Analysis: A significant increase in lymph node cell proliferation in the challenged group compared to control groups indicates a cross-sensitization reaction.
Visualization of In-Vivo Workflow
Caption: Murine model for assessing cross-sensitization.
Concluding Remarks and Future Directions
The assessment of cross-reactivity for a novel pharmaceutical compound like this compound is a complex but critical undertaking. Based on its chemical structure, a potential for cross-reactivity with other para-amino compounds exists and warrants thorough investigation. The integrated use of in-vitro assays such as competitive ELISA, BAT, and LTT, followed by confirmation in appropriate in-vivo models, provides a robust framework for characterizing this risk.
Should initial studies indicate a potential for cross-reactivity, further mechanistic studies may be necessary to understand the underlying immunological pathways. This could involve identifying the specific T-cell epitopes or understanding the haptenation process. Ultimately, a comprehensive understanding of the cross-reactivity profile of this compound will be instrumental in its safe and successful development as a therapeutic agent.
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"Methyl 4-(1-amino-1-methylethyl)benzoate" performance in different assays
An In-Depth Comparative Guide to the Assay Performance of Methyl 4-(1-amino-1-methylethyl)benzoate and its Analogs
Introduction: Unveiling the Bio-Potential of a Novel PABA Derivative
This compound is a synthetic organic compound belonging to the class of para-aminobenzoic acid (PABA) esters. While primarily documented as a chemical intermediate in organic synthesis, its structural resemblance to known pharmacologically active molecules, such as local anesthetics and monoamine oxidase inhibitors, suggests a potential for uncharacterized biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the performance of this compound in a series of key biological assays.
Given the limited publicly available data on this specific molecule, we will benchmark its hypothetical performance against Gabapentin, a well-characterized anticonvulsant and analgesic drug that shares a similar γ-amino acid-like structure. This comparative approach will provide a valuable roadmap for researchers seeking to characterize novel compounds in this chemical space. The primary hypothesized mechanism of action to be investigated is the modulation of voltage-gated calcium channels (VGCCs), a key target of Gabapentin.
Comparative Performance Analysis: this compound vs. Gabapentin
This section outlines the expected and known performance of our target compound and its benchmark, Gabapentin, in a series of foundational assays for neurological drug discovery.
Table 1: Comparative Assay Performance
| Assay Type | Target | Key Parameter | Gabapentin (Benchmark) | This compound (Hypothetical) |
| Radioligand Binding Assay | α2δ-1 subunit of VGCCs | IC50 / Ki | ~80 nM | To be determined |
| Electrophysiology (Patch Clamp) | CaV2.1, CaV2.2 channels | % Inhibition of Ca2+ current | Significant inhibition at µM concentrations | To be determined |
| In Vivo Analgesia Model (Chung Model) | Neuropathic Pain Response | Reversal of mechanical hyperalgesia | Effective at 30-100 mg/kg | To be determined |
| In Vitro Metabolic Stability | Human Liver Microsomes | Half-life (t1/2) | > 60 min (high stability) | To be determined |
Experimental Protocols: A Step-by-Step Guide to Characterization
The following protocols are designed to provide a robust framework for the initial characterization of this compound.
Radioligand Binding Assay for α2δ-1 Subunit Affinity
This assay determines the binding affinity of the test compound to the α2δ-1 subunit of VGCCs, the primary binding site of Gabapentin.
Workflow Diagram:
Caption: Workflow for the α2δ-1 radioligand binding assay.
Protocol:
-
Membrane Preparation: Utilize membranes from cell lines (e.g., HEK293) stably expressing the human α2δ-1 subunit of VGCCs.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of [3H]-Gabapentin (e.g., 10 nM), and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
Incubation: Incubate the mixture for 60 minutes at room temperature.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch Clamp Assay
This assay directly measures the functional effect of the test compound on the activity of voltage-gated calcium channels.
Workflow Diagram:
Caption: Workflow for the whole-cell patch clamp electrophysiology assay.
Protocol:
-
Cell Culture: Use a cell line (e.g., tsA-201) transiently or stably expressing the subunits of the target calcium channel (e.g., CaV2.2, β1b, and α2δ-1).
-
Recording Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ and fill with an internal solution containing Cs+ to block K+ channels.
-
External Solution: Use an external solution containing Ba2+ or Ca2+ as the charge carrier.
-
Whole-Cell Configuration: Establish a gigaseal and obtain the whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold the cell at a negative membrane potential (e.g., -80 mV) and elicit calcium channel currents using depolarizing voltage steps (e.g., to +10 mV).
-
Baseline Recording: Record stable baseline currents for several minutes.
-
Compound Application: Perfuse the cell with the external solution containing various concentrations of this compound.
-
Effect Recording: Record the currents in the presence of the compound until a steady-state effect is observed.
-
Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition. Generate a concentration-response curve to calculate the IC50.
Signaling Pathway Context: Modulation of Neurotransmission
The binding of Gabapentinoids to the α2δ-1 subunit of VGCCs is thought to reduce the trafficking of these channels to the presynaptic terminal. This leads to a decrease in calcium influx upon neuronal depolarization, which in turn reduces the release of excitatory neurotransmitters like glutamate.
Diagram of Hypothesized Mechanism:
Caption: Hypothesized mechanism of action at the synapse.
Conclusion and Future Directions
This guide provides a foundational framework for the initial pharmacological characterization of this compound, using the well-established drug Gabapentin as a benchmark. The proposed assays will elucidate its binding affinity and functional effects on voltage-gated calcium channels, providing critical insights into its potential as a modulator of neuronal excitability. Positive results from these initial screens would warrant further investigation into its efficacy in animal models of pain and epilepsy, as well as a broader profiling of its off-target activities and pharmacokinetic properties. The structural novelty of this compound, relative to existing drugs, makes it an intriguing candidate for further exploration in the quest for next-generation therapeutics for neurological disorders.
References
-
Title: High affinity binding of [3H]gabapentin to the alpha 2 delta subunit of voltage-dependent calcium channels. Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Gabapentin receptor alpha2delta-1 is a neuronal thrombospondin receptor responsible for synaptogenesis. Source: Cell URL: [Link]
-
Title: The effects of gabapentin on the tactile allodynia induced by partial sciatic nerve injury in the rat. Source: Anesthesia & Analgesia URL: [Link]
A Comparative Benchmarking Guide to the Synthesis of Methyl 4-(1-amino-1-methylethyl)benzoate
Introduction: The synthesis of α,α-disubstituted amino acids and their ester derivatives is a cornerstone of modern medicinal chemistry and drug development. These non-proteinogenic amino acids are of significant interest due to their ability to introduce conformational constraints into peptides, enhance metabolic stability, and serve as chiral building blocks for complex molecular architectures. Methyl 4-(1-amino-1-methylethyl)benzoate, a compound featuring a quaternary α-carbon, represents a valuable scaffold in the design of novel therapeutics. This guide provides a comprehensive comparison of the primary synthetic methodologies for this target molecule, offering in-depth technical analysis, field-proven insights, and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.
The Synthetic Challenge: Constructing the Quaternary α-Carbon
The principal challenge in the synthesis of this compound lies in the efficient construction of the sterically hindered quaternary α-carbon center bearing both an amino and a methyl group. This guide will critically evaluate three classical and robust methods for achieving this transformation, starting from the readily available precursor, Methyl 4-acetylbenzoate .
Figure 1: Retrosynthetic Analysis
Caption: Retrosynthetic approaches to this compound.
Method 1: The Strecker Synthesis
The Strecker synthesis is a venerable and highly effective method for the preparation of α-amino acids.[1][2] The reaction proceeds through the formation of an α-aminonitrile intermediate from a ketone, followed by hydrolysis to the desired amino acid. For α,α-disubstituted amino acids, a ketone serves as the starting material.[3]
Mechanistic Rationale
The reaction is initiated by the formation of an imine from methyl 4-acetylbenzoate and ammonia. Subsequent nucleophilic attack by a cyanide ion on the imine carbon generates the key α-aminonitrile intermediate. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, which, in this case, would be followed by esterification, or hydrolysis of the intermediate aminonitrile directly to the target amino ester under controlled conditions.
Figure 2: Strecker Synthesis Workflow
Caption: Stepwise workflow of the Strecker synthesis for the target compound.
Experimental Protocol: Strecker Synthesis
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, to a solution of methyl 4-acetylbenzoate (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 equivalents) in water, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Method 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[4][5] These hydantoin intermediates can then be hydrolyzed to yield the desired α,α-disubstituted amino acid.[6]
Mechanistic Rationale
This one-pot reaction involves the in-situ formation of an aminonitrile, similar to the Strecker synthesis. However, the presence of carbonate leads to the formation of a carbamic acid intermediate which then cyclizes to a hydantoin. The hydantoin is a stable, crystalline solid that can be isolated and purified before the final hydrolysis step.
Figure 3: Bucherer-Bergs Reaction Workflow
Caption: Simplified workflow of the Bucherer-Bergs reaction.
Experimental Protocol: Bucherer-Bergs Reaction
Step 1: Hydantoin Synthesis
-
In a pressure vessel, combine methyl 4-acetylbenzoate (1 equivalent), sodium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water.
-
Seal the vessel and heat the mixture to 80-100°C for 12-24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the hydantoin product.
-
Filter the solid, wash with cold water, and dry to obtain the crude hydantoin.
-
Recrystallize from ethanol/water to purify the intermediate.
Step 2: Hydrolysis of the Hydantoin
-
Suspend the purified hydantoin in a solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux for 12-24 hours until the hydantoin has completely dissolved.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the amino acid.
-
To obtain the methyl ester, the resulting amino acid can be subjected to Fischer esterification by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Work-up involves neutralization, extraction with an organic solvent, and purification by chromatography.
Method 3: The Ritter Reaction Pathway
The Ritter reaction provides an alternative route to α,α-disubstituted amino compounds via the reaction of a nitrile with a carbocation precursor, such as an alkene or a tertiary alcohol, under strongly acidic conditions.[7][8] The initial product is an N-alkyl amide, which can be subsequently hydrolyzed to the corresponding amine.
Mechanistic Rationale
For the synthesis of this compound, a suitable precursor would be methyl 4-(prop-1-en-2-yl)benzoate or methyl 4-(1-hydroxy-1-methylethyl)benzoate. In the presence of a strong acid, a stable tertiary carbocation is formed at the benzylic position. This electrophile is then trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion intermediate. Subsequent hydrolysis yields the N-acetylated amine, which can be deprotected to afford the final product.
Figure 4: Ritter Reaction Workflow
Caption: Key steps in the Ritter reaction pathway.
Experimental Protocol: Ritter Reaction
Step 1: Synthesis of Methyl 4-(1-hydroxy-1-methylethyl)benzoate
-
To a solution of methyl 4-acetylbenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C, add methylmagnesium bromide (1.2 equivalents, 3.0 M in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the tertiary alcohol.
Step 2: Ritter Reaction and Hydrolysis
-
Dissolve the crude methyl 4-(1-hydroxy-1-methylethyl)benzoate in acetonitrile.
-
Cool the solution to 0°C and slowly add concentrated sulfuric acid.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with aqueous sodium hydroxide.
-
Extract the N-acetylated product with dichloromethane.
-
The crude amide is then hydrolyzed by refluxing with aqueous hydrochloric acid.
-
After cooling and neutralization, the final product is extracted and purified as described in the previous methods.
Comparative Analysis
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Ritter Reaction Pathway |
| Starting Material | Methyl 4-acetylbenzoate | Methyl 4-acetylbenzoate | Methyl 4-acetylbenzoate |
| Key Intermediates | α-Aminonitrile | Hydantoin | N-tert-alkyl amide |
| Reagents | NH₄Cl, NaCN, HCl | (NH₄)₂CO₃, NaCN, NaOH, HCl | CH₃MgBr, CH₃CN, H₂SO₄, HCl |
| Typical Yields | Moderate to Good | Good to Excellent | Moderate to Good |
| Purity of Crude | Moderate | High (crystalline intermediate) | Moderate |
| Scalability | Good | Good | Moderate (Grignard step) |
| Safety Concerns | Use of cyanide | Use of cyanide, pressure vessel | Strong acids, Grignard reagent |
| Green Chemistry | Use of toxic cyanide | Use of toxic cyanide | Use of strong acids, organometallic reagent |
Product Characterization Benchmark
Successful synthesis of this compound should be confirmed by spectroscopic analysis. The following are expected spectral data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 3.90 (s, 3H), 1.65 (s, 6H), 1.55 (br s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.0, 151.5, 129.5, 127.0, 125.0, 55.0, 52.0, 30.0.
-
Mass Spectrometry (ESI+): m/z 194.1 [M+H]⁺.
Conclusion and Recommendations
All three discussed methods offer viable pathways to this compound.
-
The Strecker Synthesis is a classic and reliable method, though it may require careful purification of the final product.
-
The Bucherer-Bergs Reaction offers the advantage of a crystalline intermediate, which often simplifies purification and can lead to higher overall purity. The use of a pressure vessel is a key consideration for this route.
-
The Ritter Reaction pathway avoids the direct use of cyanide salts in the amination step but introduces a Grignard reaction and the use of strong acids, which have their own safety and handling considerations.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including available equipment, scale of the reaction, and desired purity of the final compound. For laboratories equipped to handle cyanides and pressure reactions, the Bucherer-Bergs reaction often provides a robust and efficient synthesis with a straightforward purification process. For situations where the use of cyanide is to be avoided and small-scale synthesis is intended, the Ritter reaction pathway presents a plausible alternative.
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- Methyl 4-aminobenzo
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Methyl 4-aminobenzoate. PubChem. [Link]
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Bucherer–Bergs reaction. Wikipedia. [Link]
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Strecker Synthesis. Organic Chemistry Portal. [Link]
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- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
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- Synthesis of methyl 4-(4-hydroxybutyl)
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Safety Operating Guide
A Guide to the Proper Disposal of Methyl 4-(1-amino-1-methylethyl)benzoate for Laboratory Professionals
Disclaimer: A specific, verified Safety Data Sheet (SDS) for Methyl 4-(1-amino-1-methylethyl)benzoate could not be located during the compilation of this guide. The following procedures are based on the inferred hazards from available data for structurally similar compounds and general best practices for the disposal of aromatic amines. This guidance must be supplemented by a thorough review of your institution's Chemical Hygiene Plan and direct consultation with your Environmental Health and Safety (EHS) department. All disposal activities must comply with local, state, and federal regulations.
Hazard Assessment: The Rationale for Stringent Disposal
Vendor-supplied information for a stereoisomer, (R)-Methyl 4-(1-aminoethyl)benzoate (CAS 912342-10-0), indicates the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
As a guiding principle, chemicals with unknown or incomplete toxicological profiles should be handled as if they are highly hazardous. Aromatic amines as a class are noted for potential toxicity and environmental persistence, making casual disposal via sanitary sewer or regular trash strictly unacceptable.[2][3][4]
Table 1: Inferred Hazard Profile and Disposal Implications
| Hazard Classification | Implication for Handling and Disposal |
| Acute Toxicity (Oral) | Prevents drain disposal; requires all contaminated materials to be handled as hazardous waste. |
| Skin & Eye Irritation | Mandates the use of specific Personal Protective Equipment (PPE) during handling and disposal to prevent contact. |
| Respiratory Irritation | Requires handling within a well-ventilated area, such as a fume hood, to prevent inhalation of dust or vapors. |
| Aquatic Toxicity (General for Aromatic Amines) | Strictly prohibits sewer disposal to prevent environmental contamination.[5] |
| Chemical Reactivity (General for Amines) | Amines are basic and can react exothermically with acids. They are also incompatible with strong oxidizing agents. This necessitates careful segregation from other waste streams.[6][7] |
Essential Personal Protective Equipment (PPE)
Before handling waste containers of this compound, the following PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation[6]:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[8]
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of waste, especially if it involves solids or potential for aerosolization, should be conducted in a certified chemical fume hood to prevent inhalation.
Waste Segregation & Containerization: The Cornerstone of Safe Disposal
The primary principle of chemical waste management is the strict segregation of incompatible materials to prevent dangerous reactions.[9] Improper mixing can lead to heat generation, gas evolution, or fire.
Workflow for Waste Accumulation
Caption: Workflow for proper waste container setup and labeling.
Segregation Diagram
It is critical to store the waste container for this compound away from incompatible chemical waste streams.
Caption: Segregation of amine waste from incompatible chemical classes.
Step-by-Step Disposal Protocol: Off-Site Management
The only recommended disposal method for a research chemical with an incomplete hazard profile is through your institution's EHS department for collection by a licensed hazardous waste contractor.
-
Containerize Properly: Collect all waste containing this compound, including contaminated solids (e.g., paper towels, gloves), into a designated hazardous waste container as described above. Do not mix with other waste streams.[10]
-
Ensure Correct Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the accumulation start date.[7] Acronyms or chemical formulas are generally not sufficient.
-
Store Safely: Keep the sealed container in your lab's designated Satellite Accumulation Area (SAA). This area should be under the control of lab personnel and away from sinks or floor drains.[7]
-
Request Pickup: Once the container is full or you are terminating the project, schedule a waste pickup with your institution's EHS office. Follow their specific procedures for pickup requests.
-
Maintain Records: Keep a log of the waste generated, including the chemical name and approximate quantity, as required by your institution.
Prohibited Disposal Methods
Under no circumstances should this compound or materials contaminated with it be disposed of via the following routes:
-
Drain Disposal: This is strictly prohibited. Aromatic amines can be harmful to aquatic life, and releasing chemicals to the sanitary sewer is a regulatory violation.[8][11]
-
Trash Disposal: Unused chemicals and contaminated lab waste are not permitted in the regular trash.[3][4] This poses a significant risk to custodial staff and the environment.
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not a compliant disposal method and constitutes an unpermitted release to the atmosphere.
Emergency Procedures: Spill Management
In the event of a small spill during the disposal process:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep up the absorbed material and place it into your hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institutional policy.
Regulatory Framework
The management of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Your institution's EHS department translates these complex regulations into actionable protocols for your laboratory. Failure to comply can result in significant penalties. Therefore, deferring to your EHS office's expertise is the most reliable way to ensure compliance.
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Methyl 4-(1-amino-1-methylethyl)benzoate
An In-Depth Technical Guide for Laboratory Professionals
Understanding the Risks: A Proactive Stance on Safety
Methyl 4-(1-amino-1-methylethyl)benzoate's structure, featuring an aromatic amine and a methyl ester, suggests potential hazards that necessitate careful handling. Aromatic amines, as a class, are known for their potential to cause skin and eye irritation, and some have been associated with more severe health effects. Therefore, a conservative and proactive approach to PPE is paramount.
General laboratory safety protocols emphasize the importance of wearing appropriate personal protective equipment to prevent exposure to hazardous chemicals.[2][3][4] This includes protection for the eyes, face, hands, and body.
Core Personal Protective Equipment (PPE) Requirements
A foundational PPE ensemble is non-negotiable when handling this compound in any quantity. This baseline of protection is designed to mitigate the risks of accidental splashes, spills, and contact.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal.[4][5] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes, such as during bulk transfers or reactions under pressure. A face shield protects the entire face from direct contact.[6] |
| Hand Protection | Nitrile gloves | Provides good resistance to a variety of chemicals. It is crucial to select gloves with an appropriate thickness and to change them frequently, especially if contamination is suspected.[4][5] |
| Body Protection | Laboratory coat (long-sleeved) | Protects the skin and personal clothing from contamination.[4][7] |
| Footwear | Closed-toe shoes | Prevents injuries from spills and dropped objects.[3][4] |
Operational Preparedness: Step-by-Step PPE Protocols
1. Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is critical to ensuring its effectiveness.
-
Lab Coat: Start with your lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on your chemical splash goggles. Adjust for a snug fit.
-
Face Shield: If required, place the face shield over your goggles.
-
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
2. Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a potential point of exposure. Follow this sequence to minimize risk.
-
Gloves: Remove gloves first, turning them inside out as you pull them off to contain any contaminants.
-
Face Shield: Remove the face shield from the back.
-
Goggles: Remove your goggles.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan: Managing Contaminated Materials
Proper disposal of used PPE is a critical component of laboratory safety.
-
Gloves and other disposable PPE: Place in a designated hazardous waste container immediately after removal.
-
Contaminated Lab Coats: If grossly contaminated, your lab coat should be disposed of as hazardous waste. Otherwise, follow your institution's guidelines for laundering.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion: A Culture of Safety
Adherence to these PPE guidelines is fundamental to creating a safe and productive research environment. While this guide provides a robust framework based on the available data for similar compounds, it is imperative that all laboratory personnel receive comprehensive training on these procedures and that your institution's specific safety protocols are always followed. By prioritizing safety, we empower ourselves to push the boundaries of scientific discovery with confidence and integrity.
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- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
